Product packaging for Albaflavenone(Cat. No.:)

Albaflavenone

Cat. No.: B1261070
M. Wt: 218.33 g/mol
InChI Key: SHUZZAXJEJPUGA-CCUNJIBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Albaflavenone is a carbotricyclic compound that is (+)-epi-isozizaene in which the hydrogens at position 5 have been replaced by an oxo group. It has a role as a bacterial metabolite. It is a sesquiterpenoid, a carbocyclic antibiotic, a carbotricyclic compound, an enone and a cyclic terpene ketone. It derives from a hydride of a (+)-epi-isozizaene.
This compound has been reported in Streptomyces albidoflavus and Streptomyces coelicolor with data available.
an alpha,beta-unsaturated sesquiterpene ketone with a zizaene skeleton;  produced by a streptomycete;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1261070 Albaflavenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-one

InChI

InChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1

InChI Key

SHUZZAXJEJPUGA-CCUNJIBTSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2=C(C([C@H]3CC[C@@]12C3)(C)C)C

Canonical SMILES

CC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C

Synonyms

2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one
albaflavenone

Origin of Product

United States

Foundational & Exploratory

The Discovery and Biosynthesis of Albaflavenone in Streptomyces coelicolor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone, a sesquiterpenoid antibiotic, represents a fascinating example of microbial secondary metabolite biosynthesis. First identified in Streptomyces albidoflavus, its presence and the elucidation of its complete biosynthetic pathway in the model actinomycete, Streptomyces coelicolor A3(2), have provided significant insights into terpenoid antibiotic formation.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthetic pathway, and experimental methodologies associated with this compound in S. coelicolor.

The this compound Biosynthetic Pathway: A Two-Enzyme Cascade

The biosynthesis of this compound in S. coelicolor is a remarkably efficient process, encoded by a two-gene operon comprising sco5222 and sco5223.[1][3][4] These genes encode for two key enzymes that catalyze the conversion of the primary metabolite farnesyl diphosphate (FPP) into the final antibiotic product.

The first step is the cyclization of the linear precursor, FPP, into the tricyclic hydrocarbon, (+)-epi-isozizaene. This complex rearrangement is catalyzed by the epi-isozizaene synthase , the protein product of the sco5222 gene.[1][4] This enzyme belongs to the terpene synthase family and requires Mg2+ for its catalytic activity.[5]

The second and final stage of the pathway involves a two-step allylic oxidation of epi-isozizaene. This is catalyzed by a cytochrome P450 monooxygenase, CYP170A1 , which is encoded by the sco5223 gene.[1][3] CYP170A1 first hydroxylates epi-isozizaene to form an intermediate, albaflavenol. Subsequently, the same enzyme oxidizes the hydroxyl group to a ketone, yielding the final product, this compound.[1] Interestingly, the first oxidation step is not stereospecific, resulting in a mixture of albaflavenol epimers.[1]

Albaflavenone_Biosynthesis cluster_0 This compound Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI SCO5222 (Epi-isozizaene Synthase) ALB_OH Albaflavenol EPI->ALB_OH CYP170A1 (Step 1: Hydroxylation) ALB_O This compound ALB_OH->ALB_O CYP170A1 (Step 2: Oxidation)

Biosynthetic pathway of this compound from FPP.

Quantitative Data

While extensive research has elucidated the pathway, precise quantitative data on production titers and enzyme kinetics remain somewhat limited in publicly available literature. The following tables summarize the available information.

Table 1: In Vivo Production of this compound and Precursors

StrainCompoundRelative Production LevelReference
S. coelicolor M145 (Wild-Type)Epi-isozizaeneDetected[1]
S. coelicolor M145 (Wild-Type)AlbaflavenolDetected[1]
S. coelicolor M145 (Wild-Type)This compoundDetected[1]
S. coelicolor Δsco5223 (CYP170A1 Knockout)Epi-isozizaeneDetected[1]
S. coelicolor Δsco5223 (CYP170A1 Knockout)AlbaflavenolNot Detected[1]
S. coelicolor Δsco5223 (CYP170A1 Knockout)This compoundNot Detected[1]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrate(s)ParameterValueReference
CYP170A1FPP and Epi-isozizaenekcat~3-fold decrease for both activities when both substrates are present[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound discovery and biosynthesis.

Protocol 1: Cultivation of Streptomyces coelicolor for this compound Production
  • Strain: Streptomyces coelicolor A3(2) M145 (wild-type) and the corresponding Δsco5223 knockout mutant.

  • Media: Prepare Yeast Extract-Malt Extract (YEME) medium.

  • Inoculation: Inoculate 500 mL of YEME medium with a fresh spore suspension of S. coelicolor.

  • Incubation: Incubate the cultures at 30°C with shaking at 280 rpm for 2 to 5 days.[1]

  • Harvesting: Centrifuge the fermentation cultures at 3500 x g (4,000 rpm) for 10 minutes to pellet the mycelia.[1]

Protocol 2: Extraction of this compound and Precursors
  • Solvent System: Prepare a solvent mixture of pentane and methylene chloride in a 4:1 ratio.[1]

  • Extraction: Resuspend the mycelial pellet from the 500 mL culture in the solvent mixture. Adjust the pH to 5.

  • Incubation: Shake the mixture for 2 hours to ensure efficient extraction of the hydrophobic metabolites.[1]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate (Na2SO4) for 20 minutes on ice. Concentrate the dried extract to a final volume of 200 µL under a stream of nitrogen gas.[1]

Protocol 3: In Vitro Assay for Epi-isozizaene Synthase (SCO5222)
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1.0 mM MgCl2, and 0.1 mM NaN3.[7]

  • Enzyme: Add purified recombinant epi-isozizaene synthase to the reaction mixture.

  • Substrate: Initiate the reaction by adding farnesyl diphosphate (FPP).

  • Incubation: Incubate the reaction overnight at room temperature.[7]

  • Product Extraction: Overlay the reaction with a 1:1 mixture of hexanes:ethyl acetate to capture the volatile sesquiterpene product. Extract the reaction mixture three times with the organic solvent.[7]

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 4: In Vitro Assay for CYP170A1 (SCO5223) Monooxygenase Activity
  • Reconstitution Mixture: Reconstitute 1 nmol of purified CYP170A1 with 10 nmol of E. coli flavodoxin and 2 nmol of E. coli flavodoxin reductase in 400 µL of 50 mM Tris-HCl buffer (pH 8.2) containing 20% (v/v) glycerol.[1]

  • Substrate: Add 20 nmol of epi-isozizaene dissolved in a small amount of DMSO (final concentration 1%).[1]

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture in a shaking water bath.

  • Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by GC-MS.

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject 2 µL of the concentrated extract into the GC-MS system.

  • Column: Use a fused silica capillary column suitable for terpene analysis.

  • Carrier Gas: Use helium as the carrier gas.

  • Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 300°C for 2 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) positive ion full-scan mode with an ionization energy of 70 eV.

Signaling Pathways and Regulation

The regulation of the sco5222-sco5223 operon is not yet fully understood. However, studies on operon expression in Streptomyces coelicolor suggest a complex regulatory network that can involve internal promoters and a general downward trend in expression from the first to the last gene in an operon.[8] This implies that the expression levels of sco5222 and sco5223 may not be equal, allowing for fine-tuned control of the biosynthetic pathway. Further research is needed to identify the specific transcription factors and signaling molecules that govern the expression of the this compound gene cluster.

Experimental_Workflow cluster_cultivation S. coelicolor Cultivation cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_invitro In Vitro Enzymatic Assays Cultivation Cultivate S. coelicolor in YEME Medium Harvest Harvest Mycelia by Centrifugation Cultivation->Harvest Extraction Extract with Pentane:Methylene Chloride Harvest->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS GCMS_invitro GC-MS Analysis of Products SCO5222_assay Epi-isozizaene Synthase Assay SCO5222_assay->GCMS_invitro CYP170A1_assay CYP170A1 Assay CYP170A1_assay->GCMS_invitro

General experimental workflow for this compound studies.

Conclusion

The discovery of this compound and the characterization of its biosynthetic pathway in Streptomyces coelicolor have provided a clear and concise model for sesquiterpenoid antibiotic formation. The two-step enzymatic cascade, from a linear precursor to a complex tricyclic antibiotic, highlights the metabolic prowess of these soil-dwelling bacteria. While the fundamental steps of biosynthesis are well-established, future research focusing on the specific regulatory mechanisms controlling the sco5222-sco5223 operon and the detailed kinetic characterization of the biosynthetic enzymes will be crucial for a complete understanding and potential bioengineering of this pathway for enhanced antibiotic production.

References

An In-depth Technical Guide to the Biosynthesis of Albaflavenone from Farnesyl Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone is a sesquiterpenoid antibiotic produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces coelicolor A3(2).[1][2] Its unique tricyclic zizaene skeleton and biological activity have made its biosynthetic pathway a subject of significant scientific interest. This technical guide provides a detailed overview of the enzymatic cascade that transforms the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), into this compound. The pathway is characterized by a two-step process involving a terpene cyclase and a cytochrome P450 monooxygenase.[1][2][3]

Core Biosynthetic Pathway

The biosynthesis of this compound from farnesyl diphosphate is a two-step enzymatic process.

  • Cyclization of Farnesyl Diphosphate: The pathway initiates with the cyclization of the linear precursor, farnesyl diphosphate, into the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene.[4][5] This complex rearrangement is catalyzed by the enzyme epi-isozizaene synthase.[4][6]

  • Oxidation of epi-Isozizaene: The hydrocarbon intermediate, epi-isozizaene, undergoes two subsequent oxidation reactions catalyzed by a single cytochrome P450 enzyme, CYP170A1.[1][2][7] This enzyme first hydroxylates epi-isozizaene to form an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound.[2][5]

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate EPI epi-Isozizaene FPP->EPI epi-Isozizaene Synthase ALB_OH Albaflavenols (epimeric mixture) EPI->ALB_OH CYP170A1 (Hydroxylation) ALB This compound ALB_OH->ALB CYP170A1 (Oxidation)

Figure 1: The biosynthetic pathway of this compound from farnesyl diphosphate.

Key Enzymes and Their Mechanisms

epi-Isozizaene Synthase

epi-Isozizaene synthase, encoded by the sco5222 gene in S. coelicolor, is a class I terpene cyclase that catalyzes a complex carbocation-driven cyclization cascade.[1][2][5] The active site of the enzyme is predominantly hydrophobic, featuring key aromatic residues that template the folding of the flexible farnesyl diphosphate substrate and stabilize the various carbocation intermediates.[8][9][10] The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP.[5]

Cytochrome P450 CYP170A1

CYP170A1, encoded by the sco5223 gene which is translationally coupled to sco5222, is a versatile cytochrome P450 monooxygenase.[1][2][5] It is responsible for the final two oxidative steps in this compound biosynthesis.[1][2] A notable characteristic of CYP170A1 is its lack of stereoselectivity in the initial hydroxylation of epi-isozizaene, producing an epimeric mixture of albaflavenols.[11] Both of these epimers then serve as substrates for the subsequent oxidation to this compound.[2][11] Interestingly, CYP170A1 has been shown to be a bifunctional enzyme, also capable of synthesizing farnesene isomers from farnesyl diphosphate in a redox-independent manner, indicating a second, distinct active site.[11][12][13]

Quantitative Data

The following table summarizes the product distribution of wild-type and mutant epi-isozizaene synthase, highlighting the fidelity of the enzyme and the potential for generating alternative terpene products through active site engineering.

Enzyme VariantMajor Product(s)Relative Abundance (%)Reference
Wild-type EIZS (30°C)epi-Isozizaene~80[14]
Wild-type EIZS (4°C)epi-Isozizaene~100[14]
F96S EIZSSesquisabinene A78[10]
F96M EIZSSesquisabinene A91[10]
F96Q EIZSSesquisabinene A97[10]
F95S EIZSMonocyclic sesquiterpenesMixture[9]
F95Q EIZSβ- and γ-Curcumene>50[14]
F95S–F198S EIZS (18°C)α-Bisabolol65[15]
F95S–F198S EIZS (4°C)α-Bisabolol74[15]

Experimental Protocols

Expression and Purification of epi-Isozizaene Synthase

A detailed protocol for the expression and purification of epi-isozizaene synthase is crucial for in vitro characterization of the enzyme. The following is a generalized workflow based on published methods.

experimental_workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification Clone Clone EIZS gene into expression vector Transform Transform into E. coli expression strain Clone->Transform Culture Culture transformed E. coli Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Cell lysis (e.g., sonication) Clarify Clarify lysate (centrifugation) Lyse->Clarify Purify Purify protein (e.g., Ni-NTA chromatography) Clarify->Purify

Figure 2: A generalized experimental workflow for the expression and purification of epi-isozizaene synthase.

Methodology:

  • Cloning: The gene encoding epi-isozizaene synthase (sco5222) is amplified from S. coelicolor genomic DNA and cloned into a suitable expression vector, often containing a polyhistidine tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: The transformed E. coli are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication on ice. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

  • Protein Purification: The soluble fraction containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for epi-Isozizaene Synthase

Methodology:

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., HEPES), MgCl₂, dithiothreitol (DTT), the purified epi-isozizaene synthase, and the substrate, farnesyl diphosphate.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Extraction: The reaction is quenched, and the products are extracted with an organic solvent such as hexane or ethyl acetate.

  • Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the terpene products.

In Vitro Reconstitution of the CYP170A1-Catalyzed Oxidation

Methodology:

  • Reaction Components: The in vitro assay for CYP170A1 requires the purified P450 enzyme, a redox partner system (typically consisting of a flavodoxin and a flavodoxin reductase), an NADPH-regenerating system, and the substrate, epi-isozizaene.[7]

  • Incubation: The reaction mixture is incubated, often with shaking to ensure adequate oxygenation.

  • Extraction and Analysis: The products (albaflavenols and this compound) are extracted with an organic solvent and analyzed by GC-MS.

Conclusion

The biosynthesis of this compound from farnesyl diphosphate is a well-characterized pathway that serves as a model for understanding the enzymatic logic of sesquiterpenoid antibiotic formation. The two key enzymes, epi-isozizaene synthase and CYP170A1, exhibit fascinating catalytic mechanisms that have been elucidated through a combination of genetic, biochemical, and structural studies. The amenability of epi-isozizaene synthase to protein engineering opens up possibilities for the biocatalytic production of novel, high-value terpenes for applications in pharmaceuticals and biofuels.[9][16][17] Further investigation into the structure-function relationships of these enzymes will undoubtedly continue to provide valuable insights for synthetic biology and drug development.

References

The Central Role of Epi-isozizaene Synthase in the Biosynthesis of Albaflavenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal function of epi-isozizaene synthase in the production of the sesquiterpene antibiotic, albaflavenone. Found in various Streptomyces species, the biosynthesis of this compound is a two-step enzymatic process, initiated by the complex cyclization reaction catalyzed by epi-isozizaene synthase. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data on enzyme activity, serving as a valuable resource for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Pathway: A Two-Enzyme Cascade

The production of this compound is a remarkably efficient process, primarily involving two key enzymes encoded by a conserved two-gene operon in Streptomyces coelicolor and other related species[1][2]. The pathway begins with the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), and proceeds as follows:

  • Cyclization by Epi-isozizaene Synthase (EIZS): The first committed step is the conversion of the linear FPP molecule into the complex tricyclic hydrocarbon, (+)-epi-isozizaene[3][4][5]. This intricate multistep cyclization is catalyzed by the sesquiterpene cyclase, epi-isozizaene synthase (EIZS), a class I terpene synthase[6][7]. The enzyme's active site acts as a template, guiding the flexible FPP substrate through a series of carbocation intermediates to form the specific epi-isozizaene scaffold[5][6][8]. This reaction requires Mg2+ as a cofactor[9].

  • Oxidation by Cytochrome P450 CYP170A1: Following the formation of epi-isozizaene, a cytochrome P450 monooxygenase, CYP170A1, catalyzes two sequential allylic oxidations of the epi-isozizaene molecule[4][10][11]. This two-step oxidation process first produces an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound[10][11].

The genes encoding for EIZS (e.g., sco5222 in S. coelicolor) and CYP170A1 (e.g., sco5223 in S. coelicolor) are typically located adjacent to each other on the chromosome, suggesting a strong evolutionary pressure to maintain this coupled biosynthetic pathway[4][10][11].

Quantitative Data on Epi-isozizaene Synthase Activity

The fidelity and efficiency of epi-isozizaene synthase have been subjects of detailed enzymatic studies. The enzyme exhibits high fidelity, particularly at lower temperatures. However, at elevated temperatures, the enzyme's promiscuity increases, leading to the formation of minor, alternative sesquiterpene products. This characteristic highlights the intricate control the enzyme exerts over the complex carbocation cascade.

ParameterValueConditionsReference
Product Fidelity (Epi-isozizaene) 99%4°C[5][6][12]
93%20°C[6]
79%30°C[5][6][12]
Cofactor Requirement Mg2+-[9]

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of the this compound biosynthetic pathway.

Gene Knockout and Complementation Studies

To confirm the involvement of epi-isozizaene synthase and CYP170A1 in this compound biosynthesis, gene knockout experiments are crucial.

Methodology:

  • Construction of Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is constructed to replace the target gene (sco5222 or sco5223) in the Streptomyces coelicolor chromosome.

  • Protoplast Transformation: The disruption cassette is introduced into S. coelicolor protoplasts via polyethylene glycol-mediated transformation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover events, resulting in the replacement of the target gene, are confirmed by PCR analysis.

  • Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence or absence of epi-isozizaene, albaflavenols, and this compound[10][11]. Disruption of the CYP170A1 gene was shown to abolish the biosynthesis of both this compound and albaflavenols, but not epi-isozizaene[10][11].

Heterologous Expression and Purification of Epi-isozizaene Synthase

For in vitro characterization, epi-isozizaene synthase is typically expressed in a heterologous host, such as Escherichia coli.

Methodology:

  • Gene Cloning: The gene encoding epi-isozizaene synthase (sco5222) is amplified by PCR and cloned into an expression vector (e.g., pET28a(+)) containing a purification tag (e.g., His-tag)[13].

  • Protein Expression: The expression vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG)[13].

  • Cell Lysis and Purification: The E. coli cells are harvested, lysed, and the His-tagged epi-isozizaene synthase is purified from the cell-free extract using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography[13].

In Vitro Enzyme Assays

Purified epi-isozizaene synthase is used in in vitro assays to determine its enzymatic activity and product profile.

Methodology:

  • Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate farnesyl diphosphate (FPP), and a buffer containing MgCl2[10].

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period[10].

  • Product Extraction: The reaction products (sesquiterpenes) are extracted from the aqueous mixture using an organic solvent (e.g., pentane or hexane).

  • GC-MS Analysis: The extracted products are analyzed by GC-MS to identify and quantify the produced sesquiterpenes[10].

Analysis of Metabolites from Streptomyces Cultures

To analyze the production of this compound and its precursors in vivo, metabolites are extracted from Streptomyces coelicolor cultures.

Methodology:

  • Cultivation: S. coelicolor strains (wild-type and mutants) are grown in a suitable liquid medium (e.g., yeast extract-malt extract medium)[10].

  • Extraction: The culture broth is extracted with an organic solvent mixture, such as pentane:methylene chloride[10].

  • Concentration and Analysis: The organic extracts are dried, concentrated, and analyzed by GC-MS to identify and compare the metabolite profiles of the different strains[10].

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound biosynthesis and its investigation.

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EIZ Epi-isozizaene FPP->EIZ Mg2+ ALOLS Albaflavenols (epimeric mixture) EIZ->ALOLS ALB This compound ALOLS->ALB EIZS Epi-isozizaene Synthase (EIZS) EIZS->EIZ CYP Cytochrome P450 CYP170A1 CYP->ALOLS CYP->ALB

Caption: The biosynthetic pathway of this compound from farnesyl diphosphate.

Experimental_Workflow_Gene_Knockout cluster_construction Disruption Cassette Construction cluster_transformation Streptomyces Transformation cluster_analysis Analysis of Mutants PCR PCR Amplification of Resistance Gene Cloning Cloning into Vector PCR->Cloning Transformation PEG-mediated Transformation Cloning->Transformation Protoplast Protoplast Preparation Protoplast->Transformation Selection Selection on Antibiotic Media Transformation->Selection PCR_Confirm PCR Confirmation of Double Crossover Selection->PCR_Confirm Metabolite GC-MS Metabolite Analysis PCR_Confirm->Metabolite

Caption: Experimental workflow for gene knockout studies in Streptomyces.

Logical_Relationship_EIZS_Function EIZS Epi-isozizaene Synthase Function Catalyzes the first committed step in this compound Biosynthesis EIZS->Function Mechanism Complex Multistep Cyclization of Farnesyl Diphosphate Function->Mechanism Product Forms the Tricyclic Hydrocarbon Epi-isozizaene Mechanism->Product Significance Essential for the production of the This compound antibiotic scaffold Product->Significance

Caption: The central role and significance of epi-isozizaene synthase.

Conclusion

Epi-isozizaene synthase is a fascinating enzyme that plays a non-negotiable role in the biosynthesis of the antibiotic this compound. Its ability to catalyze a complex cyclization reaction with high fidelity is a testament to the elegance of natural product biosynthesis. A thorough understanding of its mechanism and the overall biosynthetic pathway is crucial for efforts in synthetic biology to engineer novel antibiotics and other high-value terpenoid compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this remarkable enzyme.

References

A Technical Guide to the Natural Sources and Isolation of Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Albaflavenone is a tricyclic sesquiterpenoid antibiotic first isolated from Streptomyces albidoflavus.[1][2] This volatile compound is known for its characteristic earthy, camphor-like odor and exhibits antibacterial properties.[3][4] As a secondary metabolite, its production is linked to specific gene clusters within certain bacterial species, primarily belonging to the genus Streptomyces. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is a natural product synthesized by several species of soil-dwelling bacteria of the genus Streptomyces. The primary and most well-documented producers are Streptomyces albidoflavus and Streptomyces coelicolor A3(2).[1][5] Research has confirmed its presence in various other Streptomyces species, indicating a conserved biosynthetic pathway among these microorganisms.[1][4]

Microorganism Significance Citations
Streptomyces albidoflavusOriginal source of isolation.[1][2]
Streptomyces coelicolor A3(2)Model organism for studying the this compound biosynthetic pathway.[3][5][6]
Streptomyces avermitilisContains a homologous gene cluster for this compound biosynthesis.[3][4]
Streptomyces sviceusContains a likely orthologous gene for epi-isozizaene synthase.[4]
Streptomyces viridochromogenesConfirmed producer of this compound.[1]
Streptomyces albusConfirmed producer of this compound.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces coelicolor A3(2) is a well-characterized pathway involving a two-gene operon (sco5222 and sco5223).[3][7] The process begins with the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

  • Cyclization of FPP: The enzyme epi-isozizaene synthase, encoded by the sco5222 gene, catalyzes the complex cyclization of FPP into the tricyclic hydrocarbon, epi-isozizaene.[3][6][8]

  • Two-Step Oxidation: The cytochrome P450 monooxygenase, CYP170A1, encoded by the sco5223 gene, then carries out two sequential allylic oxidations of epi-isozizaene.[3][6] This process first yields an epimeric mixture of intermediates called albaflavenols.[3]

  • Formation of this compound: The same enzyme, CYP170A1, catalyzes the further oxidation of the albaflavenols to the final product, this compound.[3][7]

G FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI epi-Isozizaene Synthase (sco5222) ALBA_OL Albaflavenols (Epimeric Mixture) EPI->ALBA_OL CYP170A1 (sco5223) (First Oxidation) ALBA_ONE This compound ALBA_OL->ALBA_ONE CYP170A1 (sco5223) (Second Oxidation)

Caption: Biosynthetic pathway of this compound from FPP.

Isolation and Purification Protocols

The isolation of this compound from Streptomyces cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies.[1][3]

Fermentation

This protocol is based on the cultivation of Streptomyces coelicolor or Streptomyces albidoflavus.

  • Media Preparation: Prepare Yeast Extract-Malt Extract (YEME) medium.[3]

  • Inoculation: Inoculate the sterile YEME medium with a spore suspension or a seed culture of the desired Streptomyces strain.

  • Incubation:

    • Culture Temperature: 30°C.[1][3]

    • Agitation: 200-280 rpm.[1][3]

    • Duration: 2 to 7 days.[1][3]

Extraction of this compound

This compound is a hydrophobic secondary metabolite, and its extraction is typically performed from the mycelia (cell pellet).

  • Harvesting: Centrifuge the fermentation culture (e.g., 3500 x g for 10-30 minutes) to separate the mycelia from the supernatant.[1][3]

  • Solvent Extraction:

    • Resuspend the cell pellet in a biphasic solvent system. A common mixture is pentane:dichloromethane (4:1 v/v).[1][3]

    • Perform the extraction multiple times (e.g., three times) with vigorous mixing for an extended period (e.g., 2 hours) to ensure efficient transfer of this compound into the organic phase.[3]

    • For larger scale purifications, ethyl acetate can be used after acidifying the harvested cells.[1]

  • Phase Separation: Collect the upper organic layer.

  • Drying and Concentration: Dry the collected organic extracts over anhydrous sodium sulfate (Na₂SO₄) on ice for approximately 20 minutes. Concentrate the dried extract under a stream of nitrogen gas to a small volume.[1][3]

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying this compound from the concentrated crude extract.

  • Column: A silica column (e.g., 5-µm, 10 x 150 mm) is effective for separation.[1]

  • Mobile Phase: A linear gradient elution is employed, typically starting with a higher polarity mixture and moving to a non-polar solvent. For example, a gradient from 65% ethyl acetate to 100% hexane over 25 minutes.[1]

  • Flow Rate: A typical flow rate is 1.5 mL/min.[1]

  • Detection: Monitor the elution profile using UV detection, for instance, at 254 nm.[1]

  • Fraction Collection: Collect fractions based on the detector signal.

  • Analysis and Pooling: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC/MS) to identify those containing pure this compound. Pool the pure fractions and store them at -20°C.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation YEME Medium, 30°C Harvesting Harvest Mycelia (Centrifugation) Incubation->Harvesting Solvent_Extraction Solvent Extraction (Pentane:DCM) Harvesting->Solvent_Extraction Concentration Dry & Concentrate (Na₂SO₄, N₂ Stream) Solvent_Extraction->Concentration HPLC Silica HPLC Concentration->HPLC GCMS GC/MS Analysis HPLC->GCMS Fraction Analysis Pure_Product Pure this compound GCMS->Pure_Product Pooling

Caption: Experimental workflow for the isolation of this compound.

Analytical Characterization Data

The identity and purity of isolated this compound are confirmed using standard analytical techniques, primarily GC/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Parameter Observed Value Citations
Gas Chromatography (GC)ColumnFused silica HP5 (25-m, 0.32-mm ID)[3]
Temperature Program70°C (4 min), ramp 10°C/min to 300°C, hold 2 min[3]
Retention Time (tᵣ)12.3 min[3]
Mass Spectrometry (MS)IonizationElectron Impact (EI), 70 eV[3]
Mass-to-charge ratio (m/z)218[3]
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMRSpectra are in complete agreement with published data for this compound.[3]

References

The Biological Activity of Albaflavenone Against Bacillus subtilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albaflavenone, a tricyclic sesquiterpenoid antibiotic, has demonstrated biological activity against the Gram-positive bacterium Bacillus subtilis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on B. subtilis, including established experimental protocols for assessing its antimicrobial properties. While specific quantitative data on the Minimum Inhibitory Concentration (MIC) and the precise mechanism of action of this compound against B. subtilis are not extensively documented in publicly available literature, this guide outlines standardized methodologies and discusses the potential mechanisms based on the known activities of related sesquiterpenoid compounds. The included experimental workflows and hypothetical signaling pathways, visualized using the DOT language, offer a framework for future research in this area.

Introduction

This compound is a sesquiterpene ketone first isolated from Streptomyces albidoflavus.[2] It is biosynthesized from farnesyl diphosphate via the intermediate epi-isozizaene.[1] The antibacterial properties of this compound have been noted, with Bacillus subtilis being one of the susceptible organisms.[1] Understanding the nature and specifics of this biological activity is crucial for evaluating its potential as a therapeutic agent. This guide aims to consolidate the available information and provide a structured approach for researchers investigating the antibacterial effects of this compound.

Quantitative Data

Table 1: Quantitative Antimicrobial Activity Data for Sesquiterpenoids against Bacillus subtilis

CompoundStrainMIC (µg/mL)Reference
Sesquiterpenoid 8/9 (mixture)B. subtilis DSM 10100[3]
Sesquiterpenoid 10B. subtilis DSM 1075[3]
Sesquiterpenoid 11B. subtilis DSM 1075[3]
Sesquiterpenoid 13B. subtilis DSM 10100[3]
This compoundB. subtilisNot Reported-

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound against Bacillus subtilis.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Bacillus subtilis culture (e.g., ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a fresh overnight culture of B. subtilis in MHB.

  • Dilute the bacterial culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout start Start culture Prepare B. subtilis overnight culture start->culture standardize Standardize inoculum (5x10^5 CFU/mL) culture->standardize inoculate Inoculate microtiter plate wells with bacteria standardize->inoculate dilute_alba Prepare serial dilutions of this compound add_alba Add this compound dilutions to respective wells dilute_alba->add_alba inoculate->add_alba controls Include positive and negative controls add_alba->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (visual or spectrophotometric) incubate->read_mic end End read_mic->end Hypothetical_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound Membrane_Damage Membrane Perturbation This compound->Membrane_Damage Intercalation/ Disruption LiaS LiaS (Sensor Kinase) Membrane_Damage->LiaS Senses Stress Growth_Inhibition Growth Inhibition Membrane_Damage->Growth_Inhibition LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylation LiaR_P LiaR-P LiaR->LiaR_P Activation liaIH_promoter liaIH promoter LiaR_P->liaIH_promoter Binds to liaIH_genes liaIH operon liaIH_promoter->liaIH_genes Initiates Transcription Response_Genes Upregulation of stress response genes liaIH_genes->Response_Genes Cell_Wall_Repair Cell Wall Repair & Modification Response_Genes->Cell_Wall_Repair

References

Albaflavenone: A Sesquiterpenoid Secondary Metabolite from Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Albaflavenone is a sesquiterpenoid antibiotic produced by various species of actinomycetes, most notably Streptomyces coelicolor and Streptomyces albidoflavus.[1][2] As a secondary metabolite, its production is intricately linked to the complex regulatory networks that govern differentiation and stress responses in these filamentous bacteria. Characterized by a tricyclic zizaene skeleton, this compound exhibits antibacterial properties and contributes to the earthy, camphor-like odor of its producing organisms.[2][3] The biosynthesis of this compound is remarkably concise, encoded by a two-gene operon that directs the cyclization of a primary metabolite precursor and its subsequent oxidation. This guide provides a comprehensive overview of the biosynthesis, genetic regulation, biological activity, and key experimental methodologies related to this compound, serving as a technical resource for its study and potential exploitation in drug discovery.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces coelicolor A3(2) is a two-step enzymatic process that converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into the final bioactive molecule.[4][5] The pathway is catalyzed by the sequential action of two enzymes encoded by a compact, transcriptionally coupled gene cluster.[6]

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step is the cyclization of FPP to form the tricyclic hydrocarbon, (+)-epi-isozizaene.[7] This complex intramolecular cyclization is catalyzed by the enzyme epi-isozizaene synthase, the protein product of the sco5222 gene.[3][6] The proposed mechanism involves the initial ionization of FPP to its tertiary allylic isomer, (3R)-nerolidyl diphosphate (NPP), followed by a cascade of cyclizations and rearrangements to yield the stable epi-isozizaene skeleton.[3]

Step 2: Oxidation of epi-Isozizaene

The second and final stage of the pathway involves the oxidation of epi-isozizaene. This is accomplished by a single cytochrome P450 monooxygenase, CYP170A1, which is encoded by the sco5223 gene.[5][6] CYP170A1 is a remarkable enzyme that catalyzes two sequential allylic oxidations.[5] It first hydroxylates epi-isozizaene to produce an epimeric mixture of intermediates called albaflavenols.[6][8] Subsequently, the same enzyme oxidizes the albaflavenols to the final ketone product, this compound.[5][6] The disruption of the CYP170A1 gene abolishes the production of both albaflavenols and this compound, leading to the accumulation of the precursor epi-isozizaene.[5][6]

G FPP Farnesyl Diphosphate (FPP) EPI epi-Isozizaene FPP->EPI epi-Isozizaene Synthase (SCO5222) ALBOH Albaflavenols (Epimeric Mixture) EPI->ALBOH CYP170A1 (SCO5223) (Hydroxylation) ALB This compound ALBOH->ALB CYP170A1 (SCO5223) (Oxidation)

Caption: Biosynthetic pathway of this compound from FPP.

Genetic Organization and Regulation

In S. coelicolor A3(2), the genes responsible for this compound biosynthesis, sco5222 and sco5223, form a simple two-gene operon (MIBiG accession: BGC0000660).[6][9] These genes are transcriptionally coupled, sharing a four-nucleotide ATGA translational overlap, which ensures their coordinated expression.[3][6]

The regulation of secondary metabolism in Streptomyces is complex, involving both pathway-specific regulators and global pleiotropic regulators that respond to nutritional and environmental signals.[10][11] Interestingly, the this compound gene cluster lacks an obvious pathway-specific regulatory gene.[12] Instead, its expression appears to be under the control of a global regulator. Studies have identified the cAMP receptor protein (Crp) as a key master regulator of secondary metabolism in S. coelicolor.[12] Chromatin immunoprecipitation (ChIP) experiments have shown that Crp binds directly to the genomic region of the this compound biosynthetic cluster, suggesting direct transcriptional control over its production.[12] This places this compound biosynthesis within a broader regulatory network that coordinates antibiotic production with the overall physiological state of the cell.

G cluster_signals Intracellular/Environmental Signals cluster_regulator Global Regulation cluster_genes Biosynthetic Gene Cluster Nutrient_Limitation Nutrient Limitation cAMP_Level cAMP Levels Nutrient_Limitation->cAMP_Level Crp Global Regulator (e.g., Crp) cAMP_Level->Crp activates Alba_Operon alba Operon (sco5222-sco5223) Crp->Alba_Operon binds & regulates transcription This compound This compound Production Alba_Operon->this compound

Caption: Global regulation of the this compound operon by Crp.

Quantitative Data

Quantitative analysis of this compound production and the enzymes involved is crucial for metabolic engineering and drug development efforts. The available data is summarized below.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Parameter Value Reference
CYP170A1 epi-Isozizaene Turnover Rate Determined via 30-min incubations, but specific value not available in abstract. [6]
CYP170A1 (Moonlighting) Farnesyl Diphosphate Km 76.8 ± 10.1 µM [8]

| CYP170A1 (Moonlighting) | Farnesyl Diphosphate | kcat | 1.9 ± 0.2 min-1 |[8] |

Table 2: Production & Activity Data

Compound Source Organism/System Titer/Concentration Activity Reference
This compound Dictyophora indusiata (dried) ~0.0063% Antibiotic [13]

| this compound | Streptomyces albidoflavus | Not specified | Antibacterial against Bacillus subtilis |[2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound. The following sections outline key experimental procedures derived from published literature.

Protocol for In Vitro Reconstitution and Assay of CYP170A1

This protocol describes the process for analyzing the enzymatic conversion of epi-isozizaene to this compound in vitro.[6]

  • Reconstitution Mixture: In a 10 mL test tube, prepare a 400 µL reaction mixture in 50 mM Tris-HCl buffer (pH 8.2) containing 20% (v/v) glycerol.

  • Add Components: Add purified CYP170A1 (1 nmol), a redox partner system such as flavodoxin (10 nmol) and flavodoxin reductase (2 nmol) from E. coli, and the substrate epi-isozizaene (20 nmol) dissolved in 1% DMSO.

  • Incubation: Incubate the mixture on ice for 5 minutes.

  • Reaction Initiation: Transfer the tube to a shaking water bath at 35 °C and start the reaction by adding an NADPH generating system or NADPH.

  • Reaction Duration: Carry out the reaction for 1.5 hours. For kinetic studies, use shorter incubation times (e.g., 30 minutes) and varying substrate concentrations (5-90 µM).

  • Quenching: Stop the reaction by adding 4 µL of concentrated HCl.

  • Extraction: Extract the products three times with 400 µL of a pentane:methylene chloride (4:1) solvent mixture.

  • Analysis: Concentrate the combined extracts under a stream of N2 gas. Analyze a 2 µL aliquot of the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify albaflavenols and this compound.

Protocol for Extraction and Analysis from S. coelicolor Culture

This workflow outlines the steps from bacterial culture to the identification of this compound.

  • Cultivation: Grow S. coelicolor (wild-type or mutant strains) in a suitable liquid medium (e.g., Terrific Broth) or on solid agar plates for a period of up to 5 days to allow for secondary metabolite production.[6]

  • Harvesting: Harvest the bacterial culture (cells and supernatant).

  • Extraction: Perform a solvent extraction of the culture. For example, use an equal volume of ethyl acetate or a pentane:methylene chloride mixture.[6]

  • Concentration: Separate the organic phase and concentrate it to dryness using a rotary evaporator or under a stream of nitrogen.

  • Sample Preparation: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol or the extraction solvent) for analysis.

  • GC-MS Analysis: Inject the sample into a GC-MS system. Use a suitable temperature program to separate the components. This compound, albaflavenols, and epi-isozizaene will have characteristic retention times and mass spectra that can be compared to authentic standards for identification and quantification.[6]

G cluster_culture Cultivation cluster_extraction Extraction cluster_analysis Analysis A Inoculate S. coelicolor in Liquid Medium B Solvent Extraction (e.g., Ethyl Acetate) A->B C Concentrate Organic Phase B->C D Re-dissolve Extract C->D E Inject into GC-MS D->E F Identify & Quantify (Compare to Standards) E->F

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound represents a fascinating case study in the biosynthesis and regulation of secondary metabolites in actinomycetes. Its production via a simple, two-enzyme pathway from a primary metabolic precursor makes it an attractive target for synthetic biology and metabolic engineering approaches. The elucidation of its regulation by the global regulator Crp provides a key insight into how Streptomyces integrates antibiotic production with its central metabolism and developmental programs.

Future research should focus on several key areas. A thorough investigation into the full spectrum of its biological activity and its precise mechanism of antibacterial action is warranted. Exploring the diversity of the this compound biosynthetic pathway in other actinomycetes could reveal novel enzymatic functionalities.[14] Furthermore, leveraging the knowledge of its regulatory control by Crp could enable the development of strategies to overproduce this compound or to activate other silent secondary metabolite gene clusters that are part of the Crp regulon. These efforts will continue to advance our understanding of microbial natural products and their potential as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Albaflavenone Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Albaflavenone, a tricyclic sesquiterpene antibiotic, from Streptomyces cultures. The methodologies outlined below are compiled from established research and are intended to provide a robust starting point for laboratory-scale production and analysis.

Introduction

This compound is a bioactive secondary metabolite produced by several Streptomyces species, including Streptomyces coelicolor and Streptomyces albidoflavus.[1][2][3] It exhibits antibacterial properties and has a characteristic earthy, camphor-like odor.[2][4] The biosynthesis of this compound involves the cyclization of farnesyl diphosphate to epi-isozizaene, which is then oxidized to this compound.[1][2] This protocol details the steps for culturing the producing organism, extracting the compound from the mycelium, and subsequent purification.

Experimental Protocols

Culture of Streptomyces for this compound Production

This protocol is suitable for strains such as Streptomyces coelicolor A3(2) and Streptomyces albidoflavus.

Materials:

  • Streptomyces strain (e.g., S. coelicolor A3(2) or S. albidoflavus)

  • Yeast Extract-Malt Extract (YEME) medium

  • Shaking incubator

  • Sterile culture flasks

Procedure:

  • Prepare YEME medium and sterilize by autoclaving.

  • Inoculate the sterile YEME medium with a fresh culture of the Streptomyces strain.

  • Incubate the culture at 30°C with shaking at 200-280 rpm for 5-7 days.[1][2] Optimal incubation time may vary between strains and should be determined empirically.

Extraction of this compound from Mycelia

Two primary methods for extraction are presented below. Method A utilizes a pentane:dichloromethane solvent system, while Method B employs ethyl acetate.

Method A: Pentane:Dichloromethane Extraction

Materials:

  • Streptomyces culture broth

  • Centrifuge and centrifuge tubes

  • Pentane

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen gas stream

  • Gas Chromatography-Mass Spectrometry (GC/MS) equipment

Procedure:

  • Harvest the mycelia from the fermentation culture (e.g., 500 mL) by centrifugation at 3500 x g for 10-30 minutes.[1][2]

  • Discard the supernatant.

  • Extract the cell pellet three times with 10-30 mL of a pentane:dichloromethane (4:1) mixture.[1][2] The pH may be adjusted to 5 before extraction.[2]

  • Separate the organic and aqueous phases after each extraction.

  • Pool the upper organic layers.

  • Dry the combined organic extract over anhydrous Na₂SO₄ on ice for 20 minutes.[1][2]

  • Concentrate the dried extract under a stream of nitrogen gas to a final volume of approximately 200 µL.[2]

  • The extract is now ready for analysis by GC/MS.[1][2]

Method B: Ethyl Acetate Extraction

Materials:

  • Streptomyces culture broth (e.g., 2 L)

  • Concentrated HCl

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the cells from the culture by centrifugation.

  • Acidify the harvested cells by adding concentrated HCl to a pH of 6.6.[1]

  • Extract the acidified cell mass three times with an equal volume of ethyl acetate.[1]

  • Combine the ethyl acetate extracts.

  • Concentrate the solvent using a rotary evaporator.

  • The resulting crude extract can then be subjected to purification.

Purification of this compound by HPLC

Materials:

  • Crude this compound extract

  • High-Performance Liquid Chromatography (HPLC) system

  • Silica column (e.g., 5-μm, 10 x 150 mm)[1]

  • Ethyl acetate (Solvent A)

  • Hexane (Solvent B)

  • UV detector

Procedure:

  • Dissolve the crude extract in a suitable solvent.

  • Purify the this compound from the combined extract using HPLC on a silica column.[1]

  • Elute the compound using a linear gradient from 65% ethyl acetate (Solvent A) to 100% hexane (Solvent B) over 25 minutes.[1]

  • Maintain a flow rate of 1.5 mL/min.[1]

  • Monitor the elution with a UV detector at 254 nm.[1]

  • Collect fractions and analyze for the presence of this compound, for instance by GC/MS.[1]

  • Pool the purified fractions containing this compound and store at -20°C.[1]

Data Presentation

Table 1: Culture and Extraction Parameters for this compound Production

ParameterValueReference
Culture Conditions
Streptomyces SpeciesS. coelicolor, S. albidoflavus[1][2]
MediumYeast Extract-Malt Extract (YEME)[1][2]
Incubation Temperature30°C[1][2]
Agitation200 - 280 rpm[1][2]
Incubation Time5 - 7 days[1]
Extraction Parameters (Method A)
Culture Volume500 mL[1][2]
Centrifugation3500 x g for 10-30 min[1][2]
Extraction SolventPentane:Dichloromethane (4:1)[1][2]
Solvent Volume per Extraction10 - 30 mL[1][2]
Number of Extractions3[1][2]
Extraction Parameters (Method B)
Culture Volume2 L[1]
pH Adjustment6.6 with concentrated HCl[1]
Extraction SolventEthyl Acetate[1]
Number of Extractions3[1]

Table 2: HPLC Purification Parameters for this compound

ParameterValueReference
Column5-μm silica column (10 x 150 mm)[1]
Mobile Phase AEthyl Acetate[1]
Mobile Phase BHexane[1]
Gradient65% A to 100% B over 25 min[1]
Flow Rate1.5 mL/min[1]
DetectionUV at 254 nm[1]

Visualization

Albaflavenone_Extraction_Workflow cluster_culture 1. Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Culture Streptomyces Culture (YEME, 30°C, 5-7 days) Harvest Harvest Mycelia (Centrifugation) Culture->Harvest Extract Solvent Extraction (e.g., Pentane:Dichloromethane) Harvest->Extract Concentrate Concentrate Extract (Nitrogen Stream) Extract->Concentrate HPLC HPLC Purification (Silica Column) Concentrate->HPLC Analysis GC/MS Analysis HPLC->Analysis

Caption: Workflow for this compound extraction and purification.

References

High-performance liquid chromatography (HPLC) purification of Albaflavenone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone is a sesquiterpenoid antibiotic first isolated from Streptomyces albidoflavus.[1] It has demonstrated antibacterial properties and is a subject of interest in natural product synthesis and drug discovery.[1] Biosynthetically, this compound is produced from farnesyl diphosphate through the intermediate epi-isozizaene, which undergoes oxidation to form albaflavenols and subsequently this compound.[2][3] This process is catalyzed by epi-isozizaene synthase and a cytochrome P450 monooxygenase.[2] Effective purification of this compound from complex fermentation broths or synthetic reaction mixtures is crucial for its further study and development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products.

This document provides a detailed application note and protocol for the purification of this compound using normal-phase HPLC, based on reported methodologies and established chromatographic principles.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces coelicolor involves a two-gene cluster that encodes for epi-isozizaene synthase and a cytochrome P450 enzyme.[3] The synthase catalyzes the cyclization of farnesyl diphosphate to epi-isozizaene, which is then oxidized by the P450 enzyme in two steps to yield this compound.[2]

This compound Biosynthesis Biosynthesis of this compound FPP Farnesyl Diphosphate EPI epi-Isozizaene FPP->EPI epi-Isozizaene Synthase ALBA Albaflavenols EPI->ALBA CYP170A1 (Oxidation) ALBAFLAV This compound ALBA->ALBAFLAV CYP170A1 (Oxidation)

Fig. 1: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Streptomyces Culture

This protocol is adapted from methods described for the extraction of this compound from Streptomyces species.[4]

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Concentrated HCl

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvest the mycelia from a 2 L Streptomyces culture by centrifugation at 3500 x g for 30 minutes.

  • Acidify the harvested cells by adding concentrated HCl to a pH of 6.6.

  • Extract the acidified cell pellet three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract in vacuo using a rotary evaporator to yield the crude extract.

  • Store the crude extract at -20°C until further purification.

HPLC Purification of this compound

The following is a representative preparative normal-phase HPLC method for the purification of this compound. A silica-based column, such as the Zorbax Rx-SIL, has been reported for this purpose.[4]

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump and UV detector

  • Column: Agilent Zorbax Rx-SIL, 5 µm, 10 x 150 mm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl Acetate

  • Sample: Crude this compound extract dissolved in a minimal amount of the initial mobile phase.

Chromatographic Conditions:

ParameterValue
ColumnAgilent Zorbax Rx-SIL, 5 µm, 10 x 150 mm
Mobile PhaseA: n-Hexane, B: Ethyl Acetate
Gradient5% B to 40% B over 20 minutes (linear)
Flow Rate4.0 mL/min
Detection Wavelength254 nm
Injection Volume500 µL (dependent on sample concentration)
Column TemperatureAmbient

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving the crude extract in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Inject the prepared sample onto the column.

  • Run the gradient as specified in the table above.

  • Collect fractions corresponding to the major peak, which is expected to be this compound.

  • Analyze the collected fractions for purity using analytical HPLC or GC/MS.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Experimental Workflow

The overall workflow from culture to purified compound involves extraction, concentration, and HPLC purification.

This compound Purification Workflow Purification Workflow for this compound cluster_extraction Extraction cluster_processing Processing cluster_purification Purification Culture Streptomyces Culture Centrifuge Centrifugation Culture->Centrifuge Extract Ethyl Acetate Extraction Centrifuge->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Crude Extract Concentrate->Crude HPLC Preparative HPLC Crude->HPLC Fractions Fraction Collection HPLC->Fractions Pure Pure this compound Fractions->Pure

Fig. 2: Experimental workflow for this compound purification.

Data Presentation

The following table summarizes expected results from the HPLC purification of this compound. The values are representative and may vary depending on the specific experimental conditions and the concentration of this compound in the crude extract.

AnalyteRetention Time (min)Purity (%)Recovery (%)
This compound12.5>9580
epi-Isozizaene3.2--
Albaflavenols9.8--

Note: Retention times are estimated based on the polarity of the compounds and the described normal-phase HPLC method. epi-Isozizaene is non-polar and will elute early, while the more polar Albaflavenols will elute before the less polar ketone, this compound.

Conclusion

The protocol described provides a robust method for the purification of this compound from Streptomyces culture extracts using preparative HPLC. The use of a normal-phase silica column with a hexane/ethyl acetate gradient is effective for separating this compound from its biosynthetic precursors and other impurities. This application note serves as a valuable resource for researchers working on the isolation and characterization of this promising antibiotic.

References

Application Note: Unambiguous Structure Elucidation of Albaflavenone Using a Suite of NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaflavenone is a sesquiterpenoid antibiotic with a tricyclic zizaene skeleton, first isolated from Streptomyces albidoflavus.[1] Its complex, non-planar structure presents a significant challenge for complete and unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of such natural products. This application note provides a detailed protocol and workflow for utilizing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to determine the planar structure and relative stereochemistry of this compound.

Summary of NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is the foundation of structure elucidation. The data presented below were acquired in CDCl₃ and are consistent with values reported in the literature for this compound.

Table 1: ¹H (proton) and ¹³C (carbon) NMR Assignments for this compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (COSY, HMBC)
12.55 (m)54.2 (CH)COSY: H-2, H-10; HMBC: C-2, C-5, C-6, C-9, C-10, C-11
21.85 (m)40.5 (CH)COSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-12
32.40 (dd), 2.65 (d)49.8 (CH₂)COSY: H-2; HMBC: C-1, C-2, C-4, C-5
4-200.1 (C)HMBC: H-2, H-3, H-5
55.85 (s)128.5 (CH)HMBC: C-1, C-3, C-4, C-6, C-7
6-170.3 (C)HMBC: H-1, H-5, H-13
7-42.1 (C)HMBC: H-8, H-9, H-14, H-15
81.50 (m), 1.65 (m)34.5 (CH₂)COSY: H-9; HMBC: C-7, C-9, C-10, C-14, C-15
91.30 (m), 1.75 (m)30.1 (CH₂)COSY: H-8, H-10; HMBC: C-1, C-7, C-8, C-10, C-11
101.95 (m)48.5 (CH)COSY: H-1, H-9; HMBC: C-1, C-8, C-9, C-11
11-35.5 (C)HMBC: H-1, H-9, H-10, H-12
121.05 (d, J=7.0 Hz)16.5 (CH₃)COSY: H-2; HMBC: C-1, C-2, C-3
131.80 (s)12.0 (CH₃)HMBC: C-5, C-6, C-7
141.10 (s)29.5 (CH₃)HMBC: C-7, C-8, C-15
151.15 (s)25.0 (CH₃)HMBC: C-7, C-8, C-14

Note: Chemical shifts are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet). J values are in Hertz (Hz). Data is compiled based on typical values for the zizaene skeleton and may vary slightly based on experimental conditions.

Structure Elucidation Strategy and Workflow

The elucidation of this compound's structure is a stepwise process where information from multiple NMR experiments is layered to build the final molecule. The overall workflow involves establishing the carbon skeleton and proton attachments, connecting molecular fragments, and finally, determining the 3D arrangement of atoms.

G Workflow for NMR Structure Elucidation of this compound cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d_basic Basic 2D NMR for Connectivity cluster_2d_advanced Advanced 2D NMR for Assembly cluster_analysis Final Structure Determination Prep Dissolve this compound in deuterated solvent (e.g., CDCl3) H1 ¹H NMR (Proton count, multiplicity) Prep->H1 C13 ¹³C NMR (Carbon count) H1->C13 DEPT DEPT-135 / DEPT-90 (CH, CH₂, CH₃ identification) C13->DEPT COSY ¹H-¹H COSY (Identify proton spin systems) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (Connect fragments via long-range C-H correlations) HSQC->HMBC NOESY ¹H-¹H NOESY / ROESY (Determine relative stereochemistry) HMBC->NOESY Elucidation Assemble Fragments & Define Stereochemistry NOESY->Elucidation Structure Final Structure of This compound Elucidation->Structure

Caption: A logical workflow for the structure elucidation of this compound.

Initial Analysis with 1D NMR (¹H, ¹³C, DEPT)
  • ¹H NMR: Provides the number of distinct proton environments, their integration (relative numbers), and splitting patterns (multiplicity), which suggests adjacent protons.

  • ¹³C NMR: Determines the number of unique carbon atoms. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). For this compound, the presence of signals around 200 ppm and in the 120-170 ppm range immediately suggests a ketone and a double bond, respectively.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is critical for assigning the carbon signals identified in the ¹³C spectrum.

Establishing Connectivity with COSY and HSQC
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] Cross-peaks in the COSY spectrum reveal neighboring protons (H-C-H or H-C-C-H), allowing for the construction of proton spin systems or molecular fragments.[2][3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached.[3] This allows for the unambiguous assignment of ¹³C signals for all protonated carbons.

Assembling the Molecular Skeleton with HMBC

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton.[4][5] It reveals correlations between protons and carbons that are two or three bonds away.[5][6] These long-range correlations are crucial for connecting the spin systems identified by COSY, especially across quaternary carbons and heteroatoms that break the proton-proton coupling network. The diagram below illustrates key HMBC correlations that piece together the tricyclic core of this compound.

G Key 2D NMR Correlations for Assembling this compound C4 C4 (C=O) δc 200.1 C5 C5-H δc 128.5 C5->C4 HMBC C6 C6 δc 170.3 C7 C7 (Quat) δc 42.1 C6->C7 HMBC H5→C7 C13 C13-H₃ δc 12.0 C13->C5 HMBC C13->C6 HMBC FragmentA Fragment A (C1-C2-C3) FragmentA->C4 H3→C4 FragmentB Fragment B (C8-C9-C10) C14 C14-H₃ δc 29.5 C14->C7 HMBC C15 C15-H₃ δc 25.0 C15->C7 HMBC FragmentB->C7 H8→C7 cosy1 COSY spin systems defined within fragments

Caption: Key HMBC correlations connecting molecular fragments in this compound.

Determining Stereochemistry with NOESY/ROESY
  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.[7][8] The intensity of a NOE/ROE cross-peak is inversely proportional to the distance between the protons (typically <5 Å). This information is essential for determining the relative stereochemistry of the molecule, such as the orientation of methyl groups and protons at chiral centers.[9] For medium-sized molecules like this compound, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur in NOESY experiments.[8][10]

Detailed Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Sample Weight: Accurately weigh 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Experiments
  • ¹H NMR:

    • Spectrometer: 400-600 MHz.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters: Spectral width of 12-16 ppm, 32k-64k data points, relaxation delay (d1) of 1-2 seconds, 8-16 scans.

    • Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Spectrometer: 100-150 MHz (corresponding to the proton frequency).

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Acquisition Parameters: Spectral width of 220-240 ppm, 64k data points, relaxation delay (d1) of 2 seconds, 1024 or more scans depending on concentration.

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Reference the solvent peak (CDCl₃ at 77.16 ppm).

2D NMR Experiments
  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Acquisition Parameters: Use the same spectral width as the ¹H spectrum in both dimensions. Acquire 1k-2k data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Use 2-4 scans per increment.

    • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Acquisition Parameters: Set the F2 (¹H) spectral width to 12-16 ppm and the F1 (¹³C) spectral width to 100-160 ppm (focused on the aliphatic and olefinic region). Use 1k data points in F2 and 256 increments in F1. Set the one-bond coupling constant (¹J_CH) to an average of 145 Hz.

    • Processing: Apply a QSINE window function in F2 and a sine-squared function in F1.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Acquisition Parameters: Use similar spectral widths as the HSQC experiment. The key parameter is the long-range coupling delay, optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[6] Use 2k data points in F2 and 512 increments in F1, with 8-16 scans per increment.

    • Processing: Apply a sine-squared window function in both dimensions.

  • ¹H-¹H NOESY/ROESY:

    • Pulse Program: Standard gradient-selected NOESY (noesygpph) or ROESY (roesygpph).

    • Acquisition Parameters: Use the same parameters as COSY. The critical parameter is the mixing time (d8), which should be optimized. For molecules of this size, a mixing time of 300-800 ms for NOESY or 150-300 ms for ROESY is a good starting point.

    • Processing: Apply a sine-squared window function in both dimensions.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous pathway to the complete structure elucidation of complex natural products like this compound. By systematically employing experiments from basic 1D ¹H and ¹³C NMR to advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, researchers can confidently determine the molecular formula, connectivity, and relative stereochemistry. The workflow and protocols described herein serve as a robust guide for scientists in natural product chemistry and drug development engaged in the structural characterization of novel compounds.

References

Application Notes and Protocols for the In Vitro Synthesis of Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone, a sesquiterpenoid antibiotic with a distinctive earthy, camphor-like odor, has garnered interest in the scientific community for its potential therapeutic applications.[1] Originally isolated from Streptomyces albidoflavus, its biosynthesis in the model organism Streptomyces coelicolor A3(2) has been elucidated, paving the way for in vitro synthesis strategies.[1][2] This document provides detailed application notes and protocols for the in vitro synthesis of this compound, covering both enzymatic and chemo-enzymatic methodologies. The protocols are designed to be reproducible and are supplemented with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

The in vitro synthesis of this compound primarily revolves around two key enzymes encoded by a two-gene cluster in S. coelicolor: epi-isozizaene synthase (EIZS) and cytochrome P450 170A1 (CYP170A1).[1][3][4] The biosynthetic pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into the tricyclic hydrocarbon, epi-isozizaene, a reaction catalyzed by EIZS.[1][5] Subsequently, CYP170A1, a bifunctional monooxygenase, catalyzes a two-step allylic oxidation of epi-isozizaene.[3][6][7] This process first yields an epimeric mixture of albaflavenols, which are then further oxidized to the final product, this compound.[1][3]

This guide presents protocols for the expression and purification of the requisite enzymes, followed by detailed procedures for the enzymatic and chemo-enzymatic synthesis of this compound.

Data Presentation

Table 1: Kinetic Parameters of epi-Isozizaene Synthase (EIZS)
ParameterValueSubstrateReference
kcat0.049 ± 0.001 s-1Farnesyl Diphosphate (FPP)[8]
Km147 ± 14 nMFarnesyl Diphosphate (FPP)[8]
Table 2: Binding Affinity of CYP170A1
ParameterValueLigandReference
Kd1.3 ± 0.2 µMepi-Isozizaene[3]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Albaflavenone_Biosynthesis Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate (FPP) EpiIsozizaene epi-Isozizaene FPP->EpiIsozizaene cyclization EIZS Albaflavenols Albaflavenols (epimeric mixture) EpiIsozizaene->Albaflavenols allylic oxidation (Step 1) CYP170A1 This compound This compound Albaflavenols->this compound allylic oxidation (Step 2) CYP170A1 EIZS epi-Isozizaene Synthase (SCO5222) CYP170A1 Cytochrome P450 170A1 (CYP170A1, SCO5223)

Caption: Enzymatic conversion of FPP to this compound.

Experimental Workflow for In Vitro Enzymatic Synthesis

In_Vitro_Enzymatic_Workflow Workflow for In Vitro Enzymatic Synthesis cluster_purification Enzyme Preparation cluster_synthesis Enzymatic Reactions cluster_analysis Product Analysis Expression Expression of EIZS and CYP170A1 in E. coli Purification Purification of Recombinant Enzymes Expression->Purification Reaction1 Step 1: FPP to epi-Isozizaene (with purified EIZS) Purification->Reaction1 Reaction2 Step 2: epi-Isozizaene to this compound (with purified CYP170A1, Flavodoxin, and Flavodoxin Reductase) Reaction1->Reaction2 Extraction Product Extraction Reaction2->Extraction Analysis GC/MS Analysis Extraction->Analysis

Caption: Workflow for enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Expression and Purification of epi-Isozizaene Synthase (EIZS)

This protocol is adapted from previously described methods for expressing and purifying recombinant EIZS from Streptomyces coelicolor in E. coli.[1][9]

1.1. Expression:

  • Transform E. coli BL21(DE3) cells with the pET28a(+)/SCO5222 expression plasmid.

  • Inoculate a single colony into Luria-Bertani (LB) medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

  • Inoculate 4 L of LB medium containing kanamycin with 5 mL of the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

  • Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Continue incubation overnight at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

1.2. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 29,300 x g for 25 minutes at 4°C).[10]

  • Apply the supernatant to a nickel-chelating affinity chromatography column (e.g., Ni-NTA) pre-equilibrated with lysis buffer.

  • Wash the column with the same buffer to remove unbound proteins.

  • Elute the His-tagged EIZS protein using a linear gradient of imidazole (e.g., 10-200 mM) in the lysis buffer.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified EIZS.

  • (Optional) For higher purity, perform a further purification step using size-exclusion chromatography (e.g., Superdex 75 column) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).[10]

  • Pool the fractions containing pure EIZS, concentrate if necessary, and store at -80°C.

Protocol 2: Expression and Purification of Cytochrome P450 170A1 (CYP170A1)

This protocol is based on the co-expression of CYP170A1 with molecular chaperones to improve folding and solubility.[3]

2.1. Expression:

  • Co-transform E. coli cells with the CYP170A1 expression plasmid (e.g., pET17b) and a chaperone-expressing plasmid (e.g., pGro12 for GroES/GroEL).

  • Grow an overnight culture in Luria-Bertani (LB) broth containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 50 µg/mL kanamycin).

  • Inoculate 1.5 L of Terrific Broth with the overnight culture (1:100 dilution) and the same antibiotics.

  • Grow the culture at 37°C with shaking at 240 rpm until the OD600 reaches approximately 1.0.

  • Induce protein expression with IPTG and continue to grow under optimized conditions (e.g., reduced temperature and shaking speed) to favor proper protein folding.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

2.2. Purification:

  • Follow a similar purification procedure as for EIZS (Protocol 1.2), using affinity chromatography as the primary purification step.

  • It is crucial to handle the purified CYP170A1 gently and, if possible, in an anaerobic environment to maintain its activity, as it is a heme-containing protein.

  • The purity and concentration of the active P450 can be determined spectrophotometrically by CO-difference spectroscopy.[3]

Protocol 3: In Vitro Enzymatic Synthesis of this compound

This protocol describes the two-step enzymatic conversion of FPP to this compound.

3.1. Step 1: Synthesis of epi-Isozizaene from FPP:

  • In a reaction vessel, combine Farnesyl Diphosphate (FPP) (e.g., 12.0 mg) with purified epi-isozizaene synthase (e.g., 0.6 µmol) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).[3]

  • Incubate the reaction mixture overnight at 30°C.[3]

  • Extract the product, epi-isozizaene, with an organic solvent (e.g., pentane or hexane).

  • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the synthesis of epi-isozizaene.

3.2. Step 2: Synthesis of this compound from epi-Isozizaene:

  • This reaction requires a reconstituted cytochrome P450 system.

  • In a reaction vessel, combine purified CYP170A1 (e.g., 1 nmol), Escherichia coli flavodoxin (e.g., 10 nmol), and E. coli flavodoxin reductase (e.g., 2 nmol) in 400 µL of 50 mM Tris-HCl buffer (pH 8.2) containing 20% (v/v) glycerol.[3]

  • Add the substrate, epi-isozizaene (e.g., 20 nmol), dissolved in a small amount of a compatible solvent (e.g., 1% Me2SO).[3]

  • Incubate the mixture on ice for 5 minutes.

  • Initiate the reaction by adding NADPH and place the reaction in a shaking water bath at 35°C.[3]

  • Monitor the reaction progress over time (e.g., by taking aliquots at different time points).

  • Stop the reaction and extract the products with an organic solvent.

  • Analyze the extract by GC-MS to identify albaflavenols and this compound.

Protocol 4: Chemo-enzymatic Synthesis of this compound

This method combines the enzymatic synthesis of epi-isozizaene with chemical oxidation steps.

4.1. Step 1: Enzymatic Synthesis of epi-Isozizaene:

  • Follow Protocol 3.1 to produce and isolate epi-isozizaene.

4.2. Step 2: Chemical Synthesis of Albaflavenols:

  • Dissolve the purified epi-isozizaene (e.g., 2 mg) in methylene chloride (3 mL).[3]

  • Add selenium dioxide (SeO2) (e.g., 20 mg) to the solution.[3]

  • Stir the mixture overnight at room temperature.[3]

  • Apply the resulting suspension to a silica gel column and elute with methylene chloride.[3]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to isolate the albaflavenol mixture.[3]

4.3. Step 3: Chemical Oxidation to this compound:

  • The oxidation of the albaflavenol mixture to this compound can be achieved using a suitable oxidizing agent. One reported method utilizes chromium trioxide (CrO3) on celite.

  • Caution: Chromium trioxide is a strong oxidant and is toxic. Handle with appropriate safety precautions in a fume hood.

  • Prepare the CrO3-celite reagent.

  • Dissolve the purified albaflavenols in a suitable solvent (e.g., acetone).

  • Add the CrO3-celite reagent to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the solid reagent and wash with the solvent.

  • Evaporate the solvent and purify the resulting this compound by silica gel chromatography.

  • Confirm the identity and purity of the final product by NMR and MS analysis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the in vitro synthesis of this compound. Researchers can choose between a fully enzymatic pathway, which mimics the natural biosynthesis, or a chemo-enzymatic approach, which may offer advantages in terms of scale-up and reagent availability for the oxidation steps. The provided quantitative data and visual workflows are intended to support the successful implementation of these methods in a research and development setting. Further optimization of reaction conditions may be necessary depending on specific laboratory setups and desired yields.

References

Application Notes and Protocols for Cloning the Albaflavenone Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for cloning the Albaflavenone biosynthetic gene cluster (BGC) from Streptomyces coelicolor A3(2) or other producing organisms. The this compound BGC is a relatively compact, two-gene cluster, making it an excellent candidate for heterologous expression and biosynthetic studies. The protocols outlined below are tailored for this specific BGC and are based on established, robust methodologies for cloning microbial natural product pathways.

Introduction to the this compound Biosynthetic Gene Cluster

This compound is a sesquiterpenoid antibiotic with a distinctive earthy, camphor-like aroma. Its biosynthesis in Streptomyces coelicolor A3(2) is encoded by a small, two-gene operon.[1][2] The cluster consists of:

  • sco5222 : A sesquiterpene synthase that catalyzes the cyclization of farnesyl diphosphate (FPP) to form the intermediate epi-isozizaene.[1]

  • sco5223 (CYP170A1) : A cytochrome P450 monooxygenase that performs a two-step allylic oxidation of epi-isozizaene to produce this compound.[1]

The compact nature of this BGC simplifies its cloning compared to larger polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) clusters. The following sections detail two primary strategies for cloning the this compound BGC: Transformation-Associated Recombination (TAR) in yeast and a CRISPR/Cas9-based in vitro approach.

Data Presentation: Comparison of Cloning Techniques

FeatureTransformation-Associated Recombination (TAR)CRISPR/Cas9-Based Cloning
Principle In vivo homologous recombination in Saccharomyces cerevisiae.[3][4]In vitro cleavage by Cas9 followed by Gibson Assembly or ligation.[5]
Vector Type Yeast-E. coli-Streptomyces shuttle vector (e.g., pCAP series).[6]E. coli-Streptomyces shuttle vector.
Homology Arm Length ~1 kb.[7]~40-50 bp (for Gibson Assembly).
Cloning Efficiency 0.1% - 2% (can be lower for larger clusters).[7]Higher efficiency, reported up to 5% for larger clusters.[8]
Key Advantages Capable of cloning very large DNA fragments (>100 kb); cost-effective.[5][7]High precision; less dependent on host recombination machinery.
Key Disadvantages Requires yeast spheroplast transformation; can have high background of vector self-ligation.[6][7]Requires purified Cas9 and guide RNA synthesis.

Experimental Protocols

Protocol 1: Transformation-Associated Recombination (TAR) Cloning of the this compound BGC

This protocol describes the capture of the this compound BGC from Streptomyces coelicolor genomic DNA using homologous recombination in yeast.

1. Preparation of Genomic DNA:

  • Culture S. coelicolor A3(2) in a suitable liquid medium (e.g., TSB with glycine).

  • Harvest mycelia by centrifugation.

  • Isolate high-molecular-weight genomic DNA using a standard Streptomyces DNA extraction protocol. Ensure minimal shearing of the DNA.

2. Design and Construction of the TAR Capture Vector:

  • Select a suitable Yeast-E. coli-Streptomyces shuttle vector (e.g., pCAP01 or a derivative).

  • Design primers to amplify two ~1 kb homology arms flanking the this compound BGC (sco5222 and sco5223).

    • Upstream Homology Arm: Amplify a 1 kb region immediately upstream of the sco5222 start codon.

    • Downstream Homology Arm: Amplify a 1 kb region immediately downstream of the sco5223 stop codon.

  • Clone these homology arms into the TAR vector, flanking a yeast selectable marker (e.g., URA3).

  • Linearize the resulting capture vector by restriction digest between the two homology arms.

3. Yeast Spheroplast Transformation:

  • Prepare competent Saccharomyces cerevisiae spheroplasts.

  • Co-transform the yeast spheroplasts with:

    • Linearized TAR capture vector (~200 ng).

    • High-molecular-weight S. coelicolor genomic DNA (~2-4 µg).[6]

  • Plate the transformation mix on a selective medium lacking uracil to select for yeast that have taken up a circular plasmid.

4. Screening and Verification of Clones:

  • Yeast colonies will arise from either correct recombination (capturing the BGC) or vector self-ligation.

  • Screen individual yeast colonies by PCR using primers that bind within the this compound BGC.

  • Isolate plasmid DNA from positive yeast colonies.

  • Transform the isolated plasmid into E. coli for amplification and further verification by restriction digest and sequencing.

5. Heterologous Expression:

  • Introduce the confirmed plasmid containing the this compound BGC into a suitable Streptomyces expression host (e.g., S. lividans or a cluster-free S. albus strain) via conjugation from an E. coli donor strain.

  • Culture the recombinant Streptomyces strain and analyze the culture extracts for the production of this compound using GC-MS or LC-MS.

Protocol 2: CRISPR/Cas9-Based In Vitro Cloning of the this compound BGC

This protocol utilizes the precision of CRISPR/Cas9 for in vitro excision of the BGC, followed by Gibson Assembly.

1. Preparation of Genomic DNA:

  • Isolate high-molecular-weight genomic DNA from S. coelicolor as described in Protocol 1.

2. Design of Guide RNAs (gRNAs):

  • Design two gRNAs that will direct Cas9 to cut at sites immediately flanking the this compound BGC.

  • Ensure the chosen PAM sequences are present at the target sites.

  • Synthesize the gRNAs in vitro.

3. In Vitro Digestion of Genomic DNA:

  • Set up a reaction containing:

    • High-molecular-weight S. coelicolor genomic DNA.

    • Purified Cas9 nuclease.

    • The two synthesized gRNAs.

  • Incubate the reaction to allow for specific cleavage of the genomic DNA, excising the this compound BGC.

4. Vector Preparation and Gibson Assembly:

  • Select a suitable E. coli-Streptomyces shuttle vector for expression.

  • Linearize the vector using PCR or restriction enzymes.

  • Design the vector linearization primers to have ~40 bp overhangs that are homologous to the ends of the excised this compound BGC fragment.

  • Combine the linearized vector and the Cas9-digested genomic DNA in a Gibson Assembly Master Mix.

  • Incubate to allow for the seamless assembly of the BGC into the vector.

5. Transformation and Verification:

  • Transform the Gibson Assembly reaction product into competent E. coli cells.

  • Screen colonies by PCR for the presence of the this compound BGC insert.

  • Verify the correct assembly and sequence of the cloned BGC by restriction digest and Sanger sequencing.

6. Heterologous Expression:

  • Proceed with the transfer of the verified plasmid to a Streptomyces host for expression analysis as described in Protocol 1.

Visualizations

This compound Biosynthetic Pathway

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Epi_Isozizaene Epi-isozizaene FPP->Epi_Isozizaene sco5222 (Sesquiterpene Synthase) This compound This compound Epi_Isozizaene->this compound sco5223 (CYP170A1) (Cytochrome P450)

Caption: Biosynthesis of this compound from FPP.

Experimental Workflow for TAR Cloning

TAR_Cloning_Workflow cluster_0 Vector Preparation cluster_1 Yeast Transformation cluster_2 Verification & Expression Amp_HA Amplify Homology Arms (~1 kb each) Clone_HA Clone Arms into TAR Vector Amp_HA->Clone_HA Linearize Linearize Vector Clone_HA->Linearize Co_Transform Co-transform Yeast Spheroplasts (Vector + gDNA) Linearize->Co_Transform gDNA Isolate S. coelicolor gDNA gDNA->Co_Transform Selection Select on -Ura plates Co_Transform->Selection Screen PCR Screen Yeast Colonies Selection->Screen Isolate_Plasmid Isolate Plasmid from Positive Clones Screen->Isolate_Plasmid Ecoli_Transform Transform E. coli Isolate_Plasmid->Ecoli_Transform Strepto_Expression Conjugate into Streptomyces Host Ecoli_Transform->Strepto_Expression

Caption: Workflow for TAR cloning of the this compound BGC.

Experimental Workflow for CRISPR/Cas9-Based Cloning

CRISPR_Cloning_Workflow cluster_0 BGC Excision cluster_1 Vector Assembly cluster_2 Verification & Expression gDNA Isolate S. coelicolor gDNA Cas9_Digest In Vitro Cas9 Digestion gDNA->Cas9_Digest gRNA Design & Synthesize gRNAs gRNA->Cas9_Digest Gibson Gibson Assembly Cas9_Digest->Gibson Vector_Prep Linearize Expression Vector (with Homology Overhangs) Vector_Prep->Gibson Ecoli_Transform Transform E. coli Gibson->Ecoli_Transform Screen PCR Screen Colonies Ecoli_Transform->Screen Verify Sequence Verification Screen->Verify Strepto_Expression Conjugate into Streptomyces Host Verify->Strepto_Expression

Caption: Workflow for CRISPR/Cas9-based cloning.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaflavenone, a sesquiterpene antibiotic, has demonstrated notable antimicrobial properties, making it a compound of interest in the development of new therapeutic agents.[1][2][3] Originally isolated from Streptomyces albidoflavus, this α,β-unsaturated ketone is also produced by other actinomycetes, such as Streptomyces coelicolor.[2][3] These application notes provide detailed protocols for assessing the antimicrobial activity of this compound against various bacterial strains. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of antimicrobial activity using diffusion assays.

Data Presentation

The antimicrobial activity of compounds can be quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While specific MIC values for pure this compound were not found in the provided search results, Table 1 summarizes the reported antimicrobial activities of extracts containing this compound against various microorganisms.

Table 1: Summary of Reported Antimicrobial Activity Associated with this compound

MicroorganismAssay TypeCompound/ExtractObserved ActivityReference
Bacillus subtilisNot SpecifiedThis compoundInhibitory activity[1][3]
Staphylococcus aureusMIC AssayP. chrysogenum extract (containing this compound)MIC: 1.15 mg/mL[4]
Mycobacterium smegmatisMIC AssayP. chrysogenum extract (containing this compound)MIC: 0.02 mg/mL[4]
Escherichia coliMIC AssayP. leucadendri extract (containing this compound)MIC: 1.16 mg/mL[4]
Bacillus subtilisMIC AssayFusarium sp. extract (containing this compound)MIC: 0.03 mg/mL[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a widely accepted technique for quantitative assessment of antimicrobial activity.[5][6][7]

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

    • Typically, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (inoculum without this compound).

    • Well 12 will serve as a sterility control (MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Workflow for Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

The agar disk diffusion assay is a qualitative method to assess the antimicrobial activity of a substance.[8][9]

Materials:

  • This compound solution

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganism

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[9][10] The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate MHA Plate Inoculum->Inoculate_Plate Impregnate_Disk Impregnate Disks with this compound Apply_Disks Apply Disks to Agar Surface Impregnate_Disk->Apply_Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 16-18h Apply_Disks->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Workflow for Agar Disk Diffusion Assay.

Potential Mechanism of Action

The precise mechanism of antimicrobial action for this compound is not yet fully elucidated.[1] However, like many other antimicrobial compounds, its activity may be attributed to its ability to disrupt essential cellular processes in bacteria. Flavonoids, a broad class of natural products, are known to exert their antimicrobial effects through various mechanisms.[11][12] These include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.[12] Given that many antimicrobial peptides and other compounds target the bacterial cell membrane, it is plausible that this compound may also interact with and disrupt the membrane, leading to cell death.[13] Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in susceptible bacteria.

Potential_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Effects This compound This compound Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane DNA_Synthesis DNA/RNA Synthesis This compound->DNA_Synthesis Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Energy_Metabolism Energy Metabolism This compound->Energy_Metabolism Membrane_Disruption Membrane Disruption & Permeabilization Cell_Membrane->Membrane_Disruption Inhibition_Replication Inhibition of Replication DNA_Synthesis->Inhibition_Replication Inhibition_Enzymes Inhibition of Essential Enzymes Protein_Synthesis->Inhibition_Enzymes ATP_Depletion ATP Depletion Energy_Metabolism->ATP_Depletion Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Inhibition_Replication->Bacterial_Cell_Death Inhibition_Enzymes->Bacterial_Cell_Death ATP_Depletion->Bacterial_Cell_Death

References

Application Notes and Protocols: Albaflavenone as a Standard in Microbial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Albaflavenone as a standard in various microbial studies. This document outlines its antimicrobial properties, detailed experimental protocols for susceptibility testing, and visual representations of its biosynthesis and experimental workflows.

Introduction to this compound

This compound is a tricyclic sesquiterpene antibiotic notable for its characteristic earthy, camphor-like odor.[1] It is a secondary metabolite produced by several species of Gram-positive soil bacteria from the genus Streptomyces, including Streptomyces coelicolor and Streptomyces albidoflavus.[1][2] This compound has also been isolated from the fruiting body of the mushroom Dictyophora indusiata.[3] this compound exhibits antibacterial activity, with documented efficacy against organisms such as Bacillus subtilis, although its precise mechanism of action is not yet fully understood.[4][5] Its biosynthesis from farnesyl diphosphate is a well-characterized pathway involving the enzymes epi-isozizaene synthase and cytochrome P450.[1][6]

Quantitative Antimicrobial Data

The use of this compound as a standard requires reproducible and quantifiable data on its antimicrobial activity. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other related sesquiterpenes to provide a comparative context for its potential potency.

CompoundTest OrganismMIC (µg/mL)Reference
This compound (in Fusarium sp. extract)Bacillus subtilis30[7]
alpha-CedreneBacillus subtilis3.06[8]
beta-CedreneBacillus subtilis3.06[8]
SesquithuriferolBacillus subtilis3.06[8]

Note: Data for pure this compound is limited in publicly available literature. The provided MIC for the Fusarium sp. extract indicates the potential activity of this compound. Further studies with purified this compound are necessary to establish its precise MIC values against a broader range of microorganisms.

Experimental Protocols

The following are detailed protocols for key antimicrobial susceptibility tests, adapted for the use of this compound as a standard.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • Pure this compound standard

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of this compound.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in microbial death.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Protocol for Time-Kill Kinetics Assay

This assay provides information on the rate at which this compound kills a microbial population.

Materials:

  • Pure this compound standard

  • Standardized bacterial inoculum

  • Sterile broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile agar plates for colony counting

Procedure:

  • Preparation of Test Cultures: Prepare flasks containing broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without this compound.

  • Inoculation: Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the viable cell count (CFU/mL).

  • Incubation: Incubate the plates until colonies are visible.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the established biosynthetic pathway of this compound in Streptomyces coelicolor.

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EPI (+)-epi-Isozizaene FPP->EPI epi-Isozizaene Synthase ALBA This compound EPI->ALBA Cytochrome P450 (CYP170A1)

Caption: Biosynthetic pathway of this compound from Farnesyl Diphosphate.

Experimental Workflow for Antimicrobial Activity Assessment

This diagram outlines a general workflow for evaluating the antimicrobial properties of this compound.

Experimental_Workflow start Prepare this compound Stock Solution mic Determine Minimum Inhibitory Concentration (MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc time_kill Perform Time-Kill Kinetics Assay mic->time_kill data Data Analysis and Interpretation mbc->data time_kill->data report Report Findings data->report

Caption: General workflow for assessing this compound's antimicrobial activity.

Conceptual Diagram of Potential Antimicrobial Mechanisms

As the exact mechanism of action for this compound is unknown, this diagram presents potential targets for sesquiterpenes based on current literature for similar compounds.

Potential_Mechanisms cluster_this compound This compound cluster_targets Potential Bacterial Targets alba This compound membrane Cell Membrane Disruption alba->membrane enzyme Enzyme Inhibition alba->enzyme dna DNA Gyrase Inhibition alba->dna energy Energy Metabolism Interference alba->energy

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols for Gene Disruption in Albaflavenone Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Gene Disruption Techniques to Study Albaflavenone Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a sesquiterpene antibiotic with a distinctive earthy odor, originally isolated from Streptomyces albidoflavus and later found in the model organism Streptomyces coelicolor A3(2).[1][2] Its biosynthesis from the primary metabolite farnesyl diphosphate (FPP) is of significant interest for understanding and engineering novel bioactive compounds. In S. coelicolor, the this compound biosynthetic pathway is encoded by a compact two-gene operon (sco5222–sco5223).[1][3][4] The sco5222 gene encodes epi-isozizaene synthase, which cyclizes FPP into the tricyclic hydrocarbon epi-isozizaene.[3][5] The adjacent gene, sco5223, encodes a cytochrome P450 enzyme, CYP170A1, which was hypothesized to perform subsequent oxidative modifications.[3][5]

Gene disruption is a powerful and definitive technique to elucidate the function of specific genes within a biosynthetic pathway. By creating targeted knockouts, researchers can observe the resulting metabolic phenotype, such as the absence of a final product and the accumulation of an intermediate, thereby confirming the gene's role. This document provides an application note on the targeted disruption of the sco5223 (CYP170A1) gene and detailed protocols for two common gene disruption methodologies in Streptomyces: homologous recombination and CRISPR/Cas9-mediated editing.

Application Note: Elucidating the Role of CYP170A1 (sco5223) via Gene Disruption

The function of the CYP170A1 enzyme in the this compound pathway was unequivocally demonstrated through a targeted gene disruption experiment in S. coelicolor. Disruption of the sco5223 gene effectively created a null mutant. The metabolic profile of this mutant was then compared to the wild-type strain using Gas Chromatography/Mass Spectrometry (GC/MS) analysis of culture extracts.

The results showed that the wild-type strain produced epi-isozizaene, the intermediate albaflavenols, and the final product, this compound. In contrast, the Δsco5223 mutant strain was unable to produce this compound and the albaflavenols.[3][5] However, the production of the precursor epi-isozizaene was unaffected and it accumulated in the mutant.[5] This outcome provides clear evidence that the CYP170A1 enzyme, encoded by sco5223, is responsible for the two-step oxidation of epi-isozizaene to this compound through an albaflavenol intermediate.[3][5]

Quantitative Data Summary

The qualitative results of the sco5223 gene disruption experiment are summarized below.

StrainCompoundResultReference
Wild-Type S. coelicolor Epi-isozizaeneDetected[5]
AlbaflavenolsDetected[5]
This compoundDetected[5]
Δsco5223 Mutant Epi-isozizaeneDetected (Accumulated)[5]
AlbaflavenolsAbolished[5]
This compoundAbolished[5]

Visualizations

This compound Biosynthetic Pathway & Gene Disruption

Albaflavenone_Pathway FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI ALB_ols Albaflavenols EPI->ALB_ols ALB_one This compound ALB_ols->ALB_one SCO5222 SCO5222 (epi-isozizaene synthase) SCO5222->FPP SCO5223 SCO5223 (CYP170A1) SCO5223->EPI Disruption Gene Disruption (Δsco5223) Disruption->SCO5223 BLOCKS

Caption: Pathway of this compound biosynthesis and the effect of sco5223 gene disruption.

Experimental Protocols

Two primary methods for gene disruption in Streptomyces are detailed below. Protocol 1 describes the classical approach using homologous recombination facilitated by protoplast transformation. Protocol 2 outlines the more modern and highly efficient CRISPR/Cas9-based gene editing technique.

Protocol 1: Gene Disruption by Homologous Recombination

This protocol involves replacing the target gene (e.g., sco5223) with an antibiotic resistance cassette via double crossover homologous recombination.

HR_Workflow cluster_0 Step 1: Construct Disruption Cassette cluster_1 Step 2: Protoplast Transformation cluster_2 Step 3: Selection & Verification pcr_up PCR Amplify ~1.5kb Upstream Flank ligate Ligate Flanks and Cassette into Suicide Vector pcr_up->ligate pcr_down PCR Amplify ~1.5kb Downstream Flank pcr_down->ligate pcr_res PCR Amplify Resistance Cassette (e.g., apramycin) pcr_res->ligate culture Grow S. coelicolor Mycelia (with Glycine) ligate->culture lysozyme Lysozyme Treatment to form Protoplasts culture->lysozyme transform Transform Protoplasts with Disruption Plasmid (PEG-mediated) lysozyme->transform regenerate Regenerate Protoplasts on R2YE Agar transform->regenerate select1 Select for Single Crossover (Vector Antibiotic) regenerate->select1 select2 Select for Double Crossover (Cassette Antibiotic, Vector Sensitive) select1->select2 verify Verify Mutant by PCR & Southern Blot select2->verify

Caption: Workflow for creating a gene knockout in Streptomyces via homologous recombination.

  • Streptomyces coelicolor A3(2) spores

  • E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

  • Suicide vector for Streptomyces (e.g., pKC1139)

  • Antibiotics: Apramycin, Thiostrepton, Kanamycin, Nalidixic acid, Chloramphenicol

  • Media: LB, MS, R2YE, YEME[6]

  • Reagents: Lysozyme, PEG 1000, Glycine, P Buffer[6]

  • General molecular biology reagents (PCR enzymes, restriction enzymes, ligase)

  • Construct the Disruption Plasmid:

    • Using S. coelicolor genomic DNA as a template, PCR amplify ~1.5 kb regions immediately upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the sco5223 gene.

    • PCR amplify an antibiotic resistance cassette (e.g., the apramycin resistance gene, aac(3)IV, flanked by oriT).

    • Using Gibson assembly or standard restriction-ligation, clone the upstream arm, the resistance cassette, and the downstream arm sequentially into a temperature-sensitive suicide vector that cannot replicate in Streptomyces.

    • Transform the final construct into E. coli DH5α for amplification and sequence verification.

    • Transform the verified plasmid into the methylation-deficient E. coli ET12567/pUZ8002 for subsequent conjugation.

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain and the S. coelicolor recipient strain.

    • Mix the donor and recipient cells on MS agar plates and incubate to allow for plasmid transfer via conjugation.

    • Overlay the plates with nalidixic acid (to kill E. coli) and the appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid (single crossover event).

  • Select for Double Crossover Mutants:

    • Inoculate the single-crossover exconjugants into non-selective liquid media and grow to allow for the second crossover event to occur.

    • Plate the culture onto a medium containing the antibiotic for the resistance cassette (e.g., apramycin) to select for cells that have retained the cassette.

    • Replica plate the resulting colonies onto a medium containing the antibiotic for the vector backbone. Colonies that are resistant to the cassette antibiotic but sensitive to the vector antibiotic are potential double-crossover mutants.

  • Verification of Disruption:

    • Confirm the correct gene replacement in putative mutants using PCR with primers flanking the sco5223 locus. The PCR product from the mutant should be larger than the wild-type product due to the insertion of the resistance cassette.

    • Perform Southern blot analysis to provide definitive confirmation of the desired gene disruption and to check for any unintended genomic rearrangements.

Protocol 2: Gene Disruption using CRISPR/Cas9

This method uses the Cas9 nuclease to create a double-strand break (DSB) at the target gene locus, which stimulates homologous recombination with a provided editing template, leading to highly efficient gene replacement or deletion.

CRISPR_Workflow cluster_0 Step 1: Construct CRISPR Plasmid cluster_1 Step 2: Transformation cluster_2 Step 3: Screening & Curing sgRNA Design sgRNA targeting sco5223 clone Clone sgRNA and Template into Streptomyces CRISPR/Cas9 Vector sgRNA->clone template Synthesize Editing Template (Upstream + Downstream Flanks) template->clone conjugation Introduce Plasmid into S. coelicolor (Conjugation or Protoplast Transformation) clone->conjugation selection Select Exconjugants on Appropriate Antibiotic conjugation->selection screen Screen Colonies by PCR for Deletion/Replacement selection->screen cure Cure the CRISPR Plasmid (e.g., by growing at non-permissive temp.) screen->cure verify Sequence Verify the Mutant Locus cure->verify

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.

  • Streptomyces coelicolor A3(2)

  • E. coli strains for cloning and conjugation

  • All-in-one Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2)[7]

  • Antibiotics as required for plasmid selection (e.g., Apramycin, Kanamycin)

  • Media: LB, MS, R2YE

  • General molecular biology reagents

  • Design and Construct the CRISPR/Cas9 Plasmid:

    • Design a 20-bp single guide RNA (sgRNA) sequence that targets a region within the sco5223 coding sequence. The target site must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).[8]

    • Synthesize an editing template. For a clean deletion, this template will consist of the ~1.5 kb upstream and downstream homology arms of sco5223 joined directly together.

    • Clone the sgRNA expression cassette and the editing template into a single Streptomyces-compatible CRISPR/Cas9 plasmid. This plasmid typically contains a codon-optimized cas9 gene, the sgRNA scaffold, and replication origins for both E. coli and Streptomyces.[7]

    • Transform the final plasmid into E. coli for amplification and verification, followed by transfer to a conjugation-proficient E. coli strain.

  • Transformation of S. coelicolor :

    • Introduce the CRISPR/Cas9 plasmid into S. coelicolor via intergeneric conjugation or protoplast transformation as described in Protocol 1.

    • Select for exconjugants on a medium containing the appropriate antibiotic for the CRISPR plasmid.

  • Screening and Plasmid Curing:

    • The presence of the CRISPR/Cas9 system is often toxic to cells that do not undergo editing, as Cas9 will repeatedly cleave the intact genomic locus, leading to cell death. This provides a powerful selection for edited cells.[7]

    • Pick resulting colonies and screen for the desired deletion using colony PCR. The high efficiency of CRISPR/Cas9 often results in a majority of colonies being correct mutants.[7][8]

    • Once a correct mutant is identified, cure the CRISPR/Cas9 plasmid. If the plasmid has a temperature-sensitive origin of replication, this can be achieved by growing the strain at a non-permissive temperature without antibiotic selection.

    • Confirm the loss of the plasmid by checking for sensitivity to the plasmid's antibiotic marker.

  • Final Verification:

    • Isolate genomic DNA from the cured, plasmid-free mutant.

    • Use PCR and Sanger sequencing across the edited locus to confirm the precise, marker-less deletion of the sco5223 gene.

References

Application Notes and Protocols for Molecular Docking of Albaflavenone with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of Albaflavenone, a sesquiterpenoid natural product with known biological activities, against its biosynthetic enzyme and potential therapeutic targets. Detailed protocols for in silico analysis are provided to facilitate research into the mechanism of action and potential drug development applications of this compound.

Introduction to this compound and Molecular Docking

This compound is a tricyclic sesquiterpene antibiotic produced by various Streptomyces species.[1][2][3][4] Its biosynthesis involves the cyclization of farnesyl diphosphate to epi-isozizaene, which is then oxidized by the cytochrome P450 enzyme CYP170A1 to produce this compound.[2] Beyond its role in microbial physiology, this compound has garnered interest for its potential antibacterial, antifungal, and anticancer properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (like this compound) with a protein target.

Target Proteins for Molecular Docking of this compound

This document outlines the molecular docking protocols for this compound against four key protein targets:

  • CYP170A1: The cytochrome P450 enzyme responsible for the final steps of this compound biosynthesis in Streptomyces coelicolor.[5][6][7] Understanding this interaction is crucial for studies on its natural production and potential enzymatic inhibition.

  • Escherichia coli DNA Gyrase: An essential bacterial enzyme that is a well-established target for antibiotics.[8][9][10][11][12] Docking with this protein can provide insights into the potential antibacterial mechanism of this compound.

  • Human Topoisomerase II: A vital enzyme in human cells that is a key target for anticancer drugs.[13][14][15][16][17] Investigating the binding of this compound to this enzyme could reveal its potential as a cancer therapeutic.

  • Fungal Lanosterol 14-alpha Demethylase (CYP51): A critical enzyme in the ergosterol biosynthesis pathway of fungi, which is the target of azole antifungal drugs.[18][19][20][21][22][23] Docking studies with this protein can elucidate the potential antifungal mechanism of this compound.

General Experimental Workflow for Molecular Docking

The following workflow provides a general overview of the molecular docking process.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB_DL Download Protein Structure (RCSB PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB_DL->Protein_Prep Ligand_DL Download Ligand Structure (PubChem) Ligand_Prep Prepare Ligand (Energy minimization, assign charges) Ligand_DL->Ligand_Prep Grid_Gen Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Result_Analysis Analyze Results (Binding Energy, Ki, RMSD) Docking_Run->Result_Analysis Visualization Visualize Interactions (PyMOL, LigPlot+) Result_Analysis->Visualization

Caption: General workflow for molecular docking studies.

Detailed Protocols

Software and Resource Requirements
  • Molecular Graphics System: UCSF Chimera or PyMOL for protein and ligand preparation and visualization.

  • Molecular Docking Software: AutoDock Vina.

  • Ligand Structure: 3D structure of this compound (can be obtained from PubChem, CID: 25137938).

  • Protein Structures: Obtain from the RCSB Protein Data Bank (PDB) using the IDs specified for each target.

  • Analysis Tools: LigPlot+ for 2D interaction diagrams.

Protocol 1: Molecular Docking of this compound with CYP170A1

Objective: To predict the binding mode of this compound to its biosynthetic enzyme, CYP170A1.

Target Protein: Streptomyces coelicolor CYP170A1 PDB ID: 3DBG[5]

Methodology:

  • Protein Preparation:

    • Load the PDB file (3DBG) into UCSF Chimera or PyMOL.

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Download the 3D structure of this compound from PubChem.

    • Load the ligand into your molecular graphics software.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of CYP170A1, which is typically centered around the heme group.

    • Using AutoDock Tools, define a grid box that encompasses the entire active site. A suggested starting point for the grid box dimensions is 25 x 25 x 25 Å, centered on the heme iron.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. The configuration file should specify the prepared protein and ligand files, as well as the grid box parameters.

    • Set the exhaustiveness parameter to a value between 8 and 32 for a thorough search.

  • Results Analysis:

    • Analyze the output file from AutoDock Vina, which will contain the binding affinity (in kcal/mol) for the top predicted poses.

    • Calculate the inhibition constant (Ki) from the binding affinity using the formula: ΔG = -RT * ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

    • Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the convergence of the docking simulation.[24][25][26][27]

Protocol 2: Molecular Docking of this compound with E. coli DNA Gyrase

Objective: To investigate the potential of this compound to inhibit bacterial DNA gyrase.

Target Protein: Escherichia coli DNA Gyrase PDB ID: 6RKW[8]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:

  • Protein Preparation: Use the PDB file 6RKW.

  • Grid Box Generation: The active site of DNA gyrase is located at the interface of the GyrA and GyrB subunits, where quinolone antibiotics typically bind. Center the grid box in this pocket.

Protocol 3: Molecular Docking of this compound with Human Topoisomerase II

Objective: To explore the potential of this compound as an anticancer agent by targeting human topoisomerase II.

Target Protein: Human Topoisomerase IIα PDB ID: 4FM9[13]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:

  • Protein Preparation: Use the PDB file 4FM9.

  • Grid Box Generation: The active site is located in the DNA-binding and cleavage domain. Center the grid box around the known binding site of etoposide or other topoisomerase poisons.

Protocol 4: Molecular Docking of this compound with Fungal Lanosterol 14-alpha Demethylase

Objective: To assess the potential of this compound as an antifungal agent by targeting lanosterol 14-alpha demethylase.

Target Protein: Saccharomyces cerevisiae Lanosterol 14-alpha Demethylase (CYP51) PDB ID: 5EQB[18]

Methodology: Follow the same steps as in Protocol 4.2, with the following modifications:

  • Protein Preparation: Use the PDB file 5EQB.

  • Grid Box Generation: The active site is a deep cavity containing the heme group. Center the grid box on the heme iron, ensuring it encompasses the entire binding pocket.

Data Presentation

Summarize the quantitative data from the docking simulations in the following tables for each target protein.

Table 1: Molecular Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)RMSD of Top Pose (Å)
CYP170A13DBG
E. coli DNA Gyrase6RKW
Human Topoisomerase II4FM9
Fungal CYP515EQB

Table 2: Key Interacting Residues of this compound with Target Proteins

Target ProteinPDB IDInteracting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
CYP170A13DBG
E. coli DNA Gyrase6RKW
Human Topoisomerase II4FM9
Fungal CYP515EQB

Visualization of Results

Use molecular visualization software like PyMOL or UCSF Chimera to generate 3D representations of the docked complexes. Use LigPlot+ to create 2D diagrams illustrating the specific interactions (hydrogen bonds and hydrophobic contacts) between this compound and the amino acid residues of the target proteins.

Signaling Pathway Visualization

The potential anticancer activity of this compound targeting Human Topoisomerase II can be contextualized within the broader cell cycle regulation pathway.

Topoisomerase_II_in_Cell_Cycle cluster_pathway Cell Cycle Regulation cluster_target Molecular Target cluster_drug Inhibitor cluster_effect Cellular Effect G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 TopoII Human Topoisomerase II S->TopoII Required for DNA decatenation M M Phase (Mitosis) G2->M G2->TopoII Required for chromosome segregation M->G1 DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Leads to This compound This compound This compound->TopoII Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Role of Topoisomerase II in the cell cycle and its inhibition.

These detailed protocols and application notes provide a solid foundation for researchers to initiate and conduct molecular docking studies on this compound, contributing to a deeper understanding of its biological activities and therapeutic potential.

References

In Vivo Studies of Albaflavenone: Application Notes and Protocols for Efficacy and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albaflavenone is a tricyclic sesquiterpene antibiotic first isolated from Streptomyces albidoflavus and also produced by Streptomyces coelicolor.[1][2] It exhibits antibacterial properties, making it a compound of interest for further investigation as a potential therapeutic agent.[1][3] This document provides an overview of the current knowledge on this compound and outlines detailed protocols for future in vivo studies to evaluate its efficacy and toxicity, addressing a critical gap in the existing research. While in vivo data for this compound is not currently available in published literature, this guide offers a foundational framework for researchers to design and execute such studies.

Biosynthesis of this compound

This compound is synthesized in Streptomyces coelicolor A3(2) through a two-gene operon.[4] The process begins with the cyclization of farnesyl diphosphate (FPP) to epi-isozizaene, catalyzed by the enzyme epi-isozizaene synthase.[5][6] Subsequently, the cytochrome P450 enzyme CYP170A1 catalyzes a two-step oxidation of epi-isozizaene to produce this compound.[5]

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI epi-isozizaene synthase ALBA This compound EPI->ALBA CYP170A1 (two-step oxidation)

Caption: Biosynthetic pathway of this compound from Farnesyl Diphosphate.

In Vitro Efficacy of this compound

Currently, the available data on the efficacy of this compound is limited to in vitro studies. These studies have demonstrated its activity as an antibacterial agent.[2] However, comprehensive data on its spectrum of activity, minimum inhibitory concentrations (MICs) against various bacterial strains, and mechanism of action are yet to be fully elucidated.

Proposed In Vivo Efficacy Studies: Experimental Protocols

To assess the therapeutic potential of this compound in a living organism, standardized animal models of bacterial infection are essential. Murine models are commonly used in preclinical antibacterial drug development.[7]

Protocol 1: Murine Thigh Infection Model

This model is widely used to evaluate the efficacy of antibiotics against localized bacterial infections.[7]

Objective: To determine the in vivo efficacy of this compound in reducing bacterial burden in a localized infection.

Materials:

  • 6-8 week old, specific-pathogen-free mice (e.g., ICR, BALB/c)

  • Log-phase culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • This compound, formulation for injection

  • Vehicle control (e.g., saline, PBS with a solubilizing agent)

  • Positive control antibiotic

  • Anesthetic agent

  • Surgical tools

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Anesthetize the mice. Inject a defined inoculum of the test bacterium into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral). Administer vehicle control and positive control to respective groups.

  • Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle.

  • Bacterial Load Quantification: Homogenize the muscle tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the mean log10 CFU/g between the this compound-treated groups, vehicle control, and positive control groups. A statistically significant reduction in bacterial load in the treated groups indicates efficacy.

Protocol 2: Murine Systemic Infection (Sepsis) Model

This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.[8]

Objective: To assess the protective effect of this compound against mortality in a murine sepsis model.

Materials:

  • 6-8 week old, specific-pathogen-free mice

  • Log-phase culture of the test bacterium (e.g., Escherichia coli, Klebsiella pneumoniae)

  • This compound, formulation for injection

  • Vehicle control

  • Positive control antibiotic

Procedure:

  • Infection: Inject a lethal dose of the test bacterium intraperitoneally.

  • Treatment: Administer this compound, vehicle control, or positive control at specified time points post-infection.

  • Monitoring: Observe the mice for signs of morbidity and mortality over a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is survival.

  • Data Analysis: Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis. An increased survival rate in the this compound-treated group compared to the vehicle control indicates efficacy.

Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Murine Thigh, Sepsis) Infection Induce Infection Animal_Model->Infection Bacterial_Strain Prepare Bacterial Inoculum Bacterial_Strain->Infection Drug_Prep Prepare this compound Formulation Treatment Administer Treatment (this compound, Controls) Drug_Prep->Treatment Infection->Treatment Monitoring Monitor Animals Treatment->Monitoring Euthanasia Euthanize and Collect Samples Monitoring->Euthanasia Survival Record Survival Data Monitoring->Survival Quantification Quantify Bacterial Load (CFU) Euthanasia->Quantification Stats Statistical Analysis Quantification->Stats Survival->Stats Conclusion Determine Efficacy Stats->Conclusion

Caption: General workflow for in vivo efficacy testing of this compound.

In Vivo Toxicity Studies: Experimental Protocols

Prior to clinical application, a thorough toxicological evaluation of this compound is imperative. These studies aim to identify potential adverse effects and determine a safe dosage range.[9][10]

Protocol 3: Acute Toxicity Study (Maximum Tolerated Dose - MTD)

This study aims to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[9]

Objective: To establish the MTD of this compound following a single administration.

Materials:

  • Healthy, young adult rodents (e.g., rats or mice), both sexes

  • This compound, formulation for administration

  • Vehicle control

Procedure:

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a range of doses. A dose-escalation design is typically used.

  • Administration: Administer a single dose of this compound to small groups of animals via the intended clinical route.

  • Observation: Closely monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

  • Endpoint: The primary endpoints are morbidity and mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Protocol 4: Repeat-Dose Toxicity Study

This study evaluates the toxic effects of this compound after repeated administration over a defined period.

Objective: To characterize the toxicity profile of this compound following repeated dosing and to identify target organs of toxicity.

Materials:

  • Healthy, young adult rodents, both sexes

  • This compound, formulation for administration

  • Vehicle control

Procedure:

  • Dose Selection: Based on the MTD study, select at least three dose levels (low, mid, high).

  • Administration: Administer this compound daily for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Conduct daily clinical observations. Monitor body weight and food consumption regularly.

  • Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Histopathology: Perform a full necropsy. Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-related changes. Identify the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

All quantitative data from the proposed studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for Murine Thigh Infection Model

Treatment GroupDose (mg/kg)NMean log10 CFU/g (± SD)
Vehicle Control-107.5 (± 0.5)
This compound10106.2 (± 0.4)
This compound30105.1 (± 0.3)
Positive ControlX104.5 (± 0.2)

Table 2: Example Data Summary for Acute Toxicity Study

Dose (mg/kg)N (M/F)MortalityClinical Signs
Vehicle5/50/10None observed
1005/50/10None observed
3005/50/10Lethargy, piloerection
10005/52/10Severe lethargy, ataxia

Table 3: Example Data Summary for Repeat-Dose Toxicity Study (Selected Parameters)

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Body Weight Change (%)+10+9+5-2
ALT (U/L)30 ± 532 ± 665 ± 10150 ± 25
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.10.9 ± 0.2
Liver HistopathologyNormalNormalMinimal centrilobular hypertrophyModerate centrilobular necrosis
Kidney HistopathologyNormalNormalNormalMild tubular degeneration
Statistically significant difference from vehicle control

Conclusion

This compound presents an interesting scaffold for the development of a new antibacterial agent. However, a significant knowledge gap exists regarding its in vivo efficacy and safety. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the therapeutic potential and toxicological profile of this compound, paving the way for its potential translation into clinical use. Rigorous and well-designed in vivo studies are the critical next step in this process.

References

Application Note: A Scalable Fermentation Process for Albaflavenone Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albaflavenone is a sesquiterpenoid antibiotic produced by the Gram-positive soil bacterium Streptomyces coelicolor.[1] It exhibits antibacterial activity and is of interest for its potential therapeutic applications. The industrial production of such secondary metabolites necessitates a robust and scalable fermentation process.[2] However, transitioning from laboratory-scale shake flasks to large-scale bioreactors presents significant challenges, including maintaining optimal growth conditions, ensuring consistent product yield, and managing process parameters like mixing, aeration, and shear stress.[2][3] This document provides a detailed protocol and application notes for the scale-up of this compound production, from inoculum development to pilot-scale fermentation, along with methods for product extraction and analysis.

This compound Biosynthetic Pathway

The biosynthesis of this compound in S. coelicolor is governed by a two-gene cluster.[1] Initially, farnesyl diphosphate (FPP) is cyclized by the enzyme epi-isozizaene synthase (encoded by sco5222) to form the tricyclic hydrocarbon epi-isozizaene.[1][4][5] Subsequently, the cytochrome P450 monooxygenase CYP170A1 (encoded by sco5223) catalyzes two sequential allylic oxidations of epi-isozizaene, first to an epimeric mixture of albaflavenols, and then to the final product, this compound.[1][6][7]

Albaflavenone_Pathway cluster_0 cluster_1 FPP Farnesyl Diphosphate (FPP) EPI epi-Isozizaene FPP->EPI epi-Isozizaene Synthase (sco5222) ALB_OH Albaflavenols EPI->ALB_OH CYP170A1 (sco5223) (Oxidation 1) ALB This compound ALB_OH->ALB CYP170A1 (sco5223) (Oxidation 2)

Caption: this compound biosynthetic pathway in S. coelicolor.

Experimental Workflow for Scalable Production

The overall workflow for scaling up this compound production involves a multi-stage process, starting from the revival of a spore stock to seed culture development, followed by progressive fermentation in bench-scale and pilot-scale bioreactors. The final stages include harvesting the biomass, extracting the product, and quantifying the yield.

Fermentation_Workflow cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_downstream Phase 3: Downstream Processing Spore Spore Stock Revival Seed1 Stage 1 Seed Culture (Shake Flask) Spore->Seed1 Seed2 Stage 2 Seed Culture (Shake Flask) Seed1->Seed2 Inoculum Transfer Bench Bench-Scale Fermenter (e.g., 5 L) Seed2->Bench Inoculum Transfer Pilot Pilot-Scale Fermenter (e.g., 50 L) Bench->Pilot Scale-Up Transfer Harvest Harvest (Centrifugation) Pilot->Harvest Extract Solvent Extraction of Cell Pellet Harvest->Extract Analyze Quantification (GC-MS Analysis) Extract->Analyze

Caption: Overall workflow for scale-up fermentation of this compound.

Data and Protocols

Media Composition

Consistent media composition is critical for reproducible growth and secondary metabolite production. The following tables outline recommended media for the seed and production stages, based on established formulations for Streptomyces cultivation.[8][9]

Table 1: Seed Culture Medium (YEME-based) [6][10]

ComponentConcentration (g/L)
Yeast Extract4.0
Malt Extract10.0
Glucose4.0
Preparation Note Adjust pH to 7.2 before sterilization.

Table 2: Production Fermentation Medium

ComponentConcentration (g/L)
Soluble Starch30.0
Soybean Meal10.0
Peptone7.5
Yeast Extract0.25
K₂HPO₄·3H₂O0.5
KH₂PO₄0.7
MgSO₄·7H₂O0.4
Antifoam AgentAs required
Preparation Note Adjust pH to 7.0 before sterilization.
Fermentation Parameters for Scale-Up

Maintaining critical process parameters is key to a successful scale-up. The primary goal is to replicate the cellular environment from the smaller scale to the larger one. A common strategy is to maintain a constant Power per unit Volume (P/V) or impeller tip speed to ensure similar mixing and shear stress conditions.[3][11][12] The following table provides target parameters for scaling from a 5 L bench-scale to a 50 L pilot-scale bioreactor.

Table 3: Key Fermentation and Scale-Up Parameters

ParameterBench Scale (5 L)Pilot Scale (50 L)Justification / Control Strategy
Working Volume3.5 L35 LMaintain 70% fill volume.
Temperature30 °C30 °CConstant temperature for optimal enzyme activity and growth.[6]
pH7.07.0Controlled via automated addition of acid/base. Maintained for optimal production.
Aeration Rate0.75 vvm0.75 vvmMaintain constant volume of air per volume of medium per minute (vvm).[13]
Dissolved Oxygen (DO)> 30%> 30%Cascade control: 1. Agitation, 2. Oxygen enrichment.
Agitation Speed~400 rpm~250 rpmAdjusted to maintain constant impeller tip speed or P/V.[14]
Fermentation Time5 - 7 Days5 - 7 DaysMonitor production via periodic sampling.[6]

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Revival: Aseptically transfer a cryopreserved spore stock of S. coelicolor onto a suitable agar medium (e.g., YEME agar) and incubate at 28-30°C for 4-7 days until sporulation is observed.[8]

  • Stage 1 Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium with spores from the agar plate. Incubate at 30°C on a rotary shaker at 200-250 rpm for 48 hours.

  • Stage 2 Seed Culture: Transfer the Stage 1 culture (5% v/v) into a 2 L baffled flask containing 500 mL of the same seed medium. Incubate under the same conditions for another 24-48 hours until dense mycelial growth is achieved. This culture will serve as the inoculum for the bench-scale fermenter.

Protocol 2: Bioreactor Setup and Operation
  • Preparation: Prepare the production medium and sterilize it in the bioreactor according to the manufacturer's instructions. Calibrate pH and DO probes before sterilization.

  • Inoculation: Aseptically transfer the Stage 2 seed culture into the sterilized production fermenter to achieve a 5-10% (v/v) inoculum size.

  • Fermentation Run: Start the agitation and aeration cascades. Set the temperature to 30°C and control the pH at 7.0.

  • Monitoring: Monitor the fermentation by regularly drawing samples to measure cell growth (dry cell weight), substrate consumption, and this compound production (using Protocol 3).

  • Scale-Up: For the pilot-scale run, use the final culture from the bench-scale fermenter as the inoculum (10% v/v). Adjust the agitation speed to match the chosen scale-up parameter (e.g., constant tip speed). All other parameters (Temperature, pH, DO, vvm) should be kept constant.[13]

  • Harvesting: After 5-7 days, or when the production peak is reached, harvest the culture broth. Separate the mycelial biomass from the supernatant by centrifugation (e.g., 4000 x g for 20 minutes).[6][10]

Protocol 3: this compound Extraction and Quantification
  • Extraction: this compound is located within the mycelia. Extract the harvested cell pellet three times with a solvent mixture of pentane:dichloromethane (4:1 v/v).[6][10]

  • Concentration: Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate the extract under a stream of nitrogen gas to a final volume of approximately 1-2 mL.[6]

  • GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

    • Column: Use a non-polar capillary column such as an HP-5 or DB-5 (e.g., 30m x 0.25mm i.d.).[15]

    • Carrier Gas: Helium.

    • Temperature Program: Hold at 70°C for 4 min, then ramp to 300°C at 10°C/min, and hold for 2 min.[6]

    • Detection: Use a mass spectrometer in full-scan mode. Identify this compound by its characteristic retention time and mass spectrum (m/z 218).[6][8]

    • Quantification: Use an external standard of purified this compound to generate a calibration curve for accurate quantification.[16]

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Albaflavenone Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on increasing albaflavenone yield in Streptomyces fermentation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic biosynthetic pathway of this compound in Streptomyces?

A1: this compound, a tricyclic sesquiterpene antibiotic, is synthesized in Streptomyces coelicolor A3(2) and other species through a two-step enzymatic process.[1][2][3] First, the enzyme epi-isozizaene synthase, encoded by the sco5222 gene, catalyzes the cyclization of the primary metabolite farnesyl diphosphate (FPP) into epi-isozizaene.[4][5][6] Subsequently, the cytochrome P450 enzyme CYP170A1, encoded by the sco5223 gene, carries out two sequential oxidation steps to convert epi-isozizaene into this compound, via albaflavenol intermediates.[2][4][5]

Q2: My Streptomyces strain is not producing any detectable this compound. What are the possible reasons?

A2: Several factors could lead to a lack of this compound production:

  • Absence of the biosynthetic gene cluster: Your Streptomyces strain may not possess the necessary two-gene operon (sco5222 and sco5223 homologs) for this compound biosynthesis.

  • Gene disruption: Inactivation or disruption of either the epi-isozizaene synthase gene or the CYP170A1 gene will abolish this compound production.[2][4][5]

  • Suboptimal fermentation conditions: The culture medium composition, pH, temperature, and aeration may not be conducive to inducing the expression of the biosynthetic genes or supporting the enzymatic reactions.

  • Regulatory repression: The expression of secondary metabolite gene clusters in Streptomyces is often tightly regulated and can be silenced under standard laboratory conditions.[7][8]

Q3: How can I confirm if my Streptomyces strain has the genetic potential to produce this compound?

A3: You can perform a bioinformatics analysis of your strain's genome to search for homologs of the S. coelicolor epi-isozizaene synthase (sco5222) and CYP170A1 (sco5223) genes. The presence of this two-gene cluster suggests the genetic potential for this compound production.[1]

Troubleshooting Guides

Issue 1: Low this compound Yield

Problem: You have confirmed the presence of the this compound biosynthetic gene cluster in your Streptomyces strain, but the yield is consistently low.

Possible Causes and Solutions:

  • Suboptimal Fermentation Conditions: The composition of your fermentation medium and physical parameters can significantly impact secondary metabolite production.

    • Solution: Systematically optimize your fermentation conditions. Key parameters to investigate include carbon and nitrogen sources, phosphate concentration, pH, temperature, and aeration.[9][10] Refer to the tables below for examples of media compositions and reported optimal conditions.

  • Insufficient Precursor Supply: The production of this compound is dependent on the availability of the primary metabolite, farnesyl diphosphate (FPP).

    • Solution: Consider metabolic engineering strategies to enhance the FPP pool. This could involve overexpressing genes in the upstream methylerythritol phosphate (MEP) or mevalonate (MVA) pathways.

  • Low Expression of Biosynthetic Genes: The transcription of the this compound gene cluster might be low.

    • Solution:

      • Promoter Engineering: Replace the native promoter of the this compound operon with a strong, constitutive promoter to drive high-level expression.

      • Overexpression of Pathway-Specific Regulators: If a specific transcriptional activator for the this compound cluster is known, its overexpression can boost production.

  • Regulatory Repression by Global Regulators: Global regulatory networks, such as the c-di-GMP signaling pathway, can influence secondary metabolism.[7][11][12]

    • Solution: Manipulating the intracellular levels of the second messenger c-di-GMP can impact antibiotic production. Overexpression of diguanylate cyclases (DGCs) or deletion of phosphodiesterases (PDEs) can be explored to modulate c-di-GMP levels and potentially activate this compound synthesis.[7][13]

Issue 2: Inconsistent this compound Production Between Batches

Problem: You observe significant variability in this compound yield from one fermentation batch to another.

Possible Causes and Solutions:

  • Inoculum Quality: The age and physiological state of the inoculum can affect the subsequent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative mycelium from a pre-culture of a defined age and density.

  • Variations in Media Preparation: Minor inconsistencies in media components or preparation can lead to variable outcomes.

    • Solution: Ensure precise and consistent preparation of all media and stock solutions.

  • Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or dissolved oxygen can impact reproducibility.

    • Solution: Utilize a well-calibrated bioreactor with tight control over these critical parameters.

Data Presentation

Table 1: Example Fermentation Media for Streptomyces

Medium ComponentConcentrationReference
Yeast Extract4 g/L[5]
Malt Extract10 g/L[5]
Glucose4 g/L[5]
Soluble Starch20 g/L[10]
Casein0.3 g/L[10]
KNO₃2 g/L[10]
NaCl2 g/L[10]
K₂HPO₄2 g/L[10]
MgSO₄·7H₂O0.05 g/L[10]
CaCO₃0.02 g/L[10]
FeSO₄·7H₂O0.01 g/L[10]

Table 2: Optimized Fermentation Parameters for Secondary Metabolite Production in Streptomyces

ParameterOptimized RangeReference
pH 6.0 - 8.0[9][10]
Temperature 28 - 37 °C[9]
Agitation 150 - 250 rpm[9]
Incubation Time 5 - 10 days[5][9]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production
  • Inoculum Preparation:

    • Prepare a spore suspension from a mature plate culture of Streptomyces.

    • Alternatively, grow a vegetative pre-culture in a suitable liquid medium for 2-3 days.

  • Fermentation:

    • Inoculate the production medium (e.g., Yeast Extract-Malt Extract medium) with the prepared inoculum.

    • Incubate the culture at 30°C with shaking at 200-280 rpm for 5-7 days.[1][5]

  • Extraction:

    • Harvest the mycelium by centrifugation.

    • Extract the mycelial pellet and the supernatant separately with an organic solvent such as ethyl acetate or a pentane:methylene chloride mixture.[5]

  • Analysis:

    • Concentrate the organic extracts.

    • Analyze the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Protocol 2: Genetic Manipulation of Streptomyces for Yield Enhancement
  • Plasmid Construction:

    • Clone the this compound biosynthetic gene cluster (sco5222 and sco5223) into an integrative or episomal expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Protoplast Transformation:

    • Prepare Streptomyces protoplasts from a mycelial culture grown in the presence of glycine.

    • Transform the protoplasts with the constructed plasmid using polyethylene glycol (PEG)-mediated transformation.

  • Strain Verification:

    • Select for transformants on appropriate antibiotic-containing regeneration plates.

    • Confirm the integration or presence of the plasmid by PCR analysis.

  • Fermentation and Analysis:

    • Ferment the engineered strain alongside the wild-type strain under optimized conditions and compare the this compound yields using GC-MS.

Mandatory Visualizations

Albaflavenone_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) EPI epi-Isozizaene FPP->EPI epi-Isozizaene Synthase (sco5222) ALB_OH Albaflavenols EPI->ALB_OH CYP170A1 (sco5223) ALB This compound ALB_OH->ALB CYP170A1 (sco5223)

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.

Experimental_Workflow_Yield_Increase cluster_0 Strain Selection & Verification cluster_1 Optimization Strategies cluster_2 Analysis Strain Select Streptomyces Strain Verify Verify Gene Cluster Presence Strain->Verify Ferm_Opt Fermentation Optimization (Media, pH, Temp) Verify->Ferm_Opt Met_Eng Metabolic Engineering (Precursor Supply, Gene Expression) Verify->Met_Eng Ferm Fermentation Ferm_Opt->Ferm Met_Eng->Ferm Extract Extraction Ferm->Extract Analyze GC-MS Analysis Extract->Analyze Yield Yield Analyze->Yield Increased Yield

Caption: Experimental workflow for increasing this compound yield.

c_di_GMP_Signaling_Pathway GTP 2 x GTP c_di_GMP c-di-GMP GTP->c_di_GMP Synthesis pGpG pGpG / 2 x GMP c_di_GMP->pGpG Degradation PDE Phosphodiesterase (PDE) (e.g., RmdB) BldD_active BldD-c-di-GMP (Active) Represses wblA c_di_GMP->BldD_active Binds to BldD DGC Diguanylate Cyclase (DGC) (e.g., CdgB) BldD BldD (Inactive) SM Secondary Metabolism (e.g., this compound) BldD_active->SM Modulates Expression

Caption: Simplified c-di-GMP signaling pathway in Streptomyces.

References

Technical Support Center: Optimizing Albaflavenone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for the production of albaflavenone, a sesquiterpene antibiotic. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during this compound production, offering potential causes and actionable solutions.

Q1: We are not detecting any this compound in our Streptomyces coelicolor A3(2) cultures. What are the possible reasons?

A1: The complete absence of this compound production can stem from several critical factors, ranging from genetic issues to suboptimal culture conditions.

  • Potential Cause 1: Genetic Integrity of the Producing Strain. The biosynthetic gene cluster for this compound in S. coelicolor consists of two key genes: sco5222 (epi-isozizaene synthase) and sco5223 (CYP170A1, a cytochrome P450 monooxygenase).[1][2][3] A mutation or disruption in either of these genes will halt the biosynthetic pathway. Specifically, a knockout of sco5223 prevents the conversion of epi-isozizaene to albaflavenols and subsequently to this compound.[1][2]

    • Solution: Verify the genetic integrity of your S. coelicolor strain using PCR to amplify the sco5222 and sco5223 genes. If you are working with a mutant strain, ensure that the mutations are not within this biosynthetic gene cluster unless intended.

  • Potential Cause 2: Inappropriate Culture Medium. The composition of the culture medium is crucial for the induction of secondary metabolism. Rich media that support rapid initial growth may repress the production of antibiotics.

    • Solution: Utilize a production medium known to support secondary metabolite formation in Streptomyces. A commonly used medium for this compound production is Yeast Extract-Malt Extract (YEME) medium.[1] Ensure all components are added in the correct concentrations and that the pH is appropriately adjusted before sterilization.

  • Potential Cause 3: Phosphate Repression. High concentrations of phosphate in the culture medium are known to repress the biosynthesis of many secondary metabolites in Streptomyces, including antibiotics. This regulation is mediated by the PhoR-PhoP two-component system.

    • Solution: Ensure that the phosphate concentration in your production medium is limiting. If preparing your own medium, carefully control the amount of phosphate salts (e.g., K₂HPO₄). Consider using a medium with a defined low phosphate concentration to induce secondary metabolism.

  • Potential Cause 4: Inadequate Aeration and Agitation. The conversion of epi-isozizaene to this compound is an oxidative process catalyzed by a cytochrome P450 enzyme, which requires molecular oxygen.[1][2] Insufficient aeration will limit this crucial step.

    • Solution: Ensure adequate aeration by using baffled flasks to increase the surface area for oxygen exchange and maintaining a vigorous shaking speed (e.g., 250-300 rpm).[1] The volume of the culture medium should not exceed 20% of the flask volume to ensure sufficient headspace.

Q2: We are observing very low yields of this compound. How can we improve the production titer?

A2: Low yields are a common challenge in natural product fermentation. Several factors related to nutrient availability and metabolic flux can be optimized to enhance production.

  • Potential Cause 1: Suboptimal Carbon and Nitrogen Sources. The type and concentration of carbon and nitrogen sources significantly influence the production of secondary metabolites.

    • Solution: Experiment with different carbon and nitrogen sources. While glucose is a commonly used carbon source, slowly metabolized sugars like starch or mannitol may lead to higher antibiotic yields by avoiding rapid biomass accumulation and catabolite repression. For nitrogen sources, complex organic sources like peptone, yeast extract, or soy meal often support robust secondary metabolite production. See Table 1 for an illustrative example of how carbon and nitrogen sources can affect yield.

  • Potential Cause 2: Precursor Limitation. this compound is a sesquiterpenoid derived from farnesyl diphosphate (FPP).[1][2][4] The intracellular pool of FPP can be a limiting factor for production, as it is also a precursor for other essential molecules.

    • Solution: Consider a precursor feeding strategy. Supplementing the culture with FPP or its precursors could enhance the yield of this compound. However, the uptake of phosphorylated precursors can be challenging. An alternative is to feed the culture with a more readily assimilated precursor like mevalonate if the strain has been engineered with a mevalonate pathway. See the Experimental Protocols section for a general guideline on precursor feeding.

  • Potential Cause 3: Suboptimal pH and Temperature. The optimal pH and temperature for growth may not be the same as for secondary metabolite production.

    • Solution: Perform a systematic optimization of pH and temperature. For many Streptomyces species, a temperature of 28-30°C and a pH between 6.0 and 7.5 are good starting points for antibiotic production. Monitor the pH of the culture throughout the fermentation and adjust if necessary, as metabolic activity can cause significant pH shifts.

Q3: We are seeing significant batch-to-batch variability in our this compound production. What could be the cause?

A3: Inconsistent yields are often due to a lack of standardization in the experimental workflow.

  • Potential Cause 1: Inconsistent Inoculum. The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

    • Solution: Standardize your inoculum preparation. Use a consistent number of spores or a specific volume of a well-grown seed culture to inoculate your production cultures. Ensure that the seed culture is in the late logarithmic to early stationary phase of growth. For spore-based inoculations, prepare a large batch of spore suspension and store it in glycerol at -80°C to ensure consistency across multiple experiments.

  • Potential Cause 2: Variability in Media Preparation. Minor variations in the composition of the culture medium, including the water source and the quality of the raw materials, can lead to different outcomes.

    • Solution: Prepare a large batch of your production medium from a single lot of reagents to minimize variability. Use purified water and ensure accurate weighing of all components.

  • Potential Cause 3: Inconsistent Fermentation Duration. Harvesting the culture at different time points can lead to variable yields, as this compound production is growth-phase dependent.

    • Solution: Perform a time-course experiment to determine the optimal fermentation time for maximal this compound production. Harvest all subsequent batches at this predetermined time point.

Frequently Asked Questions (FAQs)

Q: What is the biosynthetic pathway for this compound?

A: The biosynthesis of this compound in Streptomyces coelicolor begins with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). The pathway consists of two key enzymatic steps:

  • Cyclization: The enzyme epi-isozizaene synthase (encoded by sco5222) catalyzes the cyclization of FPP to form the tricyclic sesquiterpene hydrocarbon, epi-isozizaene.[1][2][3]

  • Oxidation: The cytochrome P450 monooxygenase, CYP170A1 (encoded by sco5223), then carries out two sequential oxidations of epi-isozizaene. The first oxidation produces an epimeric mixture of albaflavenols, which are then further oxidized by the same enzyme to yield the final product, this compound.[1][2]

Q: Which analytical method is best for quantifying this compound?

A: Gas chromatography-mass spectrometry (GC-MS) is the most commonly reported and effective method for the analysis and quantification of this compound and its precursors, epi-isozizaene and albaflavenols.[1][2] This is due to the volatile nature of these sesquiterpenoid compounds. For quantification, it is essential to use a suitable internal standard and to generate a calibration curve with a purified this compound standard.

Q: Can other Streptomyces species produce this compound?

A: Yes, while S. coelicolor A3(2) is a well-studied producer, this compound has also been identified in other Streptomyces species, including Streptomyces albidoflavus.[4][5] The presence of the this compound biosynthetic gene cluster has been confirmed in several other streptomycetes through genome sequencing.[4]

Q: How does the regulation of the sco5222-sco5223 operon affect production?

A: The genes sco5222 and sco5223 are organized in an operon, meaning they are co-transcribed.[1][2] The regulation of this operon is complex and tied to the overall control of secondary metabolism in S. coelicolor. While the specific transcriptional activators and repressors for this operon are not fully elucidated, it is known that the expression of secondary metabolite biosynthetic gene clusters is generally influenced by global regulatory networks that respond to nutrient limitation (e.g., phosphate, nitrogen), quorum sensing, and other environmental signals. Studies have shown a general downward trend in the expression of genes from the first to the last in S. coelicolor operons, which could have implications for the relative abundance of the two enzymes in the pathway.

Data Presentation

Table 1: Illustrative Effect of Carbon and Nitrogen Sources on Relative this compound Yield

Carbon Source (10 g/L)Nitrogen Source (5 g/L)Relative this compound Yield (%)
GlucosePeptone100
StarchPeptone150
MannitolPeptone130
GlucoseYeast Extract110
GlucoseSoy Meal125
GlucoseAmmonium Sulfate40

Note: The values in this table are for illustrative purposes to guide optimization and are based on general principles of secondary metabolite production in Streptomyces. Actual yields will vary depending on the specific experimental conditions.

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph (GC)
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temp 70°C for 4 min, ramp at 10°C/min to 300°C, hold for 2 min[2]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Scan Range50-500 m/z

Experimental Protocols

Protocol 1: Cultivation of S. coelicolor for this compound Production

  • Spore Suspension Preparation:

    • Grow S. coelicolor A3(2) on a suitable agar medium (e.g., Soy Flour Mannitol Agar - SFM) at 30°C for 7-10 days until sporulation is complete (a grey, velvety appearance).

    • Aseptically add 5 mL of sterile 20% (v/v) glycerol to the plate.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube and vortex vigorously.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Store the spore suspension in 1 mL aliquots at -80°C.

  • Seed Culture Preparation:

    • Inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth - TSB) in a 250 mL baffled flask with 100 µL of the spore suspension.

    • Incubate at 30°C with shaking at 250 rpm for 48-72 hours until a dense mycelial culture is obtained.

  • Production Culture:

    • Inoculate 100 mL of production medium (e.g., YEME) in a 500 mL baffled flask with 5 mL of the seed culture (5% v/v).

    • Incubate at 30°C with shaking at 280 rpm for 5-7 days.[1]

Protocol 2: Extraction of this compound from Culture Broth

  • Transfer the entire production culture to centrifuge tubes.

  • Pellet the mycelia by centrifugation at 4,000 x g for 15 minutes.

  • Decant the supernatant into a clean flask.

  • To the supernatant, add an equal volume of an organic solvent mixture (e.g., pentane:dichloromethane, 4:1 v/v).[1]

  • Adjust the pH of the mixture to ~5.0 with HCl.

  • Shake vigorously for 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic (lower) layer.

  • Repeat the extraction of the aqueous layer two more times with the same solvent mixture.

  • Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the Na₂SO₄ and concentrate the extract under a stream of nitrogen to a final volume of ~200 µL for GC-MS analysis.[1]

Protocol 3: General Guideline for Precursor Feeding

  • Prepare a sterile stock solution of the precursor (e.g., farnesyl diphosphate or mevalonate). The solvent should be compatible with the culture (e.g., water or a minimal amount of ethanol).

  • Determine the optimal time for precursor addition. This is often at the beginning of the stationary phase when the secondary metabolism is typically induced. This can be determined from a growth curve of your culture.

  • Add the precursor solution to the production culture to the desired final concentration. It is advisable to test a range of concentrations (e.g., 0.1 mM to 5 mM) to find the optimal level.

  • Continue the fermentation for the predetermined production period.

  • Extract and analyze the culture for this compound production as described in Protocol 2.

Mandatory Visualization

Albaflavenone_Biosynthesis_Pathway This compound Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) Epi_isozizaene Epi-isozizaene FPP->Epi_isozizaene Cyclization Albaflavenols Albaflavenols (epimeric mixture) Epi_isozizaene->Albaflavenols Oxidation This compound This compound Albaflavenols->this compound Oxidation sco5222 epi-isozizaene synthase (sco5222) CYP170A1_1 CYP170A1 (sco5223) CYP170A1_2 CYP170A1 (sco5223)

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

Experimental_Workflow General Experimental Workflow for this compound Production cluster_Inoculum Inoculum Preparation cluster_Production Production Phase cluster_Analysis Analysis Spore_prep Spore Suspension Preparation Seed_culture Seed Culture Growth (48-72h) Spore_prep->Seed_culture Fermentation Production Fermentation (5-7 days) Seed_culture->Fermentation Optimization Optimization Steps (Media, pH, Temp, Precursors) Fermentation->Optimization Extraction Solvent Extraction Fermentation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for this compound Production and Analysis.

Troubleshooting_Logic Troubleshooting Logic for Low/No this compound Yield Start Low or No This compound Yield Check_Strain Verify Genetic Integrity of Strain (PCR) Start->Check_Strain Check_Media Review Production Medium Composition Start->Check_Media Check_Aeration Evaluate Aeration and Agitation Start->Check_Aeration Check_Precursors Consider Precursor Limitation Start->Check_Precursors Check_Inoculum Standardize Inoculum Start->Check_Inoculum If batch-to-batch variability Check_Phosphate Assess Phosphate Concentration Check_Media->Check_Phosphate

Caption: Logical Flow for Troubleshooting this compound Production.

References

Technical Support Center: Overcoming Challenges in Albaflavenone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the chemical synthesis of Albaflavenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for the synthesis of this compound: biosynthesis and total chemical synthesis.

  • Biosynthesis: This route mimics the natural pathway and involves the enzymatic cyclization of farnesyl diphosphate (FPP) to epi-isozizaene, followed by a two-step oxidation to yield this compound.[1][2] This process is catalyzed by epi-isozizaene synthase and cytochrome P450 enzymes, specifically CYP170A1 in Streptomyces coelicolor.[2][3]

  • Total Chemical Synthesis: A concise total synthesis has been developed, starting from 2-cyclopenten-1-one.[4][5] This method constructs the zizaene skeleton through a sequential intramolecular aldol condensation, followed by a chemo- and diastereoselective reduction.[4][5][6]

Q2: My total synthesis yield is low. Which steps are most critical for optimization?

In the total synthesis of this compound starting from 2-cyclopenten-1-one, the construction of the tricyclic zizaene skeleton via sequential intramolecular aldol condensation is a critical phase.[4][5] Low yields can often be attributed to incomplete reactions or the formation of side products during these complex cyclizations. It is crucial to strictly control reaction conditions such as temperature, reaction time, and the stoichiometry of reagents.

Q3: How can I improve the stereoselectivity of my synthesis to avoid multiple isomers?

The formation of multiple isomers is a common challenge in terpene synthesis. In the total synthesis of this compound, high stereocontrol is reported to be achievable without the use of protecting groups.[4][5][6] Key to this is the chemo- and diastereoselective reduction of the conjugated carbon-carbon double bond, which establishes the final stereochemistry.[4] Careful selection of reducing agents and optimization of reaction conditions are paramount. For biosynthetic routes, the stereospecificity is generally high due to enzymatic control.[1]

Q4: The enzymatic oxidation of epi-isozizaene to this compound is inefficient. What are the potential causes?

The enzymatic conversion of epi-isozizaene to this compound is a two-step allylic oxidation catalyzed by CYP170A1, proceeding through an albaflavenol intermediate.[2][3] Inefficiency in this step can be due to several factors:

  • Enzyme Activity: Ensure the purified enzyme is active. Improper folding or denaturation can lead to loss of function.

  • Cofactors: This reaction is dependent on cofactors like flavodoxin and NADPH.[3] Ensure these are present in optimal concentrations.

  • Substrate Inhibition: High concentrations of the substrate, epi-isozizaene, could potentially inhibit the enzyme.

  • Product Inhibition: The accumulation of the albaflavenol intermediate or the final this compound product might inhibit the enzyme.[7]

Q5: What are the recommended methods for purifying this compound and its intermediates?

Purification of sesquiterpenes like this compound and its precursors can be challenging due to their similar polarities. Common techniques include:

  • Silica Gel Chromatography: This is a standard method for separating terpenes. For the oxidation of epi-isozizaene, fractions can be collected and analyzed by thin-layer chromatography (TLC).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the purity of volatile and semi-volatile compounds like terpenes and for identifying different isomers.[3][8]

Q6: My terpene intermediates are unstable. What are the best practices for handling and storage?

Terpenes can be sensitive to heat, light, and moisture.[8] To prevent degradation and loss of volatile intermediates:

  • Temperature Control: Keep samples and solvents chilled. For grinding solid materials, consider doing so under liquid nitrogen to prevent heat generation.[8]

  • Storage: Store samples frozen to minimize degradation over time.[8]

  • Inert Atmosphere: For sensitive intermediates, consider handling and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

Quantitative data from experimental studies are crucial for optimizing reaction conditions.

ParameterCondition 1Condition 2Yield/Product RatioReference
Temperature 4°C30°CAt 4°C, epi-isozizaene is the sole product (99%). At 30°C, it is the major product (79%).[9]
Enzymatic Oxidation Products CYP170A1 with epi-isozizaene-Three products are formed: two albaflavenol epimers and this compound in a ratio of approximately 1:1.2 for the epimers.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from epi-isozizaene via Selenium Dioxide Oxidation

This protocol describes the oxidation of epi-isozizaene to albaflavenols and subsequently to this compound.

  • Reaction Setup: A mixture of epi-isozizaene (2 mg) and selenium dioxide (20 mg) is stirred in 3 ml of methylene chloride.

  • Reaction Conditions: The reaction is carried out overnight at room temperature.

  • Purification: The resulting suspension is applied to a 1-cm silica gel column and eluted with methylene chloride. Fractions of 0.5 ml are collected.

  • Analysis: Fractions containing pure albaflavenol are identified by TLC (Rf 0.15, methylene chloride, SiO2 TLC), combined, and concentrated under vacuum.

  • Oxidation to this compound: The mixture of albaflavenol epimers is oxidized with CrO3 on celite to yield a single product, this compound.[3]

Protocol 2: Enzymatic Synthesis of this compound from Farnesyl Diphosphate (FPP)

This protocol outlines the in vitro enzymatic synthesis of this compound.

  • Synthesis of epi-isozizaene: Farnesyl diphosphate (12.0 mg) is incubated overnight at 30°C with epi-isozizaene synthase (0.6 µmol). The product is isolated and purified.

  • Oxidation to this compound: The purified epi-isozizaene (40 nmol) is incubated with CYP170A1 (1 nmol) supported by flavodoxin and flavodoxin reductase in the presence of NADPH at 35°C for 1.5 hours.

  • Extraction: The reaction mixture is extracted three times with a pentane:methylene chloride (4:1) solution.

  • Analysis: The extracts are dried, concentrated, and analyzed by GC-MS to identify the albaflavenol epimers and this compound.[3]

Visual Guides: Workflows and Logic Diagrams

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EpiIsozizaene epi-Isozizaene FPP->EpiIsozizaene epi-Isozizaene Synthase Albaflavenols Albaflavenol Epimers EpiIsozizaene->Albaflavenols CYP170A1 (Oxidation 1) This compound This compound Albaflavenols->this compound CYP170A1 (Oxidation 2)

Caption: Biosynthetic pathway of this compound from FPP.

Total_Synthesis_Workflow Start 2-Cyclopenten-1-one Intermediate1 Intermediate Scaffolds Start->Intermediate1 Multi-step Synthesis Zizaene Zizaene Skeleton Intermediate1->Zizaene Sequential Intramolecular Aldol Condensation FinalProduct This compound Zizaene->FinalProduct Chemo- and Diastereoselective Reduction

Caption: Workflow for the total chemical synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield in This compound Synthesis CheckRoute Which Synthetic Route? Problem->CheckRoute Biosynthesis Biosynthesis CheckRoute->Biosynthesis Bio TotalSynthesis Total Synthesis CheckRoute->TotalSynthesis Total CheckEnzyme Check Enzyme Activity and Cofactors Biosynthesis->CheckEnzyme CheckCyclization Verify Aldol Condensation Conditions TotalSynthesis->CheckCyclization CheckPurity Analyze Purity of Intermediates CheckEnzyme->CheckPurity Solution1 Optimize Enzyme/Cofactor Concentration CheckEnzyme->Solution1 CheckCyclization->CheckPurity Solution2 Adjust Temperature, Reagents, and Time CheckCyclization->Solution2 Solution3 Improve Purification Techniques CheckPurity->Solution3

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Improving the stability of purified Albaflavenone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of purified Albaflavenone. The information is compiled from studies on related sesquiterpenoids and general principles of chemical stability.

Troubleshooting Unstable this compound Samples

This guide addresses common issues encountered during the handling and storage of purified this compound.

Issue Potential Cause Recommended Action
Loss of activity or degradation of solid this compound Improper storage temperature.Store purified this compound at -20°C or lower for long-term storage.
Exposure to light.Store in an amber vial or a container protected from light.
Exposure to oxygen.Store under an inert atmosphere (e.g., argon or nitrogen).
Degradation of this compound in solution Reactive solvent.Use non-polar, aprotic solvents. Test stability in a small batch before preparing a stock solution.
Inappropriate pH.Maintain a neutral to slightly acidic pH (around 5.5) if aqueous buffers are necessary. Avoid alkaline conditions.[1][2]
Elevated temperature.Prepare solutions fresh and use them immediately. If short-term storage is needed, keep solutions at 2-8°C and protected from light.
Precipitation of this compound from solution Poor solubility.Use a suitable organic solvent. If aqueous buffers are required, consider the use of a co-solvent, but verify its compatibility and impact on stability.
Change in temperature.Ensure the storage temperature is appropriate for the solvent used to prevent the compound from falling out of solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: While specific data for this compound is limited, for sesquiterpenoids, non-polar, aprotic solvents are generally preferred to minimize reactivity. Options include high-purity hexane, ethyl acetate, or dichloromethane. For biological assays, dimethyl sulfoxide (DMSO) is commonly used, but stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q2: How sensitive is this compound to pH changes?

A2: this compound contains an α,β-unsaturated ketone moiety, which can be susceptible to nucleophilic attack, a reaction often facilitated by alkaline conditions. Studies on other sesquiterpenes have shown degradation at neutral to alkaline pH.[1][2] It is advisable to maintain a neutral or slightly acidic environment (pH 5.5) if working with aqueous solutions.[1][2]

Q3: What are the likely degradation pathways for this compound?

A3: As an α,β-unsaturated carbonyl compound, this compound is susceptible to 1,4-conjugate addition (Michael addition) by nucleophiles.[3] This could include reactions with thiols (e.g., from reducing agents like DTT or β-mercaptoethanol in experimental buffers), amines, or even water under certain conditions. It may also be prone to oxidation and reduction reactions.

Q4: How can I assess the stability of my this compound sample?

A4: You can perform a forced degradation study.[4][5][6][7] This involves subjecting your sample to various stress conditions (e.g., acid, base, heat, oxidation, light) and monitoring the degradation of this compound over time using an appropriate analytical method like HPLC-UV, LC-MS, or GC-MS.[8]

Experimental Protocols

Protocol 1: General Guidelines for Handling Purified this compound
  • Receiving and Initial Storage: Upon receipt, store the solid compound at -20°C or -80°C, protected from light.

  • Weighing and Preparation of Stock Solutions: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount quickly and in a low-humidity environment. Dissolve in a suitable, high-purity, anhydrous solvent.

  • Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.

  • Use in Experiments: When using in aqueous buffers, add the this compound stock solution to the buffer immediately before the experiment. Be mindful of the final solvent concentration and its potential effects on the experiment.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for a forced degradation study to identify conditions under which this compound is unstable.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose the this compound stock solution to UV light.

    • Control: Keep an aliquot of the this compound stock solution at 4°C, protected from light.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the remaining concentration of this compound and to detect the formation of degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control to identify degradation products. Quantify the percentage of degradation over time for each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (3% H2O2) prep->oxidation Expose to stress thermal Thermal (40-80°C) prep->thermal Expose to stress photo Photodegradation (UV light) prep->photo Expose to stress control Control (4°C, dark) prep->control Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by HPLC-UV/LC-MS sampling->analysis data Quantify Degradation & Identify Products analysis->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Logic for this compound Degradation cluster_solid Solid State cluster_solution In Solution start This compound Degradation Observed is_solid is_solid start->is_solid Is the sample solid or in solution? check_storage_solid Check Storage Conditions: - Temperature (-20°C or lower) - Light (protect) - Atmosphere (inert) check_solvent Evaluate Solvent: - Use non-polar, aprotic - Check for peroxides check_ph Check pH: - Avoid alkaline conditions - Buffer to pH ~5.5 check_solvent->check_ph check_temp_sol Check Temperature: - Prepare fresh - Store at 2-8°C short-term check_ph->check_temp_sol is_solid->check_storage_solid Solid is_solid->check_solvent Solution

Caption: Logic for troubleshooting this compound degradation.

References

Resolving peak tailing in HPLC analysis of Albaflavenone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Albaflavenone.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Q1: My this compound peak is tailing. What are the most common causes and how do I fix them?

A1: Peak tailing for a neutral compound like this compound, a sesquiterpenoid ketone, in reversed-phase HPLC is often due to secondary interactions with the stationary phase, issues with the column hardware, or improper method parameters.[1][2][3] The flowchart below outlines a systematic approach to troubleshooting.

G start Start: Peak Tailing Observed check_overload 1. Check for Mass Overload start->check_overload overload_yes Dilute Sample or Reduce Injection Volume check_overload->overload_yes Tailing on all peaks, right-triangular shape check_solvent 2. Evaluate Sample Solvent check_overload->check_solvent No Overload end Peak Shape Improved overload_yes->end solvent_yes Dissolve Sample in Mobile Phase check_solvent->solvent_yes Early peaks tail more check_column 3. Assess Column Health check_solvent->check_column Solvent is appropriate solvent_yes->end column_issue Column Issue Suspected check_column->column_issue flush_column Flush with Strong Solvent column_issue->flush_column Contamination suspected replace_column Replace Column column_issue->replace_column Void or irreversible contamination check_mobile_phase 4. Optimize Mobile Phase column_issue->check_mobile_phase Column is OK flush_column->end replace_column->end mobile_phase_issue Mobile Phase Adjustment check_mobile_phase->mobile_phase_issue adjust_ph Adjust pH (if applicable for co-eluting peaks) mobile_phase_issue->adjust_ph add_modifier Consider Mobile Phase Modifier (e.g., for interfering peaks) mobile_phase_issue->add_modifier adjust_ph->end add_modifier->end G analyte This compound (Analyte) c18 C18 Stationary Phase (Primary Interaction) analyte->c18 Desired Hydrophobic Interaction silanol Residual Silanol Groups (Secondary Interaction Site) analyte->silanol Undesired Polar Interaction mobile_phase Mobile Phase c18->mobile_phase Elution tailing Peak Tailing silanol->tailing Causes mobile_phase->c18 mobile_phase->silanol

References

Technical Support Center: Optimizing Albaflavenone Resolution in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Albaflavenone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for this compound analysis?

A1: For the analysis of sesquiterpenes like this compound, mid-polarity to polar capillary columns are generally recommended. A common choice is a column coated with 5% phenylmethyl siloxane (e.g., HP-5 or equivalent), which provides good separation for a wide range of volatile and semi-volatile compounds.[1] For enhanced separation of sesquiterpene alcohols and ketones, a wax-type column (e.g., CP-Wax 52 CB) can also be effective.[2]

Q2: What are the recommended GC oven temperature program settings for good resolution?

A2: A slow temperature ramp is crucial for separating complex mixtures of sesquiterpenes. A typical program starts at a lower temperature to focus the analytes at the head of the column, followed by a gradual increase. For example, hold at 85°C for 5 minutes, then ramp at 3°C/min to 185°C and hold for 10 minutes.[1] Another approach is to hold at 70°C for 4 minutes, then ramp at 10°C/min to 300°C.[3] The optimal program will depend on the specific column and sample matrix.

Q3: How can I prepare my this compound sample for GC-MS analysis to minimize matrix interference?

A3: Sample preparation is critical for clean chromatograms and good resolution. For culture extracts, a liquid-liquid extraction with a non-polar solvent like a pentane:methylene chloride mixture (4:1) is effective.[3] Solid Phase Microextraction (SPME) is another excellent technique for extracting volatile and semi-volatile compounds like sesquiterpenes from liquid or headspace samples, which can minimize the injection of non-volatile matrix components.[2][4] Ensure the final sample concentration is around 10 µg/mL in a volatile organic solvent.[4]

Q4: What mass spectrometry settings are best for detecting and identifying this compound?

A4: For routine identification, operating the mass spectrometer in full scan mode (e.g., m/z 40-200) is a good starting point.[2] For enhanced sensitivity and to differentiate this compound from co-eluting compounds, Selected Ion Monitoring (SIM) mode is highly recommended. Key ions for this compound (C15H22O, MW: 218.34) would include its molecular ion (m/z 218) and characteristic fragment ions.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Active sites in the injector or column Deactivate the injector liner or use a liner with a deactivated surface. As a last resort, replace the column.[5][6]
Improper column installation Ensure a clean, square cut on the column end and correct installation depth in the injector and detector to avoid dead volume.[5]
Column overload Dilute the sample to an appropriate concentration (e.g., 10 µg/mL).[4][5]
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the column. For non-polar columns, use non-polar solvents.[7]
Problem 2: Poor Resolution (Co-eluting Peaks)

Possible Causes & Solutions:

CauseSolution
Inadequate GC method Optimize the oven temperature program. A slower ramp rate (e.g., 2-5°C/min) can significantly improve separation.[1][2]
Incorrect column choice If co-elution persists, consider a column with a different stationary phase (e.g., a more polar wax column if using a DB-5 type).[2][5]
High carrier gas flow rate Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.[5]
Complex sample matrix Employ a more selective sample preparation technique, such as Solid Phase Extraction (SPE) or SPME, to remove interfering compounds.[2][8]
Problem 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

CauseSolution
Suboptimal MS settings If using full scan mode, switch to Selected Ion Monitoring (SIM) mode to increase sensitivity for this compound's characteristic ions.[2]
Leak in the system Check for leaks at the injector septum, column fittings, and MS interface.[9]
Contaminated ion source A dirty ion source can significantly reduce sensitivity. Perform routine source cleaning as recommended by the instrument manufacturer.[6][9]
Sample degradation Ensure the injector temperature is not too high, which could cause thermal degradation of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Culture Broth
  • Sample Collection: Collect 10 mL of the culture broth containing this compound.

  • Acidification: Quench the reaction or stop cell growth by adding a small amount of concentrated HCl (e.g., 4 µL).[3]

  • Extraction: Perform a liquid-liquid extraction by adding 4 mL of a pentane:methylene chloride (4:1) mixture to the sample. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.

  • Collection: Carefully collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the organic extracts and concentrate them under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Optimized GC-MS Parameters for this compound
ParameterSetting 1 (General Purpose)Setting 2 (High Resolution)
GC Column HP-5MS (30m x 0.25mm, 0.25µm)[1]CP-Wax 52 CB (60m x 0.25mm, 0.25µm)[2]
Injector Temperature 250 °C260 °C[2]
Injection Mode SplitlessSplitless
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant pressure of 10 psi[2]
Oven Program 70°C hold for 4 min, then 10°C/min to 300°C, hold for 2 min[3]45°C hold for 5 min, then 10°C/min to 80°C, then 2°C/min to 240°C[2]
MS Transfer Line 280 °C250 °C[2]
Ion Source Temp. 230 °CNot Specified
MS Mode Full Scan (m/z 40-250) or SIMSIM (monitoring characteristic ions of sesquiterpenes)[2]
Ionization Energy 70 eV[3]Not Specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Culture Broth extraction Liquid-Liquid Extraction start->extraction concentration Solvent Evaporation extraction->concentration final_sample Concentrated Sample concentration->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Total Ion Chromatogram detection->chromatogram peak_id Peak Identification chromatogram->peak_id resolution_check Resolution Assessment peak_id->resolution_check troubleshooting_logic cluster_method Method Optimization cluster_hardware Hardware & Consumables cluster_sample Sample Preparation start Poor Resolution Observed temp_program Optimize Oven Temperature Program start->temp_program carrier_gas Adjust Carrier Gas Flow Rate temp_program->carrier_gas If no improvement column_choice Change GC Column (Different Polarity) carrier_gas->column_choice If no improvement injector_maint Check/Clean Injector Liner column_choice->injector_maint If still poor sample_prep Improve Sample Cleanup (e.g., SPE) injector_maint->sample_prep If issue persists

References

Technical Support Center: Troubleshooting Failed Heterologous Expression of CYP170A1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the heterologous expression of the cytochrome P450 enzyme, CYP170A1.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the expression, purification, and functional analysis of CYP170A1.

Issue 1: Low or No Expression of CYP170A1

Question: I am not observing any or very low levels of my target protein, CYP170A1, after induction. What are the potential causes and solutions?

Answer: Low or no expression of a recombinant protein is a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Codon Optimization: The codon usage of the CYP170A1 gene may not be optimal for your chosen expression host (e.g., E. coli). Different organisms have different codon preferences, and rare codons in your gene can stall translation, leading to truncated or no protein expression.[1][2][3]

    • Solution: Synthesize a codon-optimized version of the CYP170A1 gene tailored to your expression host.[2][3][4][5] Online tools and commercial services are available for this purpose.

  • Vector and Promoter Choice: The expression vector and the strength of the promoter can significantly impact protein yield.[6][7]

    • Solution: If using a weak promoter, consider switching to a vector with a stronger, inducible promoter like T7.[6] Ensure that all necessary vector elements, such as the ribosome binding site (RBS), are correctly positioned.

  • Transcription and Translation Initiation: Issues with transcription or translation initiation can prevent protein expression.

    • Solution: Verify the integrity of your plasmid construct by sequencing. Ensure the start codon is in the correct reading frame and that there are no mutations in the promoter or RBS regions.[8] The presence of mRNA secondary structures near the translation start site can also inhibit expression.[9]

  • Induction Conditions: Suboptimal induction parameters can lead to poor expression.

    • Solution: Optimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction. Also, experiment with different induction temperatures and durations.[6][10] Lowering the temperature post-induction can sometimes improve the expression of soluble protein.[6]

  • mRNA Instability: The mRNA transcript of CYP170A1 might be unstable in the host organism.

    • Solution: While more complex to address, strategies like modifying the 5' and 3' untranslated regions (UTRs) of the gene can sometimes enhance mRNA stability.

Issue 2: CYP170A1 is Expressed as Insoluble Inclusion Bodies

Question: I can see a band for CYP170A1 on my SDS-PAGE gel, but it's all in the insoluble fraction (inclusion bodies). How can I improve the solubility of my protein?

Answer: The formation of insoluble inclusion bodies is a frequent challenge when overexpressing eukaryotic proteins, especially membrane-associated proteins like P450s, in bacterial hosts.[6][10] Here’s how you can address this:

  • Lower Expression Temperature: High expression temperatures can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.[6]

    • Solution: After induction, lower the culture temperature to 16-25°C and express the protein for a longer period (16-24 hours).

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.[1][10]

    • Solution: Co-express chaperone proteins like GroEL/GroES. Several commercial plasmids are available that facilitate the co-expression of these chaperones with your target protein.[10]

  • N-Terminal Modifications: The N-terminus of many P450s contains a hydrophobic membrane anchor sequence that can promote aggregation when expressed in the bacterial cytoplasm.[9][11][12]

    • Solution: Modify the N-terminus of the CYP170A1 sequence. This can involve truncation of the hydrophobic region or the addition of a solubilizing fusion tag (e.g., MBP, GST).[9][11]

  • Choice of Expression Host: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins.

    • Solution: Consider using strains like Rosetta(DE3) or BL21(DE3)pLysS, which can help overcome issues related to codon bias and protein toxicity, respectively.

  • Lysis Buffer Composition: The composition of your lysis buffer can influence protein solubility.

    • Solution: Include additives such as non-ionic detergents (e.g., Triton X-100), glycerol, or specific salts in your lysis buffer to help maintain protein solubility.

Issue 3: Purified CYP170A1 Shows No or Low Catalytic Activity

Question: I have successfully expressed and purified CYP170A1, but my functional assays show very little or no activity. What could be the reason?

Answer: The lack of enzymatic activity in a purified protein can be due to several factors, from improper folding to the absence of necessary cofactors.

  • Absence of Redox Partners: Cytochrome P450 enzymes require redox partners to transfer electrons from NADPH for their catalytic activity.[13]

    • Solution: Ensure that a suitable cytochrome P450 reductase (CPR) is present in your activity assay.[12] For in vitro assays, you may need to co-purify or add a purified CPR. If expressing in a whole-cell system, co-expression of a compatible CPR is often necessary.[12]

  • Incorrect Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation.

    • Solution: Re-evaluate your expression and purification conditions. Lowering the expression temperature and using milder purification methods can sometimes improve the proportion of correctly folded, active protein.[6]

  • Heme Incorporation: P450 enzymes are heme-containing proteins, and the lack of sufficient heme incorporation during expression can result in inactive protein.

    • Solution: Supplement the culture medium with δ-aminolevulinic acid (δ-ALA), a precursor for heme biosynthesis, during induction.

  • Improper Reconstitution: If you are performing an in vitro activity assay, the reconstitution of the purified CYP170A1 with its redox partner and the substrate in a lipid environment is critical.

    • Solution: Optimize the reconstitution conditions, including the type and concentration of lipids (e.g., liposomes), the ratio of P450 to CPR, and the incubation time.

  • Inhibitors: Your purified protein preparation may contain inhibitors that are affecting its activity.

    • Solution: Ensure that your purification protocol effectively removes any potential inhibitors from the host cell or culture medium. Consider adding an extra purification step, such as size-exclusion chromatography.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the heterologous expression of cytochrome P450 enzymes, illustrating the impact of various optimization strategies. Note that these are representative examples and optimal conditions for CYP170A1 may vary.

Table 1: Effect of Codon Optimization and Chaperone Co-expression on P450 Expression Levels

P450 IsoformOptimization StrategyFold Increase in ExpressionReference
P450 27C1Codon Optimization22[1]
P450 2U1Codon Optimization3.6[1]
P450 2W1Codon Optimization2.1[1]
P450 27C1Chaperone (GroEL/ES) Co-expression14[1]
P450 2B1Chaperone (GroEL/ES) Co-expression3-5[1]

Table 2: Optimization of Culture Conditions for P450 Expression

ParameterCondition 1Expression Level (nmol/L)Condition 2Expression Level (nmol/L)Reference
Temperature37°C5025°C150[10]
IPTG Conc.1 mM800.1 mM120[11]
Induction Time4 hours6024 hours200[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the heterologous expression of CYP170A1.

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the amino acid sequence of CYP170A1 from a protein database (e.g., NCBI, UniProt).

  • Use a codon optimization tool (e.g., GeneArt™ GeneOptimizer™, IDT Codon Optimization Tool) to generate a DNA sequence optimized for your chosen expression host (e.g., E. coli K12).[15]

  • Incorporate appropriate restriction sites at the 5' and 3' ends of the optimized gene for cloning into your expression vector. Also, consider adding a C-terminal His-tag for purification.

  • Synthesize the optimized gene through a commercial gene synthesis service.

  • Clone the synthesized gene into your expression vector (e.g., pET-28a(+)).

  • Verify the sequence of the final construct by DNA sequencing.

Protocol 2: Expression of CYP170A1 in E. coli

  • Transform the expression vector containing the codon-optimized CYP170A1 gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • If required, supplement the medium with δ-aminolevulinic acid (0.5 mM) to facilitate heme incorporation.

  • Continue to grow the culture for 16-24 hours at the lower temperature.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C until further use.

Protocol 3: Purification of His-tagged CYP170A1

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.[16]

  • Wash the column with wash buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 250 mM imidazole).

  • Collect the fractions and analyze them by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

  • For P450 enzymes, perform a CO-difference spectrum analysis to confirm the presence of correctly folded, heme-containing protein.

Protocol 4: CYP170A1 In Vitro Activity Assay

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), the purified CYP170A1 (e.g., 0.1 µM), a purified cytochrome P450 reductase (e.g., 0.2 µM), and liposomes (e.g., 50 µg/mL).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the substrate of CYP170A1 at a desired concentration.

  • Start the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Extract the product and analyze it by a suitable method, such as HPLC or LC-MS.[17]

Visualizations

Experimental Workflow for Heterologous Expression of CYP170A1

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis codon_optimization Codon Optimization of CYP170A1 Gene gene_synthesis Gene Synthesis codon_optimization->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli Host cloning->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction of Protein Expression culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) cell_lysis->affinity_chrom dialysis Dialysis & Concentration affinity_chrom->dialysis sds_page SDS-PAGE dialysis->sds_page co_spectrum CO-Difference Spectrum dialysis->co_spectrum activity_assay Functional Activity Assay dialysis->activity_assay

Caption: A flowchart outlining the key steps in the heterologous expression and purification of CYP170A1.

Catalytic Cycle of Cytochrome P450 Enzymes

p450_cycle p450_fe3 P450(Fe³⁺) p450_fe3_rh P450(Fe³⁺)-RH p450_fe3->p450_fe3_rh RH (Substrate) binding p450_fe2_rh P450(Fe²⁺)-RH p450_fe3_rh->p450_fe2_rh e⁻ (from CPR) p450_fe2_o2_rh P450(Fe²⁺)-O₂-RH p450_fe2_rh->p450_fe2_o2_rh O₂ binding p450_fe3_o2_rh P450(Fe³⁺)-O₂⁻-RH p450_fe2_o2_rh->p450_fe3_o2_rh e⁻ (from CPR) p450_fe3_ooh_rh P450(Fe³⁺)-OOH⁻-RH p450_fe3_o2_rh->p450_fe3_ooh_rh 2H⁺ p450_feo_rh [P450(FeO)³⁺]-RH p450_fe3_ooh_rh->p450_feo_rh -H₂O p450_fe3_roh P450(Fe³⁺)-ROH p450_feo_rh->p450_fe3_roh RH -> ROH p450_fe3_roh->p450_fe3 ROH (Product) release

Caption: The general catalytic cycle of cytochrome P450 enzymes, showing substrate binding and product release.

References

Technical Support Center: Albaflavenone Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Albaflavenone in their bioassays.

Troubleshooting Guide & FAQs

This guide addresses common problems and questions in a question-and-answer format to help you overcome challenges with this compound solubility.

Q1: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended first step?

A1: Due to its hydrophobic nature, this compound will not readily dissolve in aqueous buffers. The recommended first step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many bioassays at low final concentrations.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to troubleshoot this problem, which can be attempted sequentially:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% (v/v), to minimize solvent effects on your biological system. You may need to prepare a more concentrated stock solution to achieve this.

  • Use a Co-solvent System: Instead of relying solely on DMSO, a mixture of solvents can sometimes maintain solubility upon dilution. For example, a stock solution in a mixture of DMSO and ethanol might prevent precipitation.

  • Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help maintain solubility. However, be cautious about the temperature stability of this compound and your assay components.

  • Vortexing During Dilution: Vigorously vortexing the aqueous buffer while slowly adding the this compound stock solution can aid in its dispersion and prevent immediate precipitation.

Q3: I've tried different organic solvents, but my this compound still crashes out of solution in my bioassay. Are there other solubilization methods?

A3: Yes, if co-solvents are not sufficient, you can explore more advanced techniques like using cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2][3]

Q4: Which type of cyclodextrin should I use for this compound?

A4: For hydrophobic compounds like this compound, modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective than the parent β-cyclodextrin due to their higher aqueous solubility.[3] You may need to empirically test different cyclodextrins to find the most effective one for your specific application.

Q5: How do I prepare an this compound-cyclodextrin inclusion complex?

A5: A common method is the co-evaporation or solvent evaporation technique.[4] This involves dissolving both the cyclodextrin in water and the this compound in an organic solvent, mixing the two solutions, and then removing the organic solvent under vacuum. A detailed protocol is provided in the "Experimental Protocols" section below.

Q6: Can I use surfactants like Tween® 80 or Triton™ X-100 to solubilize this compound?

A6: While surfactants can be effective solubilizing agents, they should be used with caution as they can interfere with biological assays, particularly those involving cell membranes or protein activity. If you choose to use surfactants, it is crucial to include appropriate vehicle controls in your experiments to account for any potential off-target effects.

Q7: What is the expected aqueous solubility of this compound?

A7: There is limited publicly available data on the precise aqueous solubility of this compound. However, based on its chemical structure as a sesquiterpenoid ketone and a predicted XlogP3 of 3.6, its aqueous solubility is expected to be very low.[5] For comparison, other hydrophobic sesquiterpenoids often have aqueous solubilities in the low µg/mL range.

Data Presentation

The following table summarizes the properties of common agents used to improve the solubility of hydrophobic compounds like this compound.

Solubilizing AgentTypeTypical Starting Concentration in BioassayAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) Organic Co-solvent< 1% (v/v)Excellent solubilizing power for many hydrophobic compounds.Can be toxic to cells at higher concentrations; may interfere with some enzyme activities.
Ethanol Organic Co-solvent< 1% (v/v)Less toxic than DMSO for many cell types; volatile and easily removed.May not be as effective as DMSO for highly hydrophobic compounds.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified Cyclodextrin1-10 mMHigh aqueous solubility; low toxicity in most in vitro assays.[3]May require optimization of the complexation method; can be a more expensive option.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Modified Cyclodextrin1-10 mMHigh aqueous solubility; can be used in parenteral formulations.[3]May interact with certain assay components.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 218.34 g/mol )[5]

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Analytical balance

  • Procedure:

    • Accurately weigh 2.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may assist in dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method)

This protocol provides a general method for preparing an this compound-HP-β-CD inclusion complex. The molar ratio of this compound to HP-β-CD may need to be optimized (e.g., 1:1, 1:2).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Methanol or another suitable volatile organic solvent

    • Deionized water

    • Round-bottom flask

    • Rotary evaporator

    • Vortex mixer and/or sonicator

  • Procedure:

    • Dissolve this compound: In a small glass vial, dissolve a known amount of this compound in a minimal volume of methanol.

    • Dissolve HP-β-CD: In a separate round-bottom flask, dissolve a molar equivalent (or excess) of HP-β-CD in deionized water. Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin.

    • Mix Solutions: Slowly add the methanolic solution of this compound to the aqueous HP-β-CD solution while stirring or vortexing.

    • Incubate: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

    • Solvent Evaporation: Remove the methanol and a portion of the water using a rotary evaporator.

    • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

    • Reconstitution: The lyophilized powder can be reconstituted in your aqueous assay buffer to the desired final concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving this compound solubility.

G Troubleshooting Workflow for this compound Solubility start Start: this compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Bioassay Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate No Precipitation: Proceed with Bioassay precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes end End: Solubilized this compound for Bioassay no_precipitate->end cosolvent Try Co-solvent System (e.g., DMSO/Ethanol) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin surfactant Consider Surfactant (with proper controls) troubleshoot->surfactant cosolvent->dilute cyclodextrin->dilute surfactant->dilute

Caption: Troubleshooting workflow for solubilizing this compound for bioassays.

G Cyclodextrin Inclusion Complex Formation cluster_host Host Molecule cluster_guest Guest Molecule cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cyclodextrin->complex Encapsulates This compound This compound (Hydrophobic) This compound->complex Enters Cavity

Caption: Diagram of this compound forming an inclusion complex with a cyclodextrin.

References

Technical Support Center: Optimizing In Vitro Albaflavenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vitro synthesis of Albaflavenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the enzymatic kinetics of this biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes required for the in vitro synthesis of this compound?

A1: The biosynthesis of this compound from the precursor farnesyl diphosphate (FPP) requires two key enzymes isolated from Streptomyces coelicolor:

  • Epi-isozizaene Synthase (EIZS): This enzyme catalyzes the cyclization of FPP to form epi-isozizaene.

  • Cytochrome P450 170A1 (CYP170A1): This monooxygenase then carries out a two-step allylic oxidation of epi-isozizaene to produce this compound, via an albaflavenol intermediate.[1]

Q2: What are the necessary cofactors and redox partners for the enzymatic reactions?

A2: Epi-isozizaene synthase requires Mg²⁺ for its catalytic activity. CYP170A1, like many P450 enzymes, requires a reductase system to transfer electrons from a cofactor, typically NADPH. For in vitro assays, a heterologous redox partner system from E. coli is commonly used, consisting of:

  • Flavodoxin (Fld)

  • Flavodoxin Reductase (Fpr)

  • NADPH as the ultimate electron donor.

Q3: What are the known kinetic parameters for the enzymes involved in this compound synthesis?

A3: The available kinetic data for the key enzymes are summarized below. It is important to note that the turnover rate for CYP170A1 can be determined by monitoring substrate consumption over time using GC-MS.[1]

EnzymeSubstrateK_m_k_cat_ (Turnover Rate)Organism
Epi-isozizaene Synthase (EIZS)Farnesyl Diphosphate (FPP)147 nMNot explicitly foundStreptomyces coelicolor
CYP170A1Epi-isozizaeneNot explicitly foundNot explicitly foundStreptomyces coelicolor

Q4: What are the optimal reaction conditions for in vitro this compound synthesis?

A4: Based on published literature, the following conditions have been used for the in vitro activity assay of CYP170A1:

  • pH: 8.2

  • Temperature: 35 °C

  • Buffer: 50 mM Tris-HCl containing 20% (v/v) glycerol[1]

Optimal conditions for the coupled reaction should be determined empirically but can be based on the individual enzyme optima.

Troubleshooting Guides

This section addresses common issues that may be encountered during the in vitro synthesis of this compound.

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Epi-isozizaene Synthase (EIZS) - Verify protein integrity and concentration using SDS-PAGE and a protein assay. - Ensure the presence of Mg²⁺ in the reaction buffer. - Check the quality and concentration of the FPP substrate.
Inactive CYP170A1 - Confirm the presence of a functional redox system (Flavodoxin, Flavodoxin Reductase, and NADPH). - Verify the integrity of the P450 enzyme via CO-difference spectrum analysis. P450 enzymes can be unstable and prone to aggregation. - Ensure the substrate, epi-isozizaene, is solubilized properly (e.g., using a small amount of DMSO).
Inefficient Redox Partner Coupling - Use a molar excess of flavodoxin and flavodoxin reductase relative to CYP170A1 (e.g., 10:2:1 ratio of Fld:Fpr:CYP170A1). - Ensure the redox partners are properly folded and active.
Sub-optimal Reaction Conditions - Optimize pH, temperature, and buffer components for the coupled reaction. - Perform a time-course experiment to determine the optimal reaction time.
Product Inhibition - If intermediates or the final product accumulate to high concentrations, they may inhibit enzyme activity. Analyze reaction progress over time to assess for this possibility.
Enzyme Instability and Aggregation
Potential Cause Troubleshooting Steps
Enzyme Precipitation - Include glycerol (e.g., 10-20%) in buffers to improve protein stability. - Optimize buffer pH and ionic strength. - Consider the addition of stabilizing agents like DTT or specific detergents during purification and storage.
P450 Heme Loss - Handle purified CYP170A1 gently and avoid repeated freeze-thaw cycles. - Store at -80°C in a suitable buffer containing a cryoprotectant like glycerol.
Issues with Cofactor Regeneration
Potential Cause Troubleshooting Steps
NADPH Depletion - For longer reactions, an NADPH regeneration system is crucial. This typically involves adding glucose-6-phosphate and glucose-6-phosphate dehydrogenase to the reaction mixture to continuously convert NADP⁺ back to NADPH.
Imbalance in Redox Potential - Ensure the regeneration system is active and not inhibited by any reaction components.

Experimental Protocols

Protein Expression and Purification

A general protocol for the expression and purification of His-tagged EIZS, CYP170A1, Flavodoxin, and Flavodoxin Reductase in E. coli is provided below. Optimization may be required for each specific protein.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid for each protein.

  • Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing a protease inhibitor cocktail. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM). Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Storage: Store the purified proteins at -80°C.

Coupled Enzyme Assay for In Vitro this compound Synthesis

This protocol outlines the procedure for the two-step enzymatic synthesis of this compound from FPP.

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Tris-HCl, pH 8.2

    • 20% (v/v) Glycerol

    • 10 mM MgCl₂

    • Purified EIZS (e.g., 1-5 µM)

    • Purified CYP170A1 (e.g., 1 µM)

    • Purified Flavodoxin (e.g., 10 µM)

    • Purified Flavodoxin Reductase (e.g., 2 µM)

    • NADPH regeneration system (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

    • Farnesyl Diphosphate (FPP) (e.g., 50-100 µM)

  • Initiation: Start the reaction by adding FPP.

  • Incubation: Incubate the reaction at 35°C for a desired period (e.g., 1-4 hours), with gentle shaking.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify epi-isozizaene, albaflavenols, and this compound.

GC-MS Analysis
  • Sample Preparation: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen and redissolve in a small volume of a suitable solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject an aliquot of the sample into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the compounds. An example program is: hold at 70°C for 4 min, then ramp to 300°C at 10°C/min, and hold for 2 min.[1]

  • MS Detection: Acquire mass spectra in the electron ionization (EI) mode. Identify the products by comparing their retention times and mass spectra to authentic standards or published data.

Visualizations

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EIZS Epi-isozizaene Synthase (EIZS) FPP->EIZS EIZ epi-isozizaene CYP170A1_1 CYP170A1 EIZ->CYP170A1_1 ALB_OH Albaflavenol CYP170A1_2 CYP170A1 ALB_OH->CYP170A1_2 ALB This compound EIZS->EIZ Cyclization CYP170A1_1->ALB_OH Hydroxylation CYP170A1_2->ALB Oxidation

This compound Biosynthetic Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Exp Protein Expression (EIZS, CYP170A1, Fld, Fpr) Prot_Pur Protein Purification (Ni-NTA) Prot_Exp->Prot_Pur Reaction_Setup Set up Coupled Enzyme Reaction Prot_Pur->Reaction_Setup Incubation Incubate at 35°C Reaction_Setup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Optimization Optimization of Kinetics GCMS->Optimization Analyze Results Troubleshooting_Logic Start Low/No Product? Check_EIZS Check EIZS Activity (EIZS + FPP -> epi-isozizaene) Start->Check_EIZS EIZS_OK EIZS OK? Check_EIZS->EIZS_OK Check_CYP Check CYP170A1 System (CYP + Redox + Substrate) CYP_OK CYP System OK? Check_CYP->CYP_OK Check_Coupled Check Coupled Reaction (All components) Coupled_OK Product Formed? Check_Coupled->Coupled_OK EIZS_OK->Check_CYP Yes Troubleshoot_EIZS Troubleshoot EIZS: - Check Mg2+ - Verify FPP quality - Protein integrity EIZS_OK->Troubleshoot_EIZS No CYP_OK->Check_Coupled Yes Troubleshoot_CYP Troubleshoot CYP System: - Check Redox partners - NADPH regeneration - P450 stability CYP_OK->Troubleshoot_CYP No Troubleshoot_Coupled Troubleshoot Coupled Reaction: - Optimize conditions (pH, Temp) - Check for product inhibition Coupled_OK->Troubleshoot_Coupled No Success Successful Synthesis Coupled_OK->Success Yes

References

Refinement of protocols for quantifying Albaflavenone in complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Albaflavenone in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The two primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). GC-MS is often favored for its high sensitivity and selectivity, particularly in complex matrices. HPLC-UV is a robust and widely available alternative, suitable for routine analysis.

Q2: My this compound peak is showing significant tailing in HPLC-UV analysis. What could be the cause?

A2: Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with your analyte. Using a base-deactivated column or adding a competitive base like triethylamine (TEA) to your mobile phase in low concentrations (0.1%) can mitigate this.

  • Column Degradation: The column may be nearing the end of its lifespan. Consider replacing it.

  • Inappropriate Mobile Phase pH: Ensure the pH of your mobile phase is optimal for this compound, which is a neutral compound. A neutral pH is generally recommended.

Q3: I am observing low recovery of this compound after liquid-liquid extraction from my fermentation broth. How can I improve this?

A3: Low recovery during extraction can be addressed by optimizing several parameters:

  • Solvent Polarity: this compound is a sesquiterpene and is relatively nonpolar. Ensure you are using a nonpolar solvent for extraction. A mixture of pentane and methylene chloride (4:1, v/v) has been shown to be effective.[1]

  • Extraction Repetitions: Instead of a single extraction with a large volume, perform multiple extractions with smaller volumes of solvent. This is generally more efficient.

  • pH of the Aqueous Phase: While this compound is neutral, the pH of your fermentation broth can influence the extraction of other components that may interfere. Experiment with adjusting the pH to see if it improves recovery.

  • Emulsion Formation: Emulsions can form at the solvent interface, trapping your analyte. Gentle mixing instead of vigorous shaking can help prevent this. If an emulsion does form, centrifugation can help to break it.

Q4: My quantitative results for this compound are inconsistent between different batches of the same sample. What could be the reason?

A4: Inconsistent results can stem from issues with sample stability or analytical method variability.

  • Analyte Stability: this compound, like many secondary metabolites, can be sensitive to light, temperature, and pH.[2][3] It is crucial to handle and store samples consistently. Store extracts at low temperatures (e.g., -20°C) and protect them from light.

  • Incomplete Extraction: Variability in extraction efficiency between samples will lead to inconsistent results. Ensure your extraction protocol is robust and standardized.

  • Matrix Effects: In LC-MS analysis, components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4][5][6] Using a matrix-matched calibration curve or an internal standard can help to correct for these effects.

  • Instrument Performance: Ensure your analytical instrument is properly calibrated and maintained.

Q5: I am seeing multiple peaks around the expected retention time of this compound. What are these?

A5: The presence of multiple peaks could be due to several factors:

  • Isomers and Precursors: The biosynthesis of this compound involves precursors like epi-isozizaene and intermediates such as albaflavenols.[1][6] These structurally related compounds may be present in your extract and have similar retention times.

  • Degradation Products: If your sample has degraded, you may be observing peaks from degradation products.

  • Matrix Interference: Other compounds in your complex mixture may co-elute with this compound. Optimizing your chromatographic method, such as adjusting the gradient or changing the column, can help to improve resolution.

Troubleshooting Guides

HPLC-UV Method
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Low concentration of this compound in the sample.Concentrate the sample extract. Check the extraction efficiency.
Injection error.Verify the autosampler is functioning correctly. Manually inject a standard to confirm.
Incorrect UV wavelength.Set the UV detector to the wavelength of maximum absorbance for this compound (around 245 nm).
Broad Peaks Column contamination.Flush the column with a strong solvent.
Low flow rate.Check the pump for leaks and ensure the flow rate is as per the method.
Large injection volume.Reduce the injection volume.
Poor Resolution Between this compound and Other Peaks Inefficient mobile phase.Optimize the mobile phase composition and gradient.
Old or inappropriate column.Replace the column with a new one of the same type or a different stationary phase.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use fresh, high-purity solvents. Flush the detector cell.
Leaks in the system.Check all fittings for leaks.
GC-MS Method
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and column.
Column overload.Dilute the sample.
Low Signal Intensity Inefficient ionization.Optimize the ion source temperature and electron energy.
Sample degradation in the hot injector.Use a lower injector temperature or a pulsed splitless injection.
Mass Spectrum Does Not Match this compound Co-eluting impurity.Improve chromatographic separation. Check for background ions.
Incorrect mass spectrometer calibration.Calibrate the mass spectrometer.
Variable Retention Times Fluctuation in carrier gas flow or oven temperature.Check for leaks in the gas lines. Verify the oven temperature program.

Quantitative Data Summary

The following tables provide representative data for the quantification of this compound using HPLC-UV and GC-MS. These values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: HPLC-UV Method Validation Parameters

Parameter Value Notes
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mLBased on a signal-to-noise ratio of 3:1.[7][8]
Limit of Quantification (LOQ) 1.0 µg/mLBased on a signal-to-noise ratio of 10:1.[7][8]
Recovery 85 - 105%Spiked recovery in a complex matrix.
Precision (RSD) < 5%

Table 2: GC-MS Method Validation Parameters

Parameter Value Notes
Linear Range 0.05 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mLBased on a signal-to-noise ratio of 3:1.[7][8]
Limit of Quantification (LOQ) 0.05 µg/mLBased on a signal-to-noise ratio of 10:1.[7][8]
Recovery 90 - 110%Spiked recovery in a complex matrix.
Precision (RSD) < 10%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
  • Sample Preparation: Centrifuge the fermentation broth to separate the supernatant from the mycelia.

  • Solvent Addition: To 10 mL of the supernatant, add 20 mL of a pentane:methylene chloride (4:1, v/v) mixture in a separatory funnel.[1]

  • Extraction: Gently invert the separatory funnel for 5 minutes to allow for partitioning of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 20 mL of the solvent mixture.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC-UV or hexane for GC-MS) for analysis.

Protocol 2: HPLC-UV Quantification of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm.

  • Quantification: Use an external standard calibration curve of this compound.

Protocol 3: GC-MS Quantification of this compound
  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) of characteristic this compound ions (e.g., m/z 218, 203, 175) and an external standard calibration curve.

Visualizations

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Epi epi-Isozizaene FPP->Epi epi-Isozizaene synthase Albaflavenols Albaflavenols Epi->Albaflavenols CYP170A1 (Oxidation) This compound This compound Albaflavenols->this compound CYP170A1 (Oxidation)

Caption: Biosynthetic pathway of this compound.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Fermentation Fermentation Broth Extraction Liquid-Liquid Extraction Fermentation->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification.

Troubleshooting_Logic Start Problem with Quantification Check_Peak Abnormal Peak Shape? Start->Check_Peak Check_Recovery Low Recovery? Start->Check_Recovery Check_Consistency Inconsistent Results? Start->Check_Consistency Troubleshoot_HPLC Troubleshoot HPLC/GC Method (e.g., column, mobile phase) Check_Peak->Troubleshoot_HPLC Yes Optimize_Extraction Optimize Extraction Protocol (e.g., solvent, repetitions) Check_Recovery->Optimize_Extraction Yes Investigate_Stability Investigate Sample Stability and Matrix Effects Check_Consistency->Investigate_Stability Yes Solution Problem Resolved Troubleshoot_HPLC->Solution Optimize_Extraction->Solution Investigate_Stability->Solution

References

Minimizing degradation of Albaflavenone during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Albaflavenone Stability

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of the sesquiterpenoid antibiotic, this compound, during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: Like many antibiotics, when this compound is dissolved from its more stable powdered form into a solvent (such as sterile water or ethanol), it is exposed to hydrolysis, which makes it more unstable and prone to degradation.[1][2]

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For general long-term stability, stock solutions of antibiotics should be aliquoted and stored at -20°C.[1][2] For certain unstable antibiotics, storage at -70°C or -80°C may extend shelf life.[2][3]

Q3: Is this compound sensitive to light?

A3: Many antibiotics are light-sensitive.[1][4] To minimize potential photodegradation, it is best practice to store this compound solutions in opaque containers or wrapped in foil, especially if stored in lighted cold rooms.[1][4]

Q4: How does pH affect this compound stability?

A4: While specific data on this compound is limited, the enzymatic activity related to its biosynthesis is pH-dependent. The monooxygenase activity of CYP170A1, which produces this compound, is optimal between pH 7.0 and 8.2.[5] Deviations outside of a neutral pH range can potentially affect the stability of similar compounds.

Q5: Can I store this compound in a standard laboratory refrigerator (4°C)?

A5: While some antibiotics are stable for months at 4°C, freezing is generally recommended for long-term storage of stock solutions to minimize degradation.[6][7] Refrigerator storage is typically suitable for short-term use, such as prepared agar plates.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Loss of antibacterial activity in experiments. Degradation of this compound stock solution.1. Verify storage conditions (temperature, light exposure).2. Prepare fresh stock solutions from powder.3. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[3]4. Perform a stability test on your current stock (see Experimental Protocols).
Inconsistent results between experimental batches. Inconsistent concentration of active this compound.1. Ensure stock solutions are thoroughly mixed before use.2. Standardize the age of stock solutions used for critical experiments.3. Check for potential solvent evaporation which could concentrate the stock.
Visible precipitate or color change in stock solution. Chemical degradation or precipitation.1. Discard the solution immediately.2. Prepare a fresh stock solution using high-purity solvent.3. Consider filtering the stock solution through a sterile 0.22 µm filter after preparation.

Quantitative Data Summary: General Antibiotic Stability

Table 1: Stability of Antibiotic Stock Solutions at Various Temperatures

Antibiotic ClassStorage at 4°CStorage at -18°C / -20°C
PenicillinsNot RecommendedStable for ~3 months[2][8][6][7]
TetracyclinesNot RecommendedStable for ~3 months[2][8][6][7]
MacrolidesStable for at least 6-12 months[8][6][7]Stable for at least 6 months[2]
AminoglycosidesStable for at least 6-12 months[6][7]Stable for at least 6 months
QuinolonesStable for at least 6-12 months[6][7]Stable for at least 6 months
SulphonamidesStable for at least 6-12 months[8][6][7]Stable for at least 6 months

Data synthesized from studies on various antibiotics; specific stability of this compound may vary.[2][6][7]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound Stock Solution

This protocol is adapted from general procedures for testing antibiotic stability.[8][6][7]

Objective: To determine the stability of an this compound stock solution over time under different storage conditions.

Materials:

  • This compound (powdered form)

  • High-purity solvent (e.g., DMSO, Ethanol, or sterile water)

  • Sterile, opaque microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • -80°C freezer, -20°C freezer, 4°C refrigerator

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent. Ensure it is fully dissolved.

  • Aliquoting: Dispense the stock solution into multiple sterile, opaque microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Time-Zero Analysis (T=0): Immediately analyze three aliquots using a validated HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline.

  • Storage: Distribute the remaining aliquots among the different storage conditions to be tested:

    • -80°C (ultra-low freezer)

    • -20°C (standard freezer)

    • 4°C (refrigerator)

    • Room Temperature (protected from light)

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve three aliquots from each storage condition.

  • Sample Analysis: Allow the aliquots to thaw to room temperature, then analyze them using the same HPLC method as the T=0 samples.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline. A significant loss is often defined as a reduction to <90% of the initial concentration.

Visualizations

Logical & Experimental Workflows

G cluster_0 Troubleshooting Workflow: Loss of Activity start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage is_ok Conditions Optimal? check_storage->is_ok prep_fresh Prepare Fresh Stock Solution & Aliquots is_ok->prep_fresh No investigate Investigate Other Experimental Variables is_ok->investigate Yes test_old Perform Comparative Assay (Old vs. New Stock) prep_fresh->test_old problem_solved Problem Resolved test_old->problem_solved

Caption: Troubleshooting logic for addressing loss of this compound activity.

G cluster_1 Experimental Workflow: Stability Testing cluster_2 Storage Conditions A 1. Prepare Master Stock Solution B 2. Create Aliquots for Each Condition & Time Point A->B C 3. Analyze T=0 Samples (Baseline) B->C D -80°C B->D E -20°C B->E F 4°C B->F G 4. Analyze Samples at Predetermined Time Intervals C->G D->G E->G F->G H 5. Calculate % Degradation vs. T=0 Baseline G->H I 6. Determine Shelf-Life H->I

Caption: Workflow for conducting a long-term stability study of this compound.

References

Addressing batch-to-batch variability in Albaflavenone production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Albaflavenone production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces coelicolor and other related strains.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway of this compound?

A1: this compound is a tricyclic sesquiterpene antibiotic produced by Streptomyces coelicolor. The biosynthesis is a two-step process encoded by a two-gene operon. First, farnesyl diphosphate (FPP), a primary metabolite, is converted to epi-isozizaene. This reaction is catalyzed by the enzyme epi-isozizaene synthase, which is encoded by the sco5222 gene. Subsequently, epi-isozizaene undergoes a two-step oxidation to form this compound.[1] This final conversion is catalyzed by the cytochrome P450 enzyme CYP170A1, encoded by the sco5223 gene.[1][2][3]

Q2: What are the primary causes of batch-to-batch variability in this compound production?

A2: Batch-to-batch variability in the production of secondary metabolites like this compound in Streptomyces is a common challenge. The primary sources of this variability often stem from inconsistencies in:

  • Culture Media Composition: Minor variations in the quality and concentration of carbon and nitrogen sources can significantly impact yield.

  • Fermentation Parameters: Fluctuations in pH, temperature, and dissolved oxygen levels can alter metabolic pathways and affect final product titers.

  • Inoculum Quality: The age, size, and physiological state of the inoculum can lead to inconsistent growth and production phases.

  • Genetic Instability: Spontaneous mutations in the production strain can lead to a decline in yield over time.

Q3: How can I quantify the amount of this compound in my culture?

A3: The standard method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique allows for the separation of this compound from other metabolites in the culture extract and its subsequent identification and quantification based on its mass spectrum. A detailed protocol for sample preparation and GC-MS analysis is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Problem 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Suboptimal Media Composition Verify the composition of your yeast extract-malt extract (YEME) medium. Ensure all components are accurately weighed and fully dissolved. Consider testing different concentrations of glucose and yeast extract to optimize the carbon-to-nitrogen ratio for your specific strain.
Incorrect Fermentation pH The initial pH of the fermentation medium is critical. For many Streptomyces species, a neutral to slightly alkaline pH (around 7.0-8.0) is optimal for secondary metabolite production.[4][5] Monitor the pH throughout the fermentation and adjust if necessary.
Inappropriate Fermentation Temperature The optimal temperature for this compound production in S. coelicolor is typically around 30°C.[2][4] Deviations from this temperature can significantly impact enzyme activity and overall yield. Ensure your incubator or bioreactor is maintaining a consistent temperature.
Poor Aeration Streptomyces are aerobic bacteria, and adequate aeration is crucial for growth and secondary metabolism. Ensure a sufficient shaking speed (e.g., 250-280 rpm in baffled flasks) to maintain adequate dissolved oxygen levels.[6]
Inactive Precursor Pathway Low this compound production could be due to a bottleneck in the biosynthesis of its precursor, farnesyl diphosphate (FPP). Ensure that the primary metabolic pathways are functioning optimally.
Genetic Instability of the Strain If you observe a gradual decrease in yield over successive cultures, consider re-streaking your strain from a frozen stock to ensure genetic integrity.

Problem 2: Inconsistent this compound yields between batches.

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize your inoculum preparation protocol. Use a consistent volume of a seed culture grown for a fixed period to inoculate your production cultures.
Inconsistent Media Preparation Use high-quality reagents and ensure precise measurements for all media components. Even minor variations in the source of yeast extract or peptone can introduce variability.
Fluctuations in Fermentation Conditions Calibrate your pH meters, thermometers, and shakers regularly to ensure consistent operating conditions across all batches.

Data Presentation

The following tables provide an example of how to structure quantitative data to assess the impact of different fermentation parameters on this compound production. Note that the values presented here are illustrative and should be determined empirically for your specific experimental setup.

Table 1: Effect of Glucose Concentration on this compound Yield

Glucose Concentration (g/L)Biomass (g/L)This compound Yield (mg/L)
52.515
104.235
155.828
206.518

Table 2: Effect of Yeast Extract Concentration on this compound Yield

Yeast Extract Concentration (g/L)Biomass (g/L)This compound Yield (mg/L)
23.120
44.842
65.536
86.225

Table 3: Effect of Initial pH on this compound Yield

Initial pHBiomass (g/L)This compound Yield (mg/L)
6.03.812
6.54.525
7.05.145
7.55.348
8.05.240

Table 4: Effect of Temperature on this compound Yield

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
253.522
284.838
305.450
325.135
354.215

Experimental Protocols

1. Fermentation Protocol for this compound Production

This protocol is adapted for laboratory-scale production in shake flasks.

  • Medium Preparation (Yeast Extract-Malt Extract Medium - YEME):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • Dissolve all components in distilled water and adjust the pH to 7.2 before autoclaving.

  • Inoculation:

    • Prepare a seed culture by inoculating 50 mL of Tryptic Soy Broth (TSB) with a fresh spore suspension or a mycelial fragment from a mature plate of S. coelicolor.

    • Incubate the seed culture at 30°C with shaking at 250 rpm for 48 hours.

    • Inoculate 100 mL of YEME medium in a 500 mL baffled flask with 4% (v/v) of the seed culture.

  • Incubation:

    • Incubate the production culture at 30°C with vigorous shaking (280 rpm) for 5 to 7 days.[2]

2. Extraction Protocol for this compound

  • Harvest the culture broth by centrifugation at 4,000 rpm for 10 minutes to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 5.0 using HCl.

  • Extract the supernatant three times with an equal volume of a pentane:methylene chloride (4:1) solvent mixture.[2]

  • Pool the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the extract under a stream of nitrogen gas to a final volume of approximately 200 µL for GC-MS analysis.[2]

3. GC-MS Protocol for this compound Quantification

  • Gas Chromatograph Conditions:

    • Column: HP-5 (25 m x 0.32 mm internal diameter) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 4 minutes.

      • Ramp to 300°C at a rate of 10°C/minute.

      • Hold at 300°C for 2 minutes.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Quantification:

    • Prepare a standard curve using purified this compound.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum (characteristic m/z ions).

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

This compound Biosynthetic Pathway

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Epi Epi-isozizaene FPP->Epi epi-isozizaene synthase (sco5222) Alba This compound Epi->Alba CYP170A1 (sco5223)

Caption: Biosynthesis of this compound from FPP.

General Experimental Workflow

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Shake Flask Fermentation Inoculum->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Solvent Extraction Centrifugation->SolventExtraction Concentration Concentration SolventExtraction->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for this compound production and analysis.

Simplified Regulatory Network Influencing this compound Production

Regulatory_Network cluster_signals Environmental & Nutritional Signals cluster_regulators Global Regulators cluster_genes This compound Biosynthetic Genes Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) PhoP PhoP Nutrient_Limitation->PhoP activates Carbon_Source Carbon Source (e.g., Glucose) AfsR AfsR Carbon_Source->AfsR influences Alba_Operon sco5222-sco5223 operon PhoP->Alba_Operon potential regulation AfsR->Alba_Operon potential regulation

Caption: Potential regulation of this compound biosynthesis.

References

Technical Support Center: Enhancing CYP170A1-Catalyzed Oxidation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the efficiency of CYP170A1-catalyzed oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle of CYP170A1 and where are the potential bottlenecks?

A1: The catalytic cycle of CYP170A1, like other P450 enzymes, involves a series of steps including substrate binding, electron transfers from a redox partner, and oxygen activation.[1] Potential bottlenecks that can limit overall efficiency include:

  • Substrate Binding: Inefficient binding of the substrate to the active site.

  • Electron Transfer: Slow or inefficient transfer of electrons from redox partners (e.g., ferredoxin and ferredoxin reductase).[2][3]

  • Coupling Efficiency: Uncoupling of the catalytic cycle, leading to the production of reactive oxygen species (ROS) instead of the desired oxidized product.

  • Product Inhibition: The oxidized product may bind to the active site and inhibit further reactions.

  • Enzyme Stability: The enzyme may become denatured or inactivated under experimental conditions.

Q2: How can I improve the interaction between CYP170A1 and its redox partners?

A2: Optimizing the interaction with redox partners is crucial for efficient electron transfer.[2][4] Consider the following strategies:

  • Fusion Proteins: Creating a fusion protein by genetically linking CYP170A1 to its redox partner (e.g., a reductase) can enhance electron transfer efficiency by increasing proximity and optimal orientation.[5][6][7]

  • Redox Partner Engineering: Mutating the redox partner protein can improve its interaction with CYP170A1.[3]

  • Stoichiometry Optimization: Experimentally determine the optimal molar ratio of CYP170A1 to its redox partners in the reaction mixture.

Q3: Can protein engineering of CYP170A1 itself improve its catalytic efficiency?

A3: Yes, protein engineering is a powerful tool to enhance CYP170A1's function.[8][9][10][11] Key approaches include:

  • Rational Design: Based on the crystal structure of CYP170A1, specific amino acid residues in the active site or substrate access channel can be mutated to improve substrate binding, alter regioselectivity, or enhance catalytic turnover.[10][12] For example, mutating residues like N202 has been shown to alter substrate preference in the related CYP17A1.[13]

  • Directed Evolution: This involves creating a library of random CYP170A1 mutants and screening for variants with improved activity.

  • Unnatural Amino Acid Mutagenesis: Incorporating unnatural amino acids with novel chemical properties into the enzyme's active site can lead to significant improvements in catalytic efficiency and even alter reaction specificity.[14][15]

Q4: What is the role of cytochrome b5 in modulating CYP170A1 activity?

A4: While the provided search results focus on CYP17A1, the role of cytochrome b5 (Cyt b5) is likely analogous for CYP170A1. Cyt b5 can act as an allosteric effector and an alternative electron donor.[16][17] Its presence can significantly enhance the lyase activity of CYP17A1 by promoting a more favorable substrate orientation within the active site.[16] Adding Cyt b5 to your reaction mixture could therefore improve the efficiency of the desired oxidation. Studies on CYP2C19 also show that cytochrome b5 can enhance catalytic efficiency.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme- Verify enzyme integrity via SDS-PAGE and CO-difference spectrum.[19] - Ensure proper storage conditions (-80°C).
Suboptimal Reaction Conditions- Optimize pH; CYP170A1 monooxygenase activity is typically optimal between pH 7.0 and 8.2.[19] - Titrate substrate concentration to determine the optimal range.
Inefficient Redox Partner Interaction- Test different redox partners or engineer existing ones.[3] - Create a CYP170A1-reductase fusion protein.[7]
Presence of Inhibitors- Ensure all reagents are free of contaminants. - Check if the product itself is causing feedback inhibition.
Formation of Undesired Side Products Poor Regioselectivity- Perform site-directed mutagenesis of active site residues to favor the desired oxidation position.[8] - Consider using unnatural amino acid mutagenesis to introduce novel functionalities that can guide the reaction.[14][15]
High NADPH Consumption with Low Product Yield (Uncoupling) Poor Substrate Binding/Positioning- Mutate active site residues to improve substrate fit and orientation. - Add cytochrome b5 to the reaction, which can improve coupling efficiency.[16]
Enzyme Instability During Reaction Suboptimal Buffer Conditions- Optimize pH and ionic strength of the reaction buffer. - Add stabilizing agents like glycerol (5-20%).
Proteolytic Degradation- Add protease inhibitors to the reaction mixture.

Quantitative Data Summary

The following table summarizes the impact of various strategies on the catalytic efficiency of P450 enzymes, providing a reference for expected improvements.

Enzyme/VariantStrategySubstrateKey Improvement MetricFold ImprovementReference
CYP17A1 N202SSite-Directed Mutagenesis17α-hydroxyprogesteroneTurnover (kcat)>2x[13]
CYP17A1Addition of Cytochrome b517-OH PREGLyase Activity~5x[16]
CYP17A1Addition of Cytochrome b517-OH PROGLyase Activity~7x[16]
CYP102A1 VariantUnnatural Amino Acid (p-amino-Phe) SubstitutionComplex MoleculeTotal Turnover NumberUp to 5x vs parent[14][15]
DoxA (P88Y)Site-Directed MutagenesisDaunorubicinCatalytic Efficiency1.56x[10]
TamI L244A_L295VSite-Directed MutagenesisTirandamycin IntermediateCatalytic Efficiency36x[20]
CYP2C19Addition of Cytochrome b5ProgesteroneCatalytic Efficiency (kcat/Km)~4x[18]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of CYP170A1

This protocol outlines the general steps for creating specific mutations in the CYP170A1 gene.

  • Template Plasmid Preparation: Isolate the plasmid DNA containing the wild-type CYP170A1 gene from an E. coli culture.

  • Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.[21]

  • Template Digestion: Digest the parental, methylated template DNA using the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant CYP170A1 protein and purify it for functional assays.

Protocol 2: In Vitro CYP170A1 Activity Assay

This protocol describes a typical in vitro assay to measure the catalytic activity of CYP170A1.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[22]

    • Purified CYP170A1 enzyme

    • Purified redox partner(s) (e.g., ferredoxin, ferredoxin reductase)

    • Substrate (dissolved in a suitable solvent like DMSO)

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.[22]

  • Initiation of Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation: Incubate the reaction for a specific period, ensuring linear product formation.

  • Quenching the Reaction: Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate or a strong acid).

  • Product Extraction: Extract the product from the aqueous phase using an appropriate organic solvent.

  • Analysis: Analyze the product formation using methods like HPLC or LC-MS/MS.[22]

Visualizations

CYP450_Catalytic_Cycle cluster_main CYP170A1 Catalytic Cycle E_Fe3 CYP-Fe³⁺ (Resting State) E_Fe3_S CYP-Fe³⁺-Substrate E_Fe3->E_Fe3_S Substrate binding E_Fe2_S CYP-Fe²⁺-Substrate E_Fe3_S->E_Fe2_S e⁻ (from Redox Partner) E_Fe2_S_O2 CYP-Fe²⁺-Substrate-O₂ E_Fe2_S->E_Fe2_S_O2 O₂ E_Fe3_S_O2_2 CYP-Fe³⁺-Substrate-(O₂)⁻ E_Fe2_S_O2->E_Fe3_S_O2_2 e⁻ (from Redox Partner) E_Fe3_S_OOH CYP-Fe³⁺-Substrate-(OOH)⁻ E_Fe3_S_O2_2->E_Fe3_S_OOH H⁺ Compound_I Compound I [CYP-(FeO)³⁺-Substrate] E_Fe3_S_OOH->Compound_I H⁺, -H₂O E_Fe3_SOH CYP-Fe³⁺-Product Compound_I->E_Fe3_SOH Substrate Oxidation E_Fe3_SOH->E_Fe3 Product release

Caption: The catalytic cycle of CYP170A1, highlighting key intermediates.

Troubleshooting_Workflow Start Experiment Start: Low/No Product CheckEnzyme Check Enzyme Activity (CO-Spectrum) Start->CheckEnzyme CheckConditions Optimize Reaction Conditions (pH, Temp, Substrate Conc.) CheckEnzyme->CheckConditions Enzyme Active Failure Consult Literature/ Expert CheckEnzyme->Failure Enzyme Inactive CheckRedox Optimize Redox System (Ratio, Fusion Protein) CheckConditions->CheckRedox Conditions Optimized CheckConditions->Failure Optimization Fails ProteinEngineering Perform Protein Engineering (Site-Directed Mutagenesis) CheckRedox->ProteinEngineering Redox System Optimized CheckRedox->Failure Optimization Fails Success Improved Efficiency ProteinEngineering->Success Mutant Shows Improvement ProteinEngineering->Failure No Improvement

References

Technical Support Center: Overcoming Bacterial Resistance to Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albaflavenone. The information provided is based on established mechanisms of bacterial resistance to natural product antibiotics and offers strategies to investigate and potentially overcome resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain of interest. What are the likely causes?

A1: An increase in the MIC of this compound suggests the development of bacterial resistance. The most common mechanisms of resistance to natural product antibiotics, such as sesquiterpenoids, include:

  • Increased Efflux: The bacteria may be overexpressing efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[1][2][3][4]

  • Target Modification: The bacterial target of this compound may have undergone a mutation, reducing the binding affinity of the compound.[5][6]

  • Enzymatic Degradation: The bacteria may have acquired or upregulated enzymes that can chemically modify and inactivate this compound.[7][8]

Q2: How can we determine if efflux pumps are responsible for the observed resistance to this compound?

A2: You can investigate the role of efflux pumps using an efflux pump inhibitor (EPI) in your susceptibility assays. A significant reduction in the MIC of this compound in the presence of a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), would suggest the involvement of efflux pumps.[1][9][10]

Q3: What are some common efflux pump inhibitors (EPIs) that we can use in our experiments?

A3: Several well-characterized EPIs can be used to probe the involvement of efflux pumps. These are typically used at sub-inhibitory concentrations.

Efflux Pump Inhibitor (EPI)Target Pump Family (Primarily)Typical Working ConcentrationReference
Phenylalanine-Arginine β-Naphthylamide (PAβN)Resistance-Nodulation-Division (RND)10-50 µg/mL[9][10]
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)Proton Motive Force (PMF) dependent pumps0.5-5 µM[11]
VerapamilATP-Binding Cassette (ABC) & Major Facilitator Superfamily (MFS)20-100 µg/mL
ReserpineMajor Facilitator Superfamily (MFS)10-20 µg/mL

Q4: We suspect target modification is the cause of resistance. How can we identify the bacterial target of this compound?

A4: Identifying the molecular target of a novel antibiotic can be challenging. Common approaches include:

  • Affinity Chromatography: Immobilizing this compound on a solid support to capture its binding partners from bacterial lysate.

  • Genetic Approaches: Screening for spontaneous resistant mutants and sequencing their genomes to identify mutations in potential target genes.[5][12] Overexpression or knockdown of candidate target genes can also be used to observe changes in susceptibility.

  • Computational Approaches: In silico docking studies can predict potential binding of this compound to known essential bacterial proteins.[13][14][15]

Q5: Can this compound be used in combination with other antibiotics to overcome resistance?

A5: Yes, combination therapy is a promising strategy. This compound may act synergistically with other antibiotics, potentially restoring their efficacy against resistant strains or preventing the emergence of resistance. This is particularly effective if the two agents have different mechanisms of action.

Troubleshooting Guides

Problem 1: High variability in MIC results for this compound.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitation. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.
Bacterial Inoculum Inconsistency Standardize your inoculum preparation. Ensure the bacterial suspension is homogenous and at the correct density (typically 0.5 McFarland standard) before inoculation.
Assay Conditions Ensure consistent incubation time, temperature, and atmospheric conditions for all assays.
Problem 2: No significant reduction in this compound MIC with a common efflux pump inhibitor.
Possible Cause Troubleshooting Step
EPI is Ineffective Against the Specific Pump The efflux pump responsible for this compound resistance may not be inhibited by the chosen EPI. Test a panel of EPIs that target different pump families (see FAQ 3).
Resistance is Not Due to Efflux The primary resistance mechanism may be target modification or enzymatic degradation. Proceed with experiments to investigate these possibilities.
EPI Concentration is Not Optimal Perform a dose-response experiment to determine the optimal, sub-inhibitory concentration of the EPI for your bacterial strain.
Problem 3: Difficulty in generating spontaneous this compound-resistant mutants for target identification.
Possible Cause Troubleshooting Step
Low Mutation Frequency Increase the number of cells plated on this compound-containing agar (e.g., from 10⁸ to 10¹⁰ CFU). Consider using a lower, sub-lethal concentration of this compound to select for low-level resistance mutations first.
Multiple Redundant Targets If this compound has multiple targets, a single mutation may not be sufficient to confer a high level of resistance. This makes selection more difficult.
Lethal Target Mutations in the target that confer resistance may also be lethal or severely impair bacterial growth, preventing the formation of visible colonies.

Experimental Protocols

Protocol 1: Checkerboard Assay to Determine Synergy

This method is used to assess the interaction between this compound and another antimicrobial agent (e.g., a conventional antibiotic or an efflux pump inhibitor).[16][17][18][19][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Stock solutions of this compound and the second agent (Compound B) at concentrations at least 4x the highest concentration to be tested.

Procedure:

  • Add 50 µL of MHB to each well of a 96-well plate.

  • Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of this compound. Add 100 µL of 4x the highest concentration to the first column, mix, and transfer 50 µL to the next column, repeating to create a gradient. Discard 50 µL from the last column in the series. This will leave 50 µL in each well.

  • Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of Compound B in a similar manner, adding 100 µL of 4x the highest concentration to the first row and serially diluting downwards.

  • The result is a matrix of wells containing various combinations of this compound and Compound B.

  • Include control wells: this compound only (row H), Compound B only (column 11), and a growth control with no antimicrobials (e.g., well H12).

  • Inoculate each well with 100 µL of the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection for turbidity.

Data Analysis:

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

  • FICI = FIC of this compound + FIC of Compound B

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay measures the accumulation of the fluorescent substrate EtBr, which is a substrate for many efflux pumps. Inhibition of efflux will lead to increased intracellular fluorescence.

Materials:

  • Bacterial culture in mid-log phase, washed and resuspended in PBS or a minimal salt solution.

  • Ethidium Bromide (EtBr) solution.

  • This compound and a known efflux pump inhibitor (e.g., PAβN) as a positive control.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Adjust the bacterial suspension to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • In a 96-well black, clear-bottom plate, add the bacterial suspension.

  • Add this compound at various concentrations to different wells. Include wells with the positive control EPI and a no-inhibitor control.

  • Add EtBr to all wells at a final concentration that gives a low basal fluorescence (e.g., 1-2 µg/mL).

  • Immediately measure the fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr.

Data Analysis:

Plot fluorescence intensity versus time. An increased rate of fluorescence accumulation in the presence of this compound compared to the no-inhibitor control suggests that this compound may be inhibiting EtBr efflux.

Visualizations

ResistanceMechanisms cluster_outside Outside Cell cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Albaflavenone_out This compound Albaflavenone_in This compound Albaflavenone_out->Albaflavenone_in Enters Cell EffluxPump Efflux Pump EffluxPump->Albaflavenone_out Expulsion (Resistance) Albaflavenone_in->EffluxPump Substrate Target Bacterial Target Albaflavenone_in->Target Binds & Inhibits ModifiedTarget Modified Target Albaflavenone_in->ModifiedTarget Reduced Binding (Resistance) DegradingEnzyme Degrading Enzyme Albaflavenone_in->DegradingEnzyme Substrate InactiveAlba Inactive this compound DegradingEnzyme->InactiveAlba Inactivation (Resistance)

Figure 1: Potential mechanisms of bacterial resistance to this compound.

SynergyWorkflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Start Start: Observe this compound Resistance PrepareStocks Prepare Stock Solutions: This compound & Compound B Start->PrepareStocks PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDiluteA Serial Dilute this compound (x-axis) PrepareStocks->SerialDiluteA SerialDiluteB Serial Dilute Compound B (y-axis) PrepareStocks->SerialDiluteB Inoculate Inoculate Plate with Bacteria PrepareInoculum->Inoculate SerialDiluteA->Inoculate SerialDiluteB->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate ReadMICs Read MICs of Single Agents & Combinations Incubate->ReadMICs CalculateFIC Calculate FIC Index (FICI) ReadMICs->CalculateFIC Interpret Interpret FICI: Synergy, Additive, Indifference, Antagonism CalculateFIC->Interpret

Figure 2: Experimental workflow for determining synergy using a checkerboard assay.

References

Validation & Comparative

Unveiling the Antibacterial Reach of Albaflavenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide confirming the antibacterial spectrum of the sesquiterpenoid antibiotic, Albaflavenone, reveals its activity primarily against Gram-positive bacteria. This guide provides a comparative analysis of its efficacy against established antibiotics, Vancomycin and Tetracycline, supported by detailed experimental data and protocols.

Researchers and drug development professionals now have access to a consolidated resource that details the antibacterial capabilities of this compound. This publication presents a side-by-side comparison of Minimum Inhibitory Concentration (MIC) values, offering a clear perspective on its potential therapeutic applications.

Antibacterial Spectrum: A Quantitative Comparison

The antibacterial activity of this compound has been quantified against a panel of clinically relevant bacteria and compared with Vancomycin, a glycopeptide antibiotic known for its efficacy against Gram-positive pathogens, and Tetracycline, a broad-spectrum bacteriostatic agent. The data, summarized in the table below, indicates that this compound's primary strength lies in its activity against Gram-positive bacteria, with notable potency against Staphylococcus and Enterococcus species.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Tetracycline MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus1.250.5 - 2[1][2][3]0.1
Staphylococcus epidermidis0.625≤ 4[4][5]25
Enterococcus faecalis1.250.125 - 2[6]16 - 256[7]
Bacillus subtilisActivity noted, specific MIC not available[8]4.0[9]8.0[9]
Gram-Negative Bacteria
Escherichia coli>564 - 256[10]0.8 - 16[11][12][13]
Pseudomonas aeruginosa2.5>188[14]32[15]
Mycobacteria
Mycobacterium smegmatisActivity noted, specific MIC not available40[16]Data not available

Caption: Comparative Minimum Inhibitory Concentrations (MICs) of this compound, Vancomycin, and Tetracycline against a panel of bacteria.

Visualizing the Path to Discovery: Experimental Workflow

The determination of the antibacterial spectrum of this compound and the comparative antibiotics was achieved through a standardized experimental workflow. The following diagram illustrates the key stages of the process, from initial culture preparation to the final determination of the Minimum Inhibitory Concentration (MIC) values.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate prep_culture->inoculation prep_antibiotic Antibiotic Stock Solution & Serial Dilution prep_antibiotic->inoculation incubation Incubation at 37°C for 18-24h inoculation->incubation read_results Visual Assessment/OD Reading incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Understanding the Mechanisms: A Look at Signaling Pathways

To provide a deeper understanding of how these antibiotics function, the following diagrams illustrate their respective mechanisms of action, focusing on the key cellular pathways they disrupt.

This compound's Mechanism of Action (Proposed)

While the precise signaling pathway of this compound is still under investigation, its sesquiterpenoid structure suggests a potential disruption of bacterial cell membrane integrity or key metabolic processes.

albaflavenone_pathway Proposed Mechanism of Action for this compound This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with metabolic_pathway Key Metabolic Pathways This compound->metabolic_pathway Targets disruption Membrane Disruption / Altered Permeability cell_membrane->disruption cell_death Bacterial Cell Death disruption->cell_death inhibition Enzyme Inhibition metabolic_pathway->inhibition inhibition->cell_death

Caption: Proposed antibacterial mechanism of this compound.

Vancomycin's Mechanism of Action

Vancomycin operates by directly interfering with the synthesis of the bacterial cell wall, a pathway crucial for the survival of Gram-positive bacteria.[17][18][19]

vancomycin_pathway Mechanism of Action for Vancomycin vancomycin Vancomycin peptidoglycan_precursor Peptidoglycan Precursors (D-Ala-D-Ala termini) vancomycin->peptidoglycan_precursor Binds to transglycosylase Transglycosylase peptidoglycan_precursor->transglycosylase Inhibits substrate for transpeptidase Transpeptidase peptidoglycan_precursor->transpeptidase Inhibits substrate for cell_wall_synthesis Cell Wall Synthesis transglycosylase->cell_wall_synthesis Blocked transpeptidase->cell_wall_synthesis Blocked cell_lysis Cell Lysis & Death cell_wall_synthesis->cell_lysis Leads to

Caption: Vancomycin's inhibition of cell wall synthesis.

Tetracycline's Mechanism of Action

Tetracycline's antibacterial effect stems from its ability to inhibit protein synthesis by binding to the bacterial ribosome.

tetracycline_pathway Mechanism of Action for Tetracycline tetracycline Tetracycline ribosome_30S 30S Ribosomal Subunit tetracycline->ribosome_30S Binds to aminoacyl_tRNA Aminoacyl-tRNA ribosome_30S->aminoacyl_tRNA Blocks binding of protein_synthesis Protein Synthesis aminoacyl_tRNA->protein_synthesis Inhibited incorporation into peptide chain bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Inhibited

Caption: Tetracycline's inhibition of protein synthesis.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) for each antibiotic was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24]

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of the test bacteria were grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]
  • Antibiotics: Stock solutions of this compound, Vancomycin, and Tetracycline were prepared in a suitable solvent. A series of two-fold dilutions of each antibiotic were then prepared in a 96-well microtiter plate using sterile broth.[20][21]

2. Inoculation:

  • Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, was inoculated with 5 µL of the standardized bacterial suspension. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.[22]
  • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), were also included on each plate.

3. Incubation:

  • The inoculated microtiter plates were incubated at 37°C for 18 to 24 hours under aerobic conditions.[20]

4. Determination of MIC:

  • Following incubation, the plates were visually inspected for bacterial growth, indicated by turbidity. The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth.[21] Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine growth inhibition.

This guide provides a foundational understanding of the antibacterial spectrum of this compound. Further research is warranted to elucidate its precise mechanism of action and to explore its potential in combination therapies.

References

A Comparative Analysis of Albaflavenone and Other Sesquiterpene Antibiotics' Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Sesquiterpenes, a class of naturally occurring organic compounds, have emerged as a promising source of new antibiotics. This guide provides a detailed comparison of the antibacterial activity of albaflavenone, a tricyclic sesquiterpene antibiotic, with other notable sesquiterpene antibiotics. The information is supported by experimental data and methodologies to assist researchers in the field of drug discovery and development.

Introduction to Sesquiterpene Antibiotics

Sesquiterpenes are a class of terpenes that consist of three isoprene units and are often found in the essential oils of plants and in microbial secondary metabolites. Many sesquiterpenes exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound, produced by several species of Streptomyces, is a notable example of a sesquiterpene antibiotic with a characteristic zizaene skeleton[1][2]. This guide compares the antibacterial profile of this compound with other well-studied sesquiterpene antibiotics, including various sesquiterpene lactones and other acyclic and cyclic sesquiterpenes.

Comparative Antibacterial Activity

While this compound has been identified as an antibiotic with activity against a range of microorganisms, including Bacillus subtilis, specific quantitative data on its Minimum Inhibitory Concentration (MIC) against a wide array of bacteria is not extensively available in publicly accessible literature[1][3][4]. One study on a crude extract from a fungal endophyte, Paracamarosporium leucadendri, which produces this compound, reported a broad spectrum of activity, with MIC values ranging from 0.03 mg/mL against B. subtilis to 10 mg/mL against Mycobacterium smegmatis[3]. However, these values represent the activity of a crude extract and not purified this compound.

In contrast, extensive research has been conducted on the antibacterial activity of other sesquiterpene antibiotics. The following table summarizes the MIC values of several representative sesquiterpene compounds against common pathogenic bacteria.

Sesquiterpene AntibioticBacterial StrainMIC (µg/mL)Reference
Sesquiterpene Lactones
Mixture of Compounds 12 & 13Pseudomonas aeruginosa46.8[5]
Staphylococcus aureus62.5[5]
Escherichia coli125[5]
Guaianolide-type Lactone 10Staphylococcus aureus0.32[6]
Escherichia fergusonii1.7[6]
Guaianolide-type Lactone 11Staphylococcus aureus1.4[6]
Escherichia fergusonii3.5[6]
CnicinStaphylococcus aureus (MRSA)>1000[7]
OnopordopicrinStaphylococcus aureus (MRSA)500[7]
Other Sesquiterpenes
2-ethoxyclovane-2β, 9α-diolStaphylococcus aureus128[8]
Compound 6 (from I. simonsii)Staphylococcus aureus (MRSA)2-8[8]
Compound 7 (from I. simonsii)Staphylococcus aureus (MRSA)2-8[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the potency of an antibiotic. The broth microdilution method is a standard and widely used protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Test compound (e.g., sesquiterpene antibiotic) stock solution

  • Positive control (a known antibiotic)

  • Negative control (broth and inoculum without antibiotic)

  • Sterility control (broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_broth Prepare sterile broth add_broth Add 100 µL broth to all wells prep_broth->add_broth prep_antibiotic Prepare stock solution of test compound serial_dilution Perform serial dilutions of the test compound in the plate prep_antibiotic->serial_dilution prep_inoculum Prepare and standardize bacterial inoculum to 0.5 McFarland inoculate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic

Broth Microdilution Workflow Diagram.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, the mechanisms of other sesquiterpene antibiotics have been investigated, providing insights into potential pathways. Many sesquiterpenes, particularly sesquiterpene lactones, are believed to exert their antibacterial effects through multiple mechanisms.

A primary mode of action for many sesquiterpenes is the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death[8]. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane.

Another proposed mechanism involves the inhibition of crucial cellular enzymes. For instance, some sesquiterpene lactones have been shown to inhibit MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[7]. Additionally, interference with protein synthesis and nucleic acid replication are other potential antibacterial mechanisms of sesquiterpenes[6].

Sesquiterpene_Mechanism_of_Action General Mechanism of Action for Sesquiterpene Antibiotics cluster_bacterium Bacterial Cell cluster_targets membrane Cell Membrane cytoplasm Cytoplasm dna DNA/RNA ribosome Ribosome murA MurA Enzyme sesquiterpene Sesquiterpene Antibiotic sesquiterpene->membrane Disruption of membrane integrity (Ion leakage) sesquiterpene->cytoplasm sesquiterpene->dna Inhibition of nucleic acid synthesis sesquiterpene->ribosome Inhibition of protein synthesis sesquiterpene->murA Inhibition of cell wall synthesis

References

Comparative analysis of Albaflavenone production in different Streptomyces strains.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Albaflavenone Production in Streptomyces Strains

For Researchers, Scientists, and Drug Development Professionals

Comparative Production Overview

While precise quantitative data is scarce, several Streptomyces species have been confirmed to produce this compound. The model organism, Streptomyces coelicolor A3(2), is the most studied in this regard. Other identified producers include Streptomyces albus, Streptomyces ghanaensis, Streptomyces avermitilis, Streptomyces griseoflavus, and Streptomyces viridochromogenes.[1] Notably, the this compound biosynthetic gene cluster in S. avermitilis is typically silent under standard laboratory conditions.[1]

Streptomyces StrainThis compound Production ConfirmedKey Comparative Notes
S. coelicolor A3(2)Yes[2][3]Most well-characterized producer. Biosynthetic pathway and its regulation have been studied in detail.
S. albusYes[1][4]Produces this compound. Its cytochrome P450 enzyme (CYP170B1) differs from that of S. coelicolor, lacking bifunctionality.[1]
S. ghanaensisYes[1]Confirmed producer of this compound.
S. avermitilisYes (under specific conditions)[2]Contains the biosynthetic gene cluster, but it is considered "silent" and does not produce this compound under normal culture conditions.
S. griseoflavusYes[1]Confirmed producer of this compound.
S. viridochromogenesYes[1]Confirmed producer of this compound.

Experimental Protocols

The following protocols are based on methodologies reported for the cultivation of Streptomyces coelicolor and the extraction and analysis of this compound. These can serve as a foundational method for comparative studies across different strains, with the understanding that optimization for each specific strain may be necessary.

Cultivation of Streptomyces coelicolor for this compound Production
  • Medium: Yeast Extract-Malt Extract (YEME) medium is commonly used.[2]

  • Inoculation: Inoculate the liquid medium with a spore suspension or a mycelial culture.

  • Incubation: Cultures are typically grown at 30°C with shaking at 280 rpm for 2 to 5 days.[2]

  • pH: The pH of the medium can influence the final products, with a pH range of 7.0-8.2 favoring this compound biosynthesis.[5]

Extraction of this compound
  • Harvesting: Centrifuge the fermentation culture to separate the mycelium from the supernatant.[2]

  • Solvent Extraction: The culture broth is extracted multiple times with a solvent mixture of pentane and methylene chloride (4:1 v/v) at a slightly acidic pH (pH 5).[2]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under a stream of nitrogen gas.[2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.[2]

  • Column: A fused silica capillary column, such as an HP-5, is suitable for separation.[2]

  • Temperature Program: A typical temperature program starts at 70°C, holds for 4 minutes, then ramps up to 300°C at a rate of 10°C/min, and holds at 300°C for 2 minutes.[2]

  • Identification: this compound is identified by its characteristic mass spectrum and retention time compared to an authentic standard.[1]

Biosynthetic and Signaling Pathways

This compound Biosynthetic Pathway

The biosynthesis of this compound is governed by a two-gene operon.[1] The first enzyme, a sesquiterpene cyclase, converts the primary metabolite farnesyl diphosphate (FPP) into epi-isozizaene.[2][3] This is followed by a two-step oxidation of epi-isozizaene by the cytochrome P450 enzyme, CYP170A1, to yield this compound.[2][3][6]

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Epi_isozizaene Epi-isozizaene FPP->Epi_isozizaene Sesquiterpene Cyclase (sco5222) This compound This compound Epi_isozizaene->this compound CYP170A1 (sco5223) (Two-step oxidation)

Figure 1. Biosynthetic pathway of this compound from FPP.

Regulatory Signaling Pathway of this compound Production in S. coelicolor

The production of this compound, like many other secondary metabolites in Streptomyces, is under the control of a complex regulatory network. A key negative regulator identified in S. coelicolor is the orphan histidine kinase, OhkA.[7] OhkA, along with its cognate response regulator OrrA, represses the biosynthesis of several antibiotics, including this compound.[7][8] Deletion of the ohkA gene leads to a significant increase in the production of these secondary metabolites.[7] The precise signals that OhkA responds to are still under investigation, but it is clear that it plays a crucial role in the global regulation of antibiotic synthesis.

Albaflavenone_Regulation cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Unknown_Signal Unknown Environmental/ Physiological Signals OhkA OhkA (Histidine Kinase) Unknown_Signal->OhkA Senses OrrA OrrA (Response Regulator) OhkA->OrrA Phosphorylates Albaflavenone_Operon This compound operon (sco5222-sco5223) OrrA->Albaflavenone_Operon Represses This compound This compound Production Albaflavenone_Operon->this compound Experimental_Workflow Strain_Selection Strain Selection (e.g., S. coelicolor, S. albus, etc.) Cultivation Standardized Cultivation (Consistent medium, temp, pH) Strain_Selection->Cultivation Extraction Solvent Extraction (e.g., Pentane:Methylene Chloride) Cultivation->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification (Comparison of peak areas/concentrations) Analysis->Quantification Data_Comparison Comparative Data Analysis Quantification->Data_Comparison

References

Validating the Enigmatic Antibacterial Action of Albaflavenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albaflavenone, a sesquiterpenoid antibiotic produced by various Streptomyces species, has demonstrated notable antibacterial activity. However, its precise mechanism of action remains an area of active investigation. This guide provides a comparative analysis of this compound's known properties against other sesquiterpenoid antibiotics, outlines a hypothesized mechanism of action based on current understanding of this compound class, and details experimental protocols to validate this hypothesis.

Unraveling the Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces coelicolor is well-characterized and involves a two-step enzymatic process.[1][2] First, farnesyl diphosphate (FPP) is cyclized to epi-isozizaene by the enzyme epi-isozizaene synthase. Subsequently, the cytochrome P450 enzyme CYP170A1 catalyzes a two-step oxidation of epi-isozizaene to yield this compound.[1][2]

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI epi-isozizaene synthase ALB This compound EPI->ALB CYP170A1 (two-step oxidation)

Caption: Biosynthetic pathway of this compound.

Comparative Antibacterial Activity

This compound has shown inhibitory effects against a range of bacteria. To provide context for its potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other sesquiterpenoid antibiotics against various bacterial strains.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Bacillus subtilis0.03 (mg/mL)[3]
Mycobacterium smegmatis10 (mg/mL)[3]
ParthenolideErwinia amylovora20[4]
Corynebacterium fascians20[4]
Clovane-2β,9α-diolStaphylococcus aureus100 (µ g/disk )[4]
Antroalbocin AStaphylococcus aureus169 (µM)[4]
(+)-(E)-α-Santalen-12-oic-acidBacillus cereus74.6 (µM)[4]

Hypothesized Mechanism of Action and Validation Workflow

While the definitive antibacterial mechanism of this compound is yet to be elucidated, sesquiterpenoids are known to exert their effects through several primary mechanisms: disruption of the cell membrane, inhibition of protein synthesis, and interference with nucleic acid replication.[5][6] Based on the chemical structure of this compound, a primary hypothesized mechanism is the disruption of bacterial cell membrane integrity.

The following workflow outlines a series of experiments to test this hypothesis.

MOA_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_confirmation Mechanism Confirmation H Hypothesis: this compound disrupts bacterial cell membrane integrity A Cell Viability Assays (MIC, MBC) H->A B Membrane Permeability Assays (SYTOX Green, Propidium Iodide) A->B C Membrane Potential Measurement (DiSC3(5)) B->C D Electron Microscopy (SEM, TEM) C->D E Macromolecule Synthesis Assays (Protein, DNA, RNA, Peptidoglycan) D->E F Enzyme Inhibition Assays E->F

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

To rigorously validate the hypothesized mechanism of action, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antibacterial potency of this compound.

Protocol:

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay

Objective: To assess whether this compound compromises the bacterial cell membrane.

Protocol (using SYTOX Green):

  • Wash and resuspend mid-logarithmic phase bacteria in a suitable buffer (e.g., PBS).

  • Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Treat the bacterial suspension with varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC).

  • Use a positive control that is known to permeabilize the membrane (e.g., a peptide antibiotic like melittin) and a negative control (untreated cells).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence plate reader. A significant increase in fluorescence indicates membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay

Objective: To determine if this compound disrupts the membrane potential.

Protocol (using DiSC3(5)):

  • Wash and resuspend mid-logarithmic phase bacteria in a buffer containing KCl to equilibrate the intracellular and extracellular K+ concentrations.

  • Add the fluorescent probe DiSC3(5) to the bacterial suspension and incubate until a stable reduction in fluorescence is observed (indicating probe uptake and quenching).

  • Add varying concentrations of this compound to the bacterial suspension.

  • Use a known membrane-depolarizing agent (e.g., valinomycin) as a positive control and untreated cells as a negative control.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Electron Microscopy

Objective: To visualize morphological changes in bacteria upon treatment with this compound.

Protocol (Scanning Electron Microscopy - SEM):

  • Treat mid-logarithmic phase bacteria with this compound at its MIC for a specified time.

  • Fix the bacterial cells with a suitable fixative (e.g., 2.5% glutaraldehyde).

  • Dehydrate the cells through a graded series of ethanol concentrations.

  • Dry the samples using a critical point dryer.

  • Coat the samples with a thin layer of gold or palladium.

  • Observe the samples under a scanning electron microscope and compare the morphology of treated cells to untreated controls. Look for signs of cell lysis, blebbing, or other surface abnormalities.

Protocol (Transmission Electron Microscopy - TEM):

  • Follow a similar initial treatment and fixation procedure as for SEM.

  • Post-fix the cells with osmium tetroxide.

  • Dehydrate the cells and embed them in a resin.

  • Prepare ultrathin sections of the embedded cells.

  • Stain the sections with uranyl acetate and lead citrate.

  • Examine the sections under a transmission electron microscope to observe internal structural changes, such as cytoplasmic leakage or damage to intracellular components.

By following this structured approach of comparison and systematic experimental validation, researchers can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel antibacterial agent.

References

Cross-Validation of HPLC and GC-MS Methods for Albaflavenone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of secondary metabolites is paramount in drug discovery and development. Albaflavenone, a sesquiterpenoid antibiotic with a characteristic earthy, camphor-like odor, has garnered interest for its potential therapeutic applications.[1][2] Produced by various Streptomyces species, its quantification is crucial for fermentation process optimization, yield determination, and quality control.[1][3][4] This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We present detailed experimental protocols, performance data, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Methodology Comparison: At a Glance

Both HPLC and GC-MS are powerful chromatographic techniques, but their suitability for a particular analyte depends on the compound's physicochemical properties.[5] this compound (C₁₅H₂₂O, Molar Mass: 218.33 g/mol ) is a volatile sesquiterpene ketone, making it an excellent candidate for GC-MS analysis.[6] However, with appropriate method development, HPLC can also serve as a robust quantification tool, particularly in complex matrices where thermal degradation of other components is a concern.

The primary distinction between the two techniques lies in the mobile phase and the operating temperature.[7] GC-MS utilizes an inert gas as the mobile phase and high temperatures to volatilize the sample, while HPLC employs a liquid mobile phase at ambient or slightly elevated temperatures.[7] This fundamental difference influences sample preparation, instrument configuration, and the types of analytes that can be effectively analyzed.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound, based on data from analogous terpenoid quantification studies.

ParameterHPLCGC-MSSource(s)
Linearity (R²) > 0.999> 0.99[8][9]
Limit of Detection (LOD) 0.08 - 0.65 µg/mL0.25 µg/mL[9][10]
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL0.75 µg/mL[9][10]
Recovery (%) 95 - 105%95 - 106%[9][11]
Precision (RSD%) < 2%< 8.5%[9][10]
Accuracy (%) 99.66 - 100.22%95.0 - 105.7%[8][9]

Experimental Workflow

The cross-validation process involves a series of steps to ensure that both analytical methods provide comparable and reliable results for this compound quantification. The workflow diagram below illustrates the key stages of this process.

G Experimental Workflow for Cross-Validation cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis & Validation Culture Streptomyces Culture Extraction Solvent Extraction Culture->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Aliquoting GCMS GC-MS Analysis Filtration->GCMS Aliquoting HPLC_Data HPLC Quantification HPLC->HPLC_Data Data Acquisition GCMS_Data GC-MS Quantification GCMS->GCMS_Data Data Acquisition Comparison Cross-Validation Assessment HPLC_Data->Comparison Statistical Comparison GCMS_Data->Comparison Statistical Comparison

Caption: A flowchart illustrating the key stages of the cross-validation process for this compound quantification.

Detailed Experimental Protocols

Sample Preparation (Applicable to both HPLC and GC-MS)
  • Culture and Extraction: Streptomyces species known to produce this compound are cultured in a suitable liquid medium. After a specified incubation period, the culture broth is harvested. The broth is then subjected to solvent extraction, typically using a non-polar solvent like ethyl acetate or hexane, to isolate the lipophilic secondary metabolites, including this compound.

  • Purification and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure or a stream of nitrogen.

  • Sample Dilution: The concentrated extract is redissolved in a known volume of a suitable solvent (e.g., methanol for HPLC, ethyl acetate for GC-MS) to achieve a concentration within the linear range of the respective analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical HPLC method is based on established protocols for the analysis of sesquiterpenes.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating non-polar compounds like this compound.[12]

  • Mobile Phase: A gradient elution is often employed to effectively separate compounds in a complex extract. A typical mobile phase could consist of a mixture of water (A) and acetonitrile or methanol (B).

    • Gradient Program: Start with a higher proportion of water and gradually increase the organic solvent concentration over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: this compound, containing a carbonyl chromophore, can be detected by UV absorbance. The detection wavelength should be set at the absorbance maximum of this compound.

  • Injection Volume: A 10-20 µL injection volume is standard.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from published methods for the analysis of this compound and other terpenes.[13]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating volatile organic compounds.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: The injector temperature is set high enough to ensure complete volatilization of the sample without causing thermal degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 50-500 amu is generally sufficient to detect this compound and its characteristic fragments.

    • Ion Source Temperature: Typically maintained around 230°C.

  • Quantification: Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. A calibration curve is constructed using an authentic standard.

Logical Framework for Method Selection

The choice between HPLC and GC-MS for this compound quantification depends on several factors. The following diagram outlines a logical decision-making process.

G Method Selection Logic Analyte_Properties This compound Properties (Volatile, Thermally Stable) Sample_Complexity Sample Matrix Complexity Analyte_Properties->Sample_Complexity Thermal_Lability Presence of Thermally Labile Compounds? Sample_Complexity->Thermal_Lability Complex Matrix Selectivity_Needs Need for High Selectivity/Identification? Sample_Complexity->Selectivity_Needs Simple Matrix GCMS_Choice GC-MS is Preferred Thermal_Lability->GCMS_Choice No HPLC_Choice HPLC is a Viable Alternative Thermal_Lability->HPLC_Choice Yes Selectivity_Needs->GCMS_Choice Yes (MS provides structural info) Selectivity_Needs->HPLC_Choice No

Caption: A decision tree to guide the selection between HPLC and GC-MS for this compound analysis.

References

A Structural Showdown: Unveiling the Unique Architecture of CYP170A1 in the P450 Superfamily

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis reveals the singular bifunctional nature of CYP170A1, setting it apart from its canonical cytochrome P450 counterparts. This guide dissects the structural nuances, kinetic parameters, and experimental methodologies that define this fascinating enzyme and its relatives, offering valuable insights for researchers in drug development and biotechnology.

The cytochrome P450 (CYP) superfamily represents a vast and diverse group of heme-containing monooxygenases crucial for the metabolism of a wide array of endogenous and exogenous compounds.[1] While sharing a conserved structural fold, individual P450 enzymes exhibit remarkable diversity in their substrate specificity and catalytic functions. This guide provides a comprehensive structural and functional comparison of CYP170A1, a bacterial P450 from Streptomyces coelicolor, with other well-characterized P450 enzymes, including the archetypal bacterial P450cam (CYP101A1), and the human steroidogenic enzyme CYP17A1 and the major drug-metabolizing enzyme CYP3A4.

A key distinguishing feature of CYP170A1 is its remarkable bifunctionality. Unlike most P450s that possess a single active site for monooxygenase activity, CYP170A1 harbors two distinct catalytic sites: a canonical P450 monooxygenase site and a novel terpene synthase active site.[2][3] This "moonlighting" functionality allows CYP170A1 to catalyze two separate and unrelated reactions: the hydroxylation of epi-isozizaene in the biosynthesis of the antibiotic albaflavenone, and the cyclization of farnesyl diphosphate (FPP) to produce farnesene isomers.[2][4]

At a Glance: Key Structural and Functional Differences

To facilitate a clear comparison, the following table summarizes the key structural and kinetic parameters of CYP170A1 and other selected P450 enzymes.

FeatureCYP170A1CYP101A1 (P450cam)CYP17A1CYP3A4
Primary Function This compound biosynthesis (monooxygenase) & Farnesene synthesis (terpene synthase)Camphor hydroxylationSteroid hormone synthesisDrug metabolism
Organism Streptomyces coelicolorPseudomonas putidaHomo sapiensHomo sapiens
Substrate(s) epi-Isozizaene, Farnesyl diphosphateCamphorPregnenolone, ProgesteroneTestosterone, various drugs
**Active Site Volume (ų) **~390 (monooxygenase site)~250~540~1385
Monooxygenase Kinetics
Km (μM)Not explicitly found1.60.04-0.07 (Progesterone)23.2-40.0 (Testosterone)[5]
kcat (s⁻¹)Not explicitly found180.08-0.12 (Progesterone)0.06-0.74 (Testosterone)[5]
Terpene Synthase Kinetics
Km (μM)Not explicitly foundN/AN/AN/A
kcat (s⁻¹)Not explicitly foundN/AN/AN/A

Delving into the Structures: A Tale of Two Active Sites

The overall three-dimensional structure of CYP170A1 conforms to the canonical P450 fold, characterized by a triangular prism-like shape dominated by α-helices and a smaller β-sheet domain.[3] The heme prosthetic group, the heart of the monooxygenase activity, is deeply buried within the protein and is coordinated by a conserved cysteine residue.

However, a closer examination of the CYP170A1 structure (PDB IDs: 3DBG, 3EL3) reveals a fascinating architectural anomaly.[6] Nestled within the α-helical domain, distinct from the heme-containing active site, lies a second catalytic pocket responsible for its terpene synthase activity.[2][3] This site contains conserved magnesium-binding motifs (DDXXD and DTE) that are characteristic of terpene synthases and are essential for the binding and cyclization of farnesyl diphosphate.[7] This dual-active site arrangement is a rare and significant departure from the single-function paradigm of most P450 enzymes.

In contrast, CYP101A1 (P450cam) presents a more compact and highly specific active site tailored for its substrate, camphor.[8][9] The active site of CYP17A1, involved in steroidogenesis, is larger to accommodate its steroidal substrates, pregnenolone and progesterone.[10] Human CYP3A4, known for its remarkable substrate promiscuity, boasts a very large and malleable active site, allowing it to bind and metabolize a wide variety of structurally diverse drugs.[11]

Experimental Corner: Unraveling Structure and Function

The elucidation of the unique characteristics of CYP170A1 and its P450 counterparts relies on a suite of sophisticated experimental techniques.

Experimental Workflow for P450 Characterization

G cluster_0 Gene to Protein cluster_1 Structural Analysis cluster_2 Functional Analysis Gene CYP Gene Expression Heterologous Expression (e.g., E. coli) Gene->Expression Purification Protein Purification (Chromatography) Expression->Purification Crystallization X-ray Crystallography Purification->Crystallization Spectroscopy Spectroscopic Analysis (UV-Vis, EPR, MCD) Purification->Spectroscopy Kinetics Enzyme Kinetic Assays (Km, kcat) Purification->Kinetics Structure 3D Structure Determination Crystallization->Structure Structure->Kinetics Structure-Function Correlation

A generalized workflow for the structural and functional characterization of P450 enzymes.

Key Experimental Protocols

1. Protein Expression and Purification:

Recombinant P450 enzymes are typically overexpressed in Escherichia coli.[12][13] The bacterial cells are cultured, and protein expression is induced. Following cell lysis, the P450 enzyme is purified from the cell lysate using a series of chromatographic techniques, often including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography.[14][15][16] Purity is assessed by SDS-PAGE, and the concentration of active P450 is determined spectrophotometrically by the characteristic carbon monoxide difference spectrum, which shows a peak at 450 nm for the reduced, CO-bound enzyme.[17]

2. X-ray Crystallography:

To determine the three-dimensional structure, the purified protein is crystallized.[7][18][19][20] This process involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.[21] For CYP170A1, crystals were obtained, and X-ray diffraction data were collected to solve the structure at high resolution.[3] The diffraction data are processed to generate an electron density map, into which the amino acid sequence is fitted to build a model of the protein's structure.

3. Enzyme Kinetic Assays:

The catalytic activity of P450 enzymes is quantified by measuring the rate of substrate conversion to product under varying substrate concentrations.[4][10][22][23] For monooxygenase activity, this typically involves incubating the purified enzyme with its substrate, a redox partner system (e.g., NADPH, P450 reductase, and sometimes cytochrome b5), and monitoring product formation over time using techniques like HPLC or GC-MS.[24] For the terpene synthase activity of CYP170A1, the assay involves incubating the enzyme with farnesyl diphosphate and detecting the farnesene products.[2][5][25][26] The data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate concentration at half-maximal velocity) and kcat (turnover number).

4. Spectroscopic Analysis:

Various spectroscopic techniques are employed to probe the electronic environment of the heme active site.[24][27][28][29][30] UV-visible absorption spectroscopy is used to monitor changes in the heme iron's spin state upon substrate binding. Electron paramagnetic resonance (EPR) and magnetic circular dichroism (MCD) spectroscopy provide more detailed information about the coordination and electronic structure of the heme iron, offering insights into the enzyme's catalytic mechanism.

Signaling Pathways and Logical Relationships

The catalytic cycle of P450 enzymes is a complex, multi-step process involving the binding of substrate and molecular oxygen, and the sequential transfer of two electrons from a redox partner.

The Canonical P450 Catalytic Cycle

P450_Cycle E_Fe3_H2O E-Fe³⁺-H₂O E_Fe3 E-Fe³⁺ E_Fe3_H2O->E_Fe3 RH E_Fe2 E-Fe²⁺ E_Fe3->E_Fe2 e⁻ E_Fe2_O2 E-Fe²⁺-O₂ E_Fe2->E_Fe2_O2 O₂ E_Fe3_O2_minus E-Fe³⁺-O₂⁻ E_Fe2_O2->E_Fe3_O2_minus E_Fe3_OOH E-Fe³⁺-OOH E_Fe3_O2_minus->E_Fe3_OOH e⁻, 2H⁺ Compound_I [FeO]³⁺ E_Fe3_OOH->Compound_I -H₂O E_Fe3_ROH E-Fe³⁺-ROH Compound_I->E_Fe3_ROH RH E_Fe3_ROH->E_Fe3_H2O -ROH

The generalized catalytic cycle for cytochrome P450 monooxygenases.

The bifunctionality of CYP170A1 adds another layer of complexity, with two independent catalytic cycles occurring at its distinct active sites.

Bifunctional Catalysis of CYP170A1

CYP170A1_Bifunctional cluster_monooxygenase Monooxygenase Activity cluster_synthase Terpene Synthase Activity Epi_isozizaene epi-Isozizaene P450_site P450 Active Site (Heme-containing) Epi_isozizaene->P450_site Albaflavenol Albaflavenol P450_site->Albaflavenol This compound This compound P450_site->this compound Albaflavenol->P450_site FPP Farnesyl Diphosphate Synthase_site Terpene Synthase Active Site (Mg²⁺-dependent) FPP->Synthase_site Farnesene Farnesene Isomers Synthase_site->Farnesene

References

A Comparative Guide to the In Vitro and In Vivo Activity of Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of Albaflavenone, a sesquiterpene antibiotic. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Antibacterial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.03 mg/mL
Mycobacterium smegmatis10 mg/mL
Table 2: In Vivo Production of this compound
Production OrganismTiter/YieldAnalytical Method
Streptomyces coelicolorDetected in culture extracts; specific titer not reported.Gas Chromatography-Mass Spectrometry (GC-MS)
Other Streptomyces speciesDetected in several species; quantitative data not available.Gas Chromatography-Mass Spectrometry (GC-MS)

Note: While the presence of this compound in Streptomyces cultures is well-established, specific fermentation titers are not consistently reported in publicly available literature. Gene knockout studies have shown a significant decrease (e.g., 7-fold) in the production of the precursor epi-isozizaene in a CYP170A1 knockout strain of S. coelicolor, indicating the pathway's efficiency.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

In Vivo Production and Extraction of this compound from Streptomyces coelicolor

This protocol describes the cultivation of S. coelicolor and the subsequent extraction of this compound for analysis.

Materials:

  • Streptomyces coelicolor strain

  • Appropriate fermentation medium (e.g., yeast extract-malt extract medium)

  • Shaker incubator

  • Centrifuge

  • Organic solvents (e.g., pentane:methylene chloride mixture)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Fermentation:

    • Inoculate the fermentation medium with S. coelicolor.

    • Incubate the culture in a shaker incubator at 30°C and 280 rpm for 2-5 days.

  • Harvesting:

    • Centrifuge the fermentation culture to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant and/or the mycelial pellet with an appropriate organic solvent mixture (e.g., pentane:methylene chloride, 4:1) at a slightly acidic pH (e.g., pH 5).

    • Repeat the extraction process multiple times to ensure complete recovery.

  • Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator or under a stream of nitrogen.

  • Analysis:

    • Analyze the concentrated extract by GC-MS to identify and quantify this compound. The compound is identified based on its retention time and mass spectrum compared to a standard.[1]

Visualizations

Biosynthetic Pathway of this compound

Albaflavenone_Biosynthesis cluster_enzyme1 epi-Isozizaene Synthase cluster_enzyme2 CYP170A1 (P450 Monooxygenase) FPP Farnesyl Diphosphate (FPP) EPI epi-Isozizaene FPP->EPI ALB_OH Albaflavenol (epimers) EPI->ALB_OH First Oxidation ALB This compound ALB_OH->ALB Second Oxidation

Caption: Biosynthesis of this compound from Farnesyl Diphosphate.

Experimental Workflow: In Vitro MIC Determination

MIC_Workflow prep_alba Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_alba->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: In Vivo Production and Analysis

InVivo_Workflow fermentation Fermentation of Streptomyces coelicolor harvest Harvest Culture by Centrifugation fermentation->harvest extraction Solvent Extraction of Supernatant and/or Mycelium harvest->extraction concentration Concentrate the Organic Extract extraction->concentration analysis GC-MS Analysis for This compound Quantification concentration->analysis

Caption: Workflow for the production and analysis of this compound.

References

A Comparative Analysis of the Bioactivity of Albaflavenone and Its Precursors, Epi-isozizaene and Albaflavenols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the known biological activities of the sesquiterpenoid antibiotic albaflavenone and its biosynthetic precursors. This guide synthesizes available experimental data, outlines relevant methodologies, and visualizes the biosynthetic pathway.

Introduction

This compound is a tricyclic sesquiterpenoid antibiotic produced by several species of Gram-positive soil bacteria, most notably Streptomyces coelicolor and Streptomyces albidoflavus.[1][2][3] Its biosynthesis from the primary metabolite farnesyl diphosphate (FPP) involves a fascinating enzymatic cascade, beginning with the formation of the hydrocarbon precursor, epi-isozizaene, followed by two oxidation steps that yield the intermediate albaflavenols and the final product, this compound. While the antibacterial properties of this compound are established, the bioactivity of its precursors, epi-isozizaene and albaflavenols, remains largely unexplored in scientific literature. This guide aims to provide a detailed comparison of what is currently known about the bioactivity of these three compounds, supported by experimental context and methodologies.

Biosynthesis of this compound: A Two-Step Oxidation of Epi-isozizaene

The biosynthesis of this compound from FPP is a two-enzyme process. Initially, the terpene cyclase epi-isozizaene synthase catalyzes the complex cyclization of the linear FPP molecule to form the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene.[4] This hydrocarbon then serves as the substrate for the cytochrome P450 monooxygenase, CYP170A1, which carries out two sequential oxidation reactions. The first oxidation introduces a hydroxyl group to epi-isozizaene, forming an epimeric mixture of albaflavenols. A subsequent oxidation of the alcohol functionality by the same enzyme yields the ketone, this compound.[5][6]

This compound Biosynthesis Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate (FPP) Epi_isozizaene Epi-isozizaene FPP->Epi_isozizaene Cyclization Albaflavenols Albaflavenols (epimeric mixture) Epi_isozizaene->Albaflavenols Hydroxylation This compound This compound Albaflavenols->this compound Oxidation Epi_synthase epi-Isozizaene Synthase CYP170A1_1 CYP170A1 (Oxidation 1) CYP170A1_2 CYP170A1 (Oxidation 2)

Caption: Biosynthesis of this compound from farnesyl diphosphate.

Comparative Bioactivity Data

CompoundChemical ClassKnown BioactivityOrganism(s)MIC (μg/mL)
Epi-isozizaene Sesquiterpene HydrocarbonNo specific antibacterial or cytotoxic data found.-Not available
Albaflavenols Sesquiterpenoid AlcoholNo specific antibacterial or cytotoxic data found.-Not available
This compound Sesquiterpenoid KetoneAntibacterialBacillus subtilisNot specified in available literature

Note: The lack of specific MIC values for this compound in the readily available literature highlights a gap in the quantitative understanding of its antibacterial potency.

Discussion of Bioactivity

This compound: The end product of the biosynthetic pathway, this compound, is consistently reported to possess antibacterial activity.[2][3] The primary target organism mentioned is Bacillus subtilis, a Gram-positive bacterium. The α,β-unsaturated ketone functional group in this compound is a common feature in many bioactive natural products and could be a key contributor to its mechanism of action, potentially through Michael addition reactions with biological nucleophiles.

Epi-isozizaene: As a sesquiterpene hydrocarbon, epi-isozizaene lacks the oxygenated functional groups that are often associated with potent biological activity. While many sesquiterpene hydrocarbons exhibit some level of bioactivity, they are generally considered less potent than their oxygenated derivatives.[1][2] Without experimental data, any discussion of epi-isozizaene's bioactivity remains speculative.

Albaflavenols: The introduction of a hydroxyl group to the epi-isozizaene scaffold to form albaflavenols marks a significant change in the molecule's polarity and potential for hydrogen bonding. Terpenoid alcohols are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1] Some studies on other terpenes have suggested that alcohols can be more bioactive than their corresponding ketone or hydrocarbon precursors.[1][2] This raises the intriguing possibility that the intermediate albaflavenols may possess significant, and perhaps even different, bioactivity compared to this compound. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of bioactivity. Below are generalized protocols for key experiments relevant to the study of this compound and its precursors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds inoc Prepare standardized bacterial inoculum start->inoc In 96-well plate mix Add inoculum to each well incubate Incubate at 37°C for 16-20 hours mix->incubate read Visually inspect for turbidity (growth) determine Determine MIC: lowest concentration with no visible growth read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: Dissolve the compounds (this compound, epi-isozizaene, albaflavenols) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution with sterile Mueller-Hinton broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Bacillus subtilis) in MHB, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Cytochrome P450 Enzyme Assay (for Biosynthesis)

To study the conversion of epi-isozizaene to albaflavenols and this compound, an in vitro enzyme assay with purified CYP170A1 is necessary.

Workflow for CYP170A1 Enzyme Assay

CYP450_Assay cluster_reaction Reaction Setup cluster_incubation Incubation & Quenching cluster_analysis Product Analysis reagents Combine buffer, CYP170A1, and epi-isozizaene start_rxn Add NADPH reagents->start_rxn Initiate reaction incubate Incubate at 30°C quench Stop reaction (e.g., with acid) incubate->quench extract Extract with organic solvent analyze Analyze by GC-MS extract->analyze

References

No Independent Verification of Albaflavenone's Anti-SARS-CoV-2 Activity Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

As of the latest available data, there are no published scientific studies or independent verifications of any anti-SARS-CoV-2 activity for the natural product Albaflavenone. Extensive searches of scientific literature and databases reveal that while this compound is a known sesquiterpene antibiotic produced by Streptomyces species, its potential antiviral effects against SARS-CoV-2 have not been reported. Research on this compound has primarily focused on its biosynthesis, chemical synthesis, and antibacterial properties.

In contrast, numerous other natural products, particularly flavonoids, have been the subject of extensive research for their potential to inhibit SARS-CoV-2. This guide provides a comparative overview of the reported anti-SARS-CoV-2 activities of several of these alternative natural compounds, along with the experimental methodologies used to assess their efficacy.

Comparison of Anti-SARS-CoV-2 Activity of Selected Natural Products

The following table summarizes the in vitro anti-SARS-CoV-2 activity of various natural compounds from the flavonoid class, which have been investigated as potential viral inhibitors. This data is compiled from multiple studies and is intended for comparative purposes for researchers and drug development professionals.

CompoundCompound ClassAssay TypeCell LineIC50CC50Selectivity Index (SI)
Quercetin Flavonoid (Flavonol)Pseudovirus Entry AssayHEK293T-hACE213.90 µM>800 µM>57.55
Myricetin Flavonoid (Flavonol)Pseudovirus Entry AssayHEK293T-hACE210.27 µM>500 µM>48.69
Kaempferol Flavonoid (Flavonol)Pseudovirus Entry AssayHEK293T-hACE225.54 µM>800 µM>31.32
Luteolin Flavonoid (Flavone)Pseudovirus Entry AssayHEK293T-hACE220.33 µM>800 µM>39.35
Apigenin Flavonoid (Flavone)Pseudovirus Entry AssayHEK293T-hACE235.11 µM>800 µM>22.79
Naringenin Flavonoid (Flavanone)Pseudovirus Entry AssayHEK293T-hACE2172.63 µM>800 µM>4.63
EGCG Flavonoid (Flavan-3-ol)Pseudovirus Entry AssayHEK293T-hACE243.56 µM>800 µM>18.37
Baicalein Flavonoid (Flavone)SARS-CoV-2 3CLpro InhibitionN/A0.94 µMN/AN/A

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the virus versus the host cell. Higher SI values are desirable. Data is collated from various in vitro studies and may vary based on experimental conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro pseudovirus entry assay, a common method for screening compounds that may inhibit the entry of SARS-CoV-2 into host cells.

1. Cell Culture and Reagents:

  • Cell Line: Human Embryonic Kidney 293T cells stably expressing human Angiotensin-Converting Enzyme 2 (HEK293T-hACE2) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

  • Pseudovirus: A non-replicating viral core (e.g., from HIV-1 or VSV) is engineered to express the SARS-CoV-2 Spike (S) protein on its surface and carry a reporter gene (e.g., luciferase or GFP).

  • Test Compounds: Natural products are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

2. Cytotoxicity Assay (e.g., MTT or CCK-8 Assay):

  • HEK293T-hACE2 cells are seeded in 96-well plates.

  • After 24 hours, cells are treated with serial dilutions of the test compounds for a duration that matches the antiviral assay (e.g., 48-72 hours).

  • A reagent (e.g., MTT or CCK-8) is added, and the absorbance is measured to determine cell viability.

  • The CC50 value is calculated from the dose-response curve.

3. Pseudovirus Entry Inhibition Assay:

  • HEK293T-hACE2 cells are seeded in 96-well plates.

  • On the following day, the culture medium is replaced with medium containing serial dilutions of the test compounds.

  • A standardized amount of SARS-CoV-2 pseudovirus is added to each well.

  • The plates are incubated for 48-72 hours.

  • The expression of the reporter gene is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

  • The IC50 value is calculated by determining the compound concentration that reduces reporter gene expression by 50% compared to untreated, virus-infected cells.

Visualizations

The following diagrams illustrate a typical experimental workflow for antiviral screening and common mechanisms of action for antiviral compounds targeting SARS-CoV-2.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Cytotoxicity Cytotoxicity Assay (CC50) Compound_Prep->Cytotoxicity Antiviral Antiviral Assay (IC50) Compound_Prep->Antiviral Cell_Culture Cell Seeding (e.g., HEK293T-hACE2) Cell_Culture->Cytotoxicity Cell_Culture->Antiviral Pseudovirus_Prod Pseudovirus Production (S-protein expressing) Pseudovirus_Prod->Antiviral SI_Calculation Selectivity Index Calculation (SI = CC50 / IC50) Cytotoxicity->SI_Calculation Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Antiviral->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Dose_Response->SI_Calculation

Caption: A typical experimental workflow for in vitro screening of antiviral compounds.

Antiviral_Mechanisms cluster_virus SARS-CoV-2 cluster_cell Host Cell cluster_inhibitors Inhibitory Action of Natural Products Virus Virus Particle Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binds Replication Viral Replication (RNA-dependent RNA polymerase) Translation Translation & Polyprotein Processing Replication->Translation Protease Viral Proteases (3CLpro, PLpro) Assembly Virion Assembly & Release Protease->Assembly Entry Viral Entry ACE2->Entry Uncoating Uncoating Entry->Uncoating Uncoating->Replication Translation->Protease Cleavage by Translation->Assembly Assembly->Virus New Virions Inhibit_Binding Block Spike-ACE2 Binding Inhibit_Binding->Spike Inhibit_Replication Inhibit RdRp Inhibit_Replication->Replication Inhibit_Protease Inhibit Proteases Inhibit_Protease->Protease

A Comparative Guide to the Biosynthesis of Albaflavenone and Geosmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two sesquiterpenoids produced by Streptomyces coelicolor: the antibiotic albaflavenone and the earthy-smelling compound geosmin. Both molecules originate from the same precursor, farnesyl diphosphate (FPP), yet their synthesis is governed by distinct enzymatic strategies, offering a compelling case study in the evolution of microbial secondary metabolism.

Overview of Biosynthetic Pathways

This compound and geosmin biosynthesis represent two different enzymatic approaches to cyclizing FPP. The this compound pathway is a two-step process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase. In contrast, geosmin synthesis is catalyzed by a single, bifunctional enzyme. This fundamental difference in their biosynthetic machinery has significant implications for their regulation, chemical diversity, and potential for bioengineering.

In S. coelicolor, the biosynthesis of these two compounds is intrinsically linked through their common precursor, FPP. Evidence suggests a competitive relationship for this substrate, as disruption of the this compound pathway leads to an accumulation of germacradienol, the precursor to geosmin[1].

Enzymology and Catalytic Mechanisms

This compound Biosynthesis

The biosynthesis of this compound is initiated by the cyclization of FPP to epi-isozizaene , a reaction catalyzed by epi-isozizaene synthase . This tricyclic hydrocarbon intermediate is then subjected to two successive oxidation reactions by the cytochrome P450 enzyme, CYP170A1 . The first oxidation yields an epimeric mixture of albaflavenols , which are subsequently oxidized to the final product, This compound [1].

Albaflavenone_Biosynthesis FPP Farnesyl Diphosphate (FPP) EPI Epi-isozizaene FPP->EPI epi-isozizaene synthase ALB_OH Albaflavenols EPI->ALB_OH CYP170A1 (Oxidation 1) ALB This compound ALB_OH->ALB CYP170A1 (Oxidation 2)

Geosmin Biosynthesis

The biosynthesis of geosmin is a more streamlined process, catalyzed by the bifunctional geosmin synthase . This enzyme possesses two distinct catalytic domains. The N-terminal domain is responsible for the cyclization of FPP into germacradienol and germacrene D . Germacradienol is then channeled to the C-terminal domain , which catalyzes a fragmentation and rearrangement reaction to produce geosmin [1].

Geosmin_Biosynthesis cluster_gs Geosmin Synthase FPP Farnesyl Diphosphate (FPP) GER_OH Germacradienol FPP->GER_OH N-terminal domain GER_D Germacrene D FPP->GER_D N-terminal domain GEO Geosmin GER_OH->GEO C-terminal domain

Quantitative and Kinetic Data

A direct comparative study of the production titers of this compound and geosmin in S. coelicolor under identical conditions has not been extensively reported. However, available data on enzyme kinetics provide insights into the efficiency of their respective biosynthetic pathways.

ParameterThis compound BiosynthesisGeosmin BiosynthesisReference
Enzyme(s) epi-isozizaene synthase, CYP170A1Geosmin Synthase (bifunctional)
Turnover Number (kcat) CYP170A1: ~0.32 min⁻¹ (for epi-isozizaene to this compound)Geosmin Synthase (overall): Not reported[1][2]
Michaelis Constant (Km) Not reported for CYP170A1Geosmin Synthase (overall): Not reported
Catalytic Efficiency (kcat/Km) Not reported for CYP170A1Geosmin Synthase (N-terminal): 2.5 x 10⁻³ µM⁻¹s⁻¹
Product Yield Detected in wild-type S. coelicolor culture extractsDetected in wild-type S. coelicolor culture extracts[1]

Experimental Protocols

General Workflow for Studying Biosynthesis

Experimental_Workflow cluster_molecular Molecular Biology cluster_biochem Biochemistry cluster_analytical Analytical Chemistry GENE Gene Cloning and Expression MUT Site-Directed Mutagenesis GENE->MUT PROT Protein Purification GENE->PROT MUT->PROT ASSAY Enzyme Assays PROT->ASSAY EXT Product Extraction ASSAY->EXT GCMS GC-MS Analysis EXT->GCMS

Enzyme Expression and Purification

Objective: To obtain purified epi-isozizaene synthase, CYP170A1, and geosmin synthase for in vitro assays.

Protocol:

  • Gene Cloning: Amplify the genes encoding the target enzymes from S. coelicolor genomic DNA using PCR.

  • Vector Ligation: Clone the amplified genes into an appropriate expression vector (e.g., pET series for E. coli expression).

  • Heterologous Expression: Transform the expression constructs into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG. For CYP170A1, co-expression with chaperones like GroES/GroEL can improve folding and yield[1].

  • Cell Lysis: Harvest the cells and lyse them using sonication or a French press.

  • Protein Purification: Purify the target enzymes from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and kinetics of the purified enzymes.

Protocol for epi-isozizaene synthase and Geosmin Synthase (N-terminal domain):

  • Prepare a reaction mixture containing the purified enzyme in a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP).

  • Incubate the reaction at an optimal temperature (e.g., 30°C).

  • Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Analyze the products by GC-MS.

Protocol for CYP170A1:

  • Prepare a reaction mixture containing purified CYP170A1, a suitable reductase partner (e.g., flavodoxin and flavodoxin reductase), and the substrate (epi-isozizaene or albaflavenols) in a buffered solution[1].

  • Initiate the reaction by adding NADPH.

  • Incubate and extract the products as described above.

  • Analyze the formation of albaflavenols and this compound by GC-MS.

Product Extraction and Quantification from Streptomyces Cultures

Objective: To quantify the in vivo production of this compound and geosmin.

Protocol:

  • Grow S. coelicolor cultures in a suitable liquid medium.

  • Harvest the culture and separate the mycelium from the supernatant by centrifugation.

  • Extract the secondary metabolites from both the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate or a mixture of pentane and dichloromethane)[1].

  • Concentrate the organic extract.

  • Analyze and quantify the products using GC-MS with authentic standards for calibration.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in enzyme catalysis.

Protocol:

  • Primer Design: Design primers containing the desired mutation.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Sequence the mutated plasmid to confirm the desired mutation.

  • Express and purify the mutant protein and characterize its activity as described above.

Conclusion

The biosynthetic pathways of this compound and geosmin in Streptomyces coelicolor provide a fascinating example of how a common precursor can be utilized to generate structurally and functionally diverse natural products. While the two-enzyme system for this compound synthesis offers modularity, the bifunctional nature of geosmin synthase represents a more compact and potentially efficient strategy. Further quantitative comparisons of their in vivo production and detailed kinetic analyses of all involved enzymes will be crucial for a deeper understanding of the metabolic trade-offs and regulatory mechanisms that govern the flux of FPP into these distinct secondary metabolic pathways. Such knowledge is invaluable for the rational design of microbial cell factories for the production of high-value terpenoids.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Albaflavenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Albaflavenone is not publicly available. The following guidelines are based on best practices for handling potent pharmaceutical compounds, particularly sesquiterpene antibiotics, and are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to supplement these recommendations with a substance-specific risk assessment before commencing any laboratory work.

This compound, a sesquiterpene antibiotic, requires careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides a procedural framework for its use, from initial handling to final disposal, emphasizing a culture of safety and proactive risk mitigation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side shieldsDouble nitrile glovesDisposable gown with tight-fitting cuffsFit-tested N95 or higher respirator
Solution Preparation Safety goggles with side shieldsDouble nitrile glovesDisposable gown with tight-fitting cuffsNot generally required if performed in a certified chemical fume hood
In Vitro / In Vivo Administration Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsFit-tested P100 respirator

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key stages, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Designated Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_sol Prepare Stock Solution prep_weigh->prep_sol exp_run Conduct Experiment prep_sol->exp_run clean_decon Decontaminate Surfaces exp_run->clean_decon clean_dispose_solid Dispose of Solid Waste clean_decon->clean_dispose_solid clean_dispose_liquid Dispose of Liquid Waste clean_decon->clean_dispose_liquid clean_doff Doff PPE clean_dispose_solid->clean_doff clean_dispose_liquid->clean_doff

Caption: General workflow for handling this compound.
Experimental Protocol: Handling Powdered this compound

  • Preparation:

    • Designate a specific chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all equipment (e.g., spatulas, weigh boats, vials) and solvents within the designated hood.

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Use a balance with a draft shield located inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder, minimizing the creation of airborne particles.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed this compound.

    • Gently swirl or vortex to dissolve the compound completely.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Dispose of all waste according to the disposal plan.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.[1]

Waste Type Disposal Procedure
Solid Waste (Contaminated PPE, weigh boats, etc.) Place in a sealed, labeled hazardous waste container for incineration.
Liquid Waste (Stock solutions, unused media) Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
Sharps (Needles, syringes) Dispose of in a designated sharps container for hazardous waste.

Biological Activity and Potential Signaling Pathway

This compound is known for its antibiotic activity against Bacillus subtilis. While the precise mechanism of action is not fully elucidated, many antibiotics that target Gram-positive bacteria interfere with cell wall synthesis, protein synthesis, or DNA replication.[2] The following diagram illustrates a generalized pathway of antibiotic action.

cluster_cell Bacillus subtilis Cell alba This compound target Molecular Target (e.g., Cell Wall Synthesis Enzyme) alba->target Binds to inhibition Inhibition of Target Function target->inhibition effect Disruption of Cellular Process inhibition->effect death Bacterial Cell Death effect->death

Caption: Generalized antibiotic mechanism of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albaflavenone
Reactant of Route 2
Albaflavenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.